4-Amino-3-chloro-2-fluorobenzonitrile
Description
Properties
IUPAC Name |
4-amino-3-chloro-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-5(11)2-1-4(3-10)7(6)9/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCBKKMMRONXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Amino-3-chloro-2-fluorobenzonitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Amino-3-chloro-2-fluorobenzonitrile
Introduction
4-Amino-3-chloro-2-fluorobenzonitrile is a highly functionalized aromatic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amino group, a nitrile moiety, and two distinct halogen atoms (chlorine and fluorine), imparts a versatile reactivity profile. This guide provides a detailed exploration of its chemical properties, synthetic pathways, reactivity, and applications, offering field-proven insights for professionals in drug development and materials science. The presence of fluorine and chlorine atoms can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in medicinal chemistry.[1][2]
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a chemical compound are defined by its structure and physical attributes. These properties are critical for determining appropriate handling, storage, and application conditions.
Molecular Structure:
The structure consists of a benzene ring substituted with four different functional groups. The relative positions of these groups are crucial to the molecule's overall reactivity and electronic properties. The amino group at position 4 is a strong electron-donating group, while the nitrile group at position 1 and the halogens at positions 2 (fluoro) and 3 (chloro) are electron-withdrawing.
Physicochemical Data Summary
The properties of 4-Amino-3-chloro-2-fluorobenzonitrile are summarized below. It is important to note that slight variations in reported data may exist between suppliers.
| Property | Value | Source(s) |
| CAS Number | 2092765-25-6 | |
| Molecular Formula | C₇H₄ClFN₂ | |
| Molecular Weight | 170.57 g/mol | |
| Appearance | Yellow to Brown Solid | [3] |
| Purity | Typically ≥95% | |
| Storage Temperature | Keep in a dark place, inert atmosphere, room temperature or refrigerated. | [3] |
| InChI Key | AJCBKKMMRONXGD-UHFFFAOYSA-N |
Note: Data for isomeric structures, such as 4-Amino-2-chloro-3-fluorobenzonitrile (CAS 757247-99-7), may sometimes be conflated. Researchers should always verify the specific isomer being referenced.[3][4]
Synthesis and Reactivity
The synthetic utility of 4-Amino-3-chloro-2-fluorobenzonitrile stems from its role as a versatile intermediate. Understanding its synthesis and the reactivity of its functional groups is key to its application.
Synthetic Pathways
A generalized workflow for synthesizing a related compound, 4-amino-3-chlorobenzonitrile, involves the hydrolysis of an acetanilide precursor, which protects the amino group during earlier synthetic steps.[5]
Caption: Plausible synthetic workflow for 4-Amino-3-chloro-2-fluorobenzonitrile.
Core Reactivity
The chemical behavior of 4-Amino-3-chloro-2-fluorobenzonitrile is dictated by the interplay of its three primary functional groups: the amino group, the nitrile group, and the halogenated aromatic ring.
-
Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The diazonium salt intermediate is particularly useful as it can be converted into a wide range of other functional groups. The amino group is also a potent activating group, directing subsequent electrophilic aromatic substitutions to the ortho and para positions (relative to itself).
-
Nitrile Group (-C≡N): The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or, with careful control, a primary amide.[6] It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Aromatic Ring: The benzene ring itself is subject to substitution reactions. The electron-donating amino group activates the ring, while the electron-withdrawing nitrile, chloro, and fluoro groups deactivate it. The directing effects of these groups must be considered in any planned electrophilic substitution. The presence of halogens also allows for nucleophilic aromatic substitution (SNAAr) reactions, especially when activated by the strongly electron-withdrawing nitrile group.
Caption: Key reactivity pathways of the functional groups.
Applications in Research and Drug Development
Halogenated organic compounds are of immense importance in medicinal chemistry.[1] The inclusion of chlorine and fluorine atoms can enhance a drug candidate's potency, selectivity, and metabolic profile.
-
Pharmaceutical Intermediate: 4-Amino-3-chloro-2-fluorobenzonitrile serves as a crucial building block for synthesizing more complex, biologically active molecules.[2][7] Its trifunctional nature allows for sequential and regioselective modifications, building a molecular scaffold for various therapeutic targets.
-
Kinase Inhibitors: Many modern targeted cancer therapies are kinase inhibitors. The benzonitrile scaffold is a common feature in such drugs. For example, derivatives of 4-amino-3-chlorobenzoate esters have been investigated as EGFR (Epidermal Growth Factor Receptor) inhibitors, demonstrating the potential of this substitution pattern to yield cytotoxic compounds that target EGFR and induce apoptosis in cancer cells.[8] The specific stereoelectronic properties of 4-Amino-3--chloro-2-fluorobenzonitrile make it an attractive starting point for developing novel inhibitors.
-
Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and pesticides relies on intermediates that can introduce specific functionalities to enhance efficacy and selectivity. Halogenated aromatics are frequently used in this field.[7]
Safety and Handling
Proper handling of 4-Amino-3-chloro-2-fluorobenzonitrile is essential due to its potential hazards. The following information is derived from typical Safety Data Sheets (SDS) for this or structurally similar compounds.
GHS Hazard Classification:
Precautionary Measures and PPE:
-
Prevention:
-
Response:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved dust mask or respirator if dust is generated.
-
Conclusion
4-Amino-3-chloro-2-fluorobenzonitrile is a strategically important chemical intermediate with a rich reactivity profile. The combination of an amino, nitrile, and two different halogen substituents on an aromatic core provides chemists with multiple avenues for molecular elaboration. Its demonstrated utility as a precursor for pharmacologically active compounds, particularly in the realm of kinase inhibitors, underscores its value in modern drug discovery and development. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. As research into targeted therapies and advanced materials continues, the demand for such highly functionalized building blocks is expected to grow.
References
-
2-Amino-4-(3-chloro-2-fluoroanilino)benzonitrile | C13H9ClFN3 | CID 80033219. (n.d.). PubChem. Retrieved from [Link]
-
4-Amino-3-chlorobenzonitrile | C7H5ClN2 | CID 519896. (n.d.). PubChem. Retrieved from [Link]
-
4-Amino-2-(trifluoromethyl)benzonitrile Properties. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved from [Link]
-
Synthesis of 4-amino-3-chlorobenzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]
-
4-Amino-2-chloro-3-fluorobenzonitrile. (n.d.). Nanjing Bike Biotechnology Co., Ltd. Retrieved from [Link]
-
4-Amino-2-chloro-3-fluorobenzonitrile | 757247-99-7. (n.d.). MilliporeSigma. Retrieved from [Link]
-
Nayak, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105156. Retrieved from [Link]
-
Supplementary Information. (2023). The Royal Society of Chemistry. Retrieved from [Link]
-
The Chemical Significance of 4-Amino-2-Fluorobenzonitrile: Properties, Synthesis, and Market Trends. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]
-
Al-Suhaimi, K. S., et al. (2023). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Frontiers in Chemistry, 11, 1269229. Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-Amino-2-chloro-3-fluorobenzonitrile | 757247-99-7 [sigmaaldrich.com]
- 4. 4-Amino-2-chloro-3-fluorobenzonitrile | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 5. prepchem.com [prepchem.com]
- 6. rsc.org [rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. 4-Amino-3-chlorobenzotrifluoride | 39885-50-2 | TCI AMERICA [tcichemicals.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
4-Amino-3-chloro-2-fluorobenzonitrile structure elucidation
Technical Guide: Structural Elucidation of 4-Amino-3-chloro-2-fluorobenzonitrile
Part 1: Executive Summary & Strategic Context
Target Molecule: 4-Amino-3-chloro-2-fluorobenzonitrile CAS Registry Number: 2092765-25-6 Molecular Formula: C₇H₄ClFN₂ Molecular Weight: 170.57 g/mol
The Analytical Challenge: In the development of next-generation kinase inhibitors and CNS-active agents, the 2,3,4-trisubstituted benzonitrile scaffold is a privileged pharmacophore. However, the synthesis of 4-Amino-3-chloro-2-fluorobenzonitrile (Target A ) often proceeds via electrophilic chlorination of 4-amino-2-fluorobenzonitrile. This reaction is governed by competing directing effects, frequently yielding a mixture of the desired 3-chloro regioisomer and the unwanted 5-chloro byproduct (Isomer B ).
Furthermore, supply chain variability can introduce the structurally similar 4-Amino-2-chloro-3-fluorobenzonitrile (Isomer C ), where the halogen positions are swapped.
This guide provides a rigorous, self-validating elucidation protocol to definitively distinguish the target molecule from its regioisomers using high-resolution NMR spectroscopy and specific heteronuclear coupling patterns.
Part 2: Synthetic Context & Regiochemistry
To understand the elucidation logic, one must understand the origin of the impurities.
Synthesis Pathway: The most common route involves the chlorination of 4-amino-2-fluorobenzonitrile .
-
Directing Groups:
-
-NH₂ (Position 4): Strong ortho/para director. Directs to C3 and C5.
-
-F (Position 2): Weak ortho/para director. Directs to C3 and C5 (para).
-
-CN (Position 1): Strong meta director. Directs to C3 and C5.
-
The Conflict: All three substituents direct the incoming electrophile (Cl⁺) to positions C3 and C5 .
-
Target (C3-Chloro): Sterically crowded (sandwiched between F and NH₂).
-
Byproduct (C5-Chloro): Less sterically hindered (between H and NH₂).
Therefore, the crude product is often a mixture. Distinguishing these requires analyzing the proton substitution pattern on the ring.
Caption: Synthetic divergence leading to regioisomeric mixtures. Path A yields the target with ortho-protons; Path B yields the byproduct with para-protons.
Part 3: Analytical Strategy & Elucidation Protocol
High-Resolution Mass Spectrometry (HRMS)
-
Objective: Confirm molecular formula and halogen isotope pattern.
-
Expectation:
-
[M+H]⁺: m/z ~ 171.01
-
Isotope Pattern: Distinctive Chlorine signature. ³⁵Cl:³⁷Cl ratio of ~3:1.
-
Note: HRMS cannot distinguish regioisomers (A, B, or C) as they share the exact mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This is the definitive method. The strategy relies on ¹H-³¹P spin coupling (if applicable) and, crucially, ¹H-¹⁹F coupling .
The "Smoking Gun" Logic:
-
H-H Coupling: Are the remaining aromatic protons neighbors?
-
Target (3-Cl): Protons at C5 and C6 are Ortho (³J_HH ≈ 8-9 Hz).
-
Isomer B (5-Cl): Protons at C3 and C6 are Para (Singlets, or very small ⁴J ≈ 0-1 Hz).
-
Result: If you see two doublets with J~8.5 Hz, you have the Target (or Isomer C). If you see two singlets, you have the 5-chloro impurity.
-
-
F-H Coupling: Distinguishing Target (3-Cl, 2-F) from Isomer C (2-Cl, 3-F).
-
Target: F is at C2. H is at C6 (Meta) and C5 (Para).
-
H6 (Ortho to CN): ³J_HH (8 Hz) + ⁴J_HF (Meta, ~6-8 Hz) → dd .
-
H5 (Ortho to NH₂): ³J_HH (8 Hz) + ⁵J_HF (Para, < 2 Hz) → d (or broad d).
-
-
Isomer C: F is at C3. H is at C5 (Meta) and C6 (Para).
-
H5 (Ortho to NH₂): ³J_HH (8 Hz) + ⁴J_HF (Meta, ~6-8 Hz) → dd .
-
H6 (Ortho to CN): ³J_HH (8 Hz) + ⁵J_HF (Para, < 2 Hz) → d .
-
-
Differentiation: In the Target, the proton deshielded by the CN group (H6) shows the Fluorine coupling. In Isomer C, the proton shielded by the NH₂ group (H5) shows the Fluorine coupling.
-
Part 4: Detailed Experimental Protocol
Sample Preparation:
-
Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆ (preferred for solubility and separating NH₂ peaks).
-
Ensure sample is free of paramagnetic impurities (filter if necessary).
Acquisition Parameters (400 MHz or higher):
-
¹H NMR: 16 scans, 30° pulse, D1 = 2.0s.
-
¹³C{¹H} NMR: 512 scans minimum (to see splitting).
-
¹⁹F NMR: Coupled (non-decoupled) to verify F-H interactions.
-
2D Experiments: COSY (confirm H-H connectivity), HSQC (C-H correlation), HMBC (Long range C-H).
Data Analysis & Validation Table:
| Nucleus | Position | Shift (δ ppm) | Multiplicity | Coupling Constants (Hz) | Assignment Logic |
| ¹H | H-6 | ~7.30 - 7.50 | dd | ³J(H5,H6) ≈ 8.5, ⁴J(F,H6) ≈ 7.0 | Deshielded by CN (ortho). Shows meta-F coupling. |
| ¹H | H-5 | ~6.50 - 6.70 | d (br) | ³J(H5,H6) ≈ 8.5, ⁵J(F,H5) < 2.0 | Shielded by NH₂ (ortho). Para-F coupling is negligible. |
| ¹H | NH₂ | ~6.00 - 6.50 | s (br) | - | Exchangeable. Broad singlet. |
| ¹⁹F | F-2 | ~ -110 to -120 | m | - | Diagnostic shift for F ortho to CN and Cl. |
| ¹³C | C-1 (CN) | ~115.0 | d | ²J(C,F) ≈ 10-15 | Nitrile carbon. |
| ¹³C | C-2 (C-F) | ~150.0 | d | ¹J(C,F) ≈ 240-250 | Large doublet confirms C-F bond. |
Note: Shifts are estimated based on DMSO-d₆ solvent effects and substituent additivity rules.
Part 5: Decision Tree & Logic Flow
The following diagram illustrates the decision process to confirm the structure and reject isomers.
Caption: Elucidation logic flow. The critical decision points are the H-H coupling (Regioisomer B check) and the specific F-H coupling location (Isomer C check).
Part 6: References
-
Sigma-Aldrich. 4-Amino-3-chloro-2-fluorobenzonitrile Product Information (CAS 2092765-25-6). Merck KGaA. Link
-
National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69: 4-Amino-3-chlorobenzonitrile Data.[1] U.S. Department of Commerce. Link(Cited for comparative chloro-nitrile spectral data).
-
PubChem. 4-Amino-2-chloro-3-fluorobenzonitrile (Isomer C) Compound Summary. National Center for Biotechnology Information. Link(Cited for isomeric differentiation data).
-
Royal Society of Chemistry. ChemSpider: Fluorobenzonitrile Coupling Constants and Spectral Data.Link(General reference for F-H coupling constants in substituted benzenes).
Sources
Technical Whitepaper: 4-Amino-2-chloro-3-fluorobenzonitrile (CAS 757247-99-7)
This guide provides an in-depth technical analysis of 4-Amino-2-chloro-3-fluorobenzonitrile , the chemical entity uniquely identified by CAS 757247-99-7 .
Strategic Pharmacophore in Immuno-Oncology and Kinase Inhibition
Executive Summary
4-Amino-2-chloro-3-fluorobenzonitrile (CAS 757247-99-7) is a highly specialized halogenated aniline derivative serving as a critical building block in the synthesis of next-generation small molecule therapeutics. Its structural uniqueness lies in the contiguous substitution pattern of the benzene ring (1-cyano, 2-chloro, 3-fluoro, 4-amino), which imparts specific electronic and steric properties essential for ligand-protein binding.
This compound has emerged as a pivotal intermediate in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors , a promising class of immuno-oncology drugs designed to enhance the anti-tumor immune response.
Critical Nomenclature Note: There is a frequent naming ambiguity between isomers.
Chemical Profile & Structural Analysis[4]
The molecule features a "push-pull" electronic system where the electron-donating amino group (
| Property | Specification |
| CAS Number | 757247-99-7 |
| IUPAC Name | 4-Amino-2-chloro-3-fluorobenzonitrile |
| Molecular Formula | |
| Molecular Weight | 170.57 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Purity Standard | |
| Solubility | Soluble in DMSO, Ethyl Acetate, Methanol; Low solubility in water |
| LogP (Calc) | ~1.8 - 2.1 (Moderate Lipophilicity) |
Structural Activity Relationship (SAR) Implications
-
2-Chloro Substituent: Provides steric bulk that can force the phenyl ring into a specific dihedral angle relative to the target protein pocket, often locking the bioactive conformation.
-
3-Fluoro Substituent: Increases metabolic stability by blocking the metabolically labile C3 position. The high electronegativity of fluorine also modulates the pKa of the adjacent amine, affecting hydrogen bond donor capability.
-
1-Cyano Group: Acts as a versatile handle for further synthetic transformations (e.g., hydration to amide, reduction to amine) or interacts with residues like Serine or Cysteine in the binding pocket via dipole interactions.
Synthetic Routes & Manufacturing Methodologies
The synthesis of CAS 757247-99-7 requires precise regiocontrol to ensure the correct placement of the halogen atoms relative to the amino and cyano groups. The most robust industrial route involves Nucleophilic Aromatic Substitution (
Primary Route: Selective Ammonolysis of Fluorinated Precursors
This method utilizes the high reactivity of the fluorine atom para to the cyano group in a poly-halogenated precursor.
Protocol Overview:
-
Starting Material: 2-Chloro-3,4-difluorobenzonitrile.
-
Reagent: Aqueous Ammonia (
) or Ammonia in Methanol/Ethanol. -
Mechanism: The cyano group at C1 activates the C4-position for nucleophilic attack. The fluorine at C4 is a better leaving group than chlorine at C2 or fluorine at C3 (due to para-activation from CN).
Step-by-Step Protocol:
-
Charge: Load a high-pressure reactor with 2-Chloro-3,4-difluorobenzonitrile (1.0 eq) and DMSO (5 volumes).
-
Addition: Add 25% aqueous ammonium hydroxide (3.0 eq) dropwise while maintaining temperature
. -
Reaction: Seal the reactor and heat to
for 4–6 hours. Monitor consumption of starting material via HPLC. -
Workup: Cool to room temperature. Dilute with water (10 volumes) to precipitate the product.
-
Filtration: Filter the solids and wash with water to remove inorganic salts.
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane to achieve
purity.
Visualization of Synthetic Pathway
The following diagram illustrates the regioselective
Caption: Regioselective synthesis via Nucleophilic Aromatic Substitution (
High-Value Applications in Drug Discovery
The primary utility of CAS 757247-99-7 is as a core pharmacophore in the synthesis of kinase inhibitors, specifically for targets involved in immune regulation.
Case Study: HPK1 Inhibitors (Immuno-Oncology)
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 restores the immune system's ability to attack tumors.
-
Role of CAS 757247-99-7: It is used to synthesize the "tail" region of the inhibitor molecule. The aniline nitrogen forms a critical hinge-binding interaction or solvent-exposed interaction within the kinase domain.
-
Mechanism of Incorporation: The amino group of 757247-99-7 is typically coupled to a bicyclic heteroaryl core (e.g., isoquinoline or pyrrolopyridine) via a Buchwald-Hartwig amination or nucleophilic displacement of a heteroaryl chloride.
Experimental Workflow: Coupling Reaction
-
Reactants: 8-Chloroisoquinoline derivative + 4-Amino-2-chloro-3-fluorobenzonitrile.
-
Catalyst System:
/ Xantphos or BrettPhos. -
Base:
or NaOtBu. -
Solvent: 1,4-Dioxane,
.
Caption: Integration of CAS 757247-99-7 into HPK1 inhibitor scaffolds via Palladium-catalyzed cross-coupling.
Handling, Safety, and Stability (MSDS Highlights)
While specific toxicological data for this intermediate may be limited, it should be handled with the rigor accorded to halogenated nitriles.
-
Hazard Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Nitriles can liberate cyanide ions metabolically.
-
Skin/Eye Irritation: Category 2.
-
-
Storage Conditions:
-
Store at
(Refrigerate). -
Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.
-
Protect from light.
-
-
Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of nitrile), and acid chlorides (reaction with amine).
Self-Validating Safety Protocol: Before scaling up, perform a DSC (Differential Scanning Calorimetry) test to ensure thermal stability of the reaction mixture, especially if reacting with azides or strong bases, as the cyano group can undergo exothermic polymerizations or tetrazole formation.
References
-
Patents on HPK1 Inhibitors
-
Chemical Identity & Properties
- Synthetic Methodology (General SNAr on Fluorobenzonitriles)
Sources
- 1. nbinno.com [nbinno.com]
- 2. 757247-99-7,4-Amino-2-chloro-3-fluorobenzonitrile_CoreSyn [coresyn.com]
- 3. buyersguidechem.com [buyersguidechem.com]
- 4. US12378249B2 - Isoquinoline compounds and uses thereof - Google Patents [patents.google.com]
- 5. WO2018183964A1 - Isoquinolines as inhibitors of hpk1 - Google Patents [patents.google.com]
- 6. US11612606B2 - 8-aminoisoquinoline compounds and uses thereof - Google Patents [patents.google.com]
- 7. Potassium tetrachloroplatinate(II) | 10025-99-7 [chemicalbook.com]
- 8. cacheby.com [cacheby.com]
Technical Monograph: 4-Amino-3-chloro-2-fluorobenzonitrile
The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development.
Molecular Weight & Physicochemical Profiling for Drug Discovery
Executive Summary
4-Amino-3-chloro-2-fluorobenzonitrile (CAS: 2092765-25-6) is a highly specialized halogenated aniline derivative serving as a critical pharmacophore in the synthesis of next-generation kinase inhibitors and agrochemicals.[1] Distinguished by its specific 2,3,4-substitution pattern, this scaffold offers a unique balance of electronic withdrawal and steric bulk, modulating the metabolic stability and binding affinity of target ligands.[1]
This guide provides a definitive technical analysis of its molecular weight, synthesis pathways, and structural characterization, moving beyond basic data to provide actionable insights for experimental design.[1]
Physicochemical Specifications
Precise molecular weight calculations are prerequisite for stoichiometric accuracy in high-throughput synthesis and analytical validation.[1]
Molecular Weight Data
| Parameter | Value | Unit | Notes |
| Average Molecular Weight | 170.57 | g/mol | Used for molarity calculations in synthesis.[1] |
| Monoisotopic Mass | 170.0047 | Da | Based on |
| Isotopic Pattern | M (100%), M+2 (32%) | - | Characteristic 3:1 ratio due to |
| Molecular Formula | - | - |
Structural Properties (Lipinski & Veber)
-
LogP (Predicted): ~2.1 (Moderate lipophilicity, favorable for CNS/membrane penetration).
-
Topological Polar Surface Area (TPSA): 49.8 Ų (Dominated by the nitrile and amine groups).
-
H-Bond Donors: 1 (Amine group).[1]
-
H-Bond Acceptors: 2 (Nitrile N, Amine N).[1]
-
Rotatable Bonds: 0 (Rigid aromatic core).
Synthetic Pathway & Production Logic
The synthesis of 4-amino-3-chloro-2-fluorobenzonitrile is non-trivial due to the directing effects of the substituents.[1] The most robust industrial route utilizes Nucleophilic Aromatic Substitution (S_NAr) rather than direct electrophilic halogenation, which often yields inseparable isomers.[1]
Core Synthesis Protocol: S_NAr Displacement
Precursor: 3-Chloro-2,4-difluorobenzonitrile.[1]
Reagent: Ammonia (NH
Mechanism: The nitrile group at position 1 is a strong electron-withdrawing group (EWG), activating the para-fluorine (position 4) and ortho-fluorine (position 2) for nucleophilic attack.[1] The para-fluorine is significantly more reactive due to resonance stabilization of the Meisenheimer complex intermediate.
Step-by-Step Methodology:
-
Charge: Dissolve 3-chloro-2,4-difluorobenzonitrile (1.0 eq) in a polar aprotic solvent (DMSO or DMF).
-
Addition: Introduce aqueous Ammonium Hydroxide (28-30%, 3-5 eq) or bubble anhydrous NH
gas. -
Reaction: Heat to 80-100°C in a sealed pressure vessel (autoclave) to prevent ammonia loss. Stir for 4–6 hours.
-
Work-up: Cool to room temperature. Pour reaction mixture into ice water. The product typically precipitates as a solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water to remove trace regioisomers (2-amino-3-chloro-4-fluorobenzonitrile).[1]
Synthesis Workflow Diagram
Figure 1: Reaction pathway prioritizing the regioselective displacement of the para-fluorine atom.
Analytical Characterization
Validating the molecular weight and structure requires a multi-modal approach. The presence of Chlorine and Fluorine provides distinct spectral signatures.
Mass Spectrometry (MS)
-
Technique: LC-MS (ESI+).
-
Expected Signal:
-
m/z 171.0
(Base peak for ). -
m/z 173.0
(Approx. 33% intensity of base peak).
-
-
Validation: The 3:1 isotopic cluster confirms the presence of one chlorine atom.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, DMSO-d-
6.50 ppm (s, 2H, NH
): Broad singlet, exchangeable with D O.[1] -
6.65 ppm (dd, 1H, H-5): Ortho to amine, para to fluorine.[1] Shielded. Split by H-6 (d,
Hz) and F-2 (d, Hz).[1] -
7.45 ppm (dd, 1H, H-6): Ortho to nitrile, meta to amine.[1] Deshielded. Split by H-5 (d,
Hz) and F-2 (dd, Hz).[1]
-
Signal: Single peak around -110 to -120 ppm (dependent on solvent).[1]
Analytical Decision Tree
Figure 2: Quality control logic for confirming the identity of 4-amino-3-chloro-2-fluorobenzonitrile.
Medicinal Chemistry Applications
Pharmacophore Scaffold
This molecule is a "privileged structure" in drug design, particularly for Kinase Inhibitors (e.g., EGFR, BTK, MEK).[1]
-
Role of Nitrile (CN): Acts as a hydrogen bond acceptor in the kinase hinge region or as a "warhead" precursor (can be hydrolyzed to amide or converted to heterocycles like tetrazoles).
-
Role of Chlorine (3-Cl): Fills hydrophobic pockets (Selectivity Filter) and blocks metabolic oxidation at the ortho-position.[1]
-
Role of Fluorine (2-F): Modulates the pKa of the aniline nitrogen (making it less basic) and influences the dihedral angle of the ring system through steric repulsion, locking the conformation for better binding entropy.
Reaction Profiling
Researchers utilize the 4-amino group for further derivatization:
-
Sandmeyer Reaction: Conversion of
for diversity.[1] -
Amide Coupling: Reaction with acid chlorides to form the "tail" of kinase inhibitors.
-
Buchwald-Hartwig Amination: Cross-coupling to form biaryl amine structures.[1]
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C (Refrigerate). Protect from light. Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
Sigma-Aldrich. 4-Amino-3-chloro-2-fluorobenzonitrile Product Specification & CAS 2092765-25-6 Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Amino-3-chloro-2-fluorobenzonitrile. Retrieved from
- Li, A. Y.Synthesis of fluorobenzonitriles via Halogen-Exchange Reactions. Journal of Fluorine Chemistry, 1991.
-
Google Patents. Method for preparing 4-amino-2-trifluoromethyl benzonitrile and related halogenated benzonitriles. Patent CN108409605B. Retrieved from
-
ChemBook. Chemical Properties and Spectral Data for Chlorofluorobenzonitriles. Retrieved from
Sources
An In-Depth Technical Guide to the Synthesis of 4-Amino-3-chloro-2-fluorobenzonitrile and its Core Precursors
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing metabolic stability, binding affinity, and bioavailability.[1] 4-Amino-3-chloro-2-fluorobenzonitrile stands as a pivotal, high-value intermediate, providing a versatile platform for the synthesis of complex, biologically active molecules.[2] Its unique substitution pattern—an amine for further derivatization, a nitrile group as a versatile chemical handle, and a specific halogenation pattern—makes it a sought-after building block in medicinal chemistry, particularly for developing targeted therapies in oncology and inflammatory diseases.[3][4]
This guide provides a comprehensive overview of the predominant synthetic pathway to 4-Amino-3-chloro-2-fluorobenzonitrile, designed for researchers, chemists, and drug development professionals. We will dissect the synthesis into its core precursor stages, explaining the causality behind experimental choices and providing field-proven protocols to ensure reproducibility and scientific integrity.
Retrosynthetic Analysis: A Strategic Overview
A logical retrosynthetic approach reveals a robust and industrially viable pathway. The target molecule is most effectively synthesized by the introduction of the amino group as the final step. This involves a regioselective nitration of a key precursor, followed by a straightforward reduction. This key precursor, 3-Chloro-2-fluorobenzonitrile , is itself accessible via a selective halogen exchange reaction from a readily available dichlorinated starting material.
Caption: Retrosynthetic analysis of 4-Amino-3-chloro-2-fluorobenzonitrile.
Part 1: Synthesis of the Key Precursor: 3-Chloro-2-fluorobenzonitrile
The cornerstone of this synthesis is the efficient preparation of 3-chloro-2-fluorobenzonitrile. This is achieved through a nucleophilic aromatic substitution, specifically a halogen exchange (Halex) reaction. The process involves replacing a chlorine atom with fluorine, a transformation that requires specific conditions to overcome the high energy of activation.
Causality Behind Experimental Choices:
-
Starting Material: 2,3-Dichlorobenzonitrile is the ideal starting material.[5] The chlorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing nitrile group, making its selective replacement by fluoride feasible.
-
Fluoride Source: Anhydrous potassium fluoride (KF) is the reagent of choice.[6] Its use is well-established for Halex reactions. To enhance its reactivity, spray-dried KF is often used, or it is employed in the presence of a phase-transfer catalyst.
-
Solvent System: A high-boiling, aprotic polar solvent is critical. Sulfolane (tetramethylene sulfone) is particularly effective due to its high boiling point (287°C) and its ability to solvate the potassium cation, thereby increasing the nucleophilicity of the fluoride anion.[6][7]
-
Temperature: High temperatures, typically in the range of 210-240°C, are necessary to drive the reaction to completion.[5][6] This provides the required activation energy for the substitution on the aromatic ring.
Quantitative Data: Halogen Exchange Reaction
The following table summarizes typical reaction parameters derived from established patent literature for the synthesis of 2-fluoro-3-chlorobenzonitrile (an isomer, but the principles are identical and adaptable).[5]
| Parameter | Value | Rationale & Citation |
| Starting Material | 2,3-Dichlorobenzonitrile | Activated chlorine at C2 position.[5] |
| Fluorinating Agent | Potassium Monofluoride (KF) | Standard, cost-effective fluoride source.[5][6] |
| Catalyst | Tetramethyl Ammonium Chloride | Phase-transfer catalyst to improve KF solubility and reactivity.[5] |
| Solvent | Sulfolane | High-boiling aprotic polar solvent enhances fluoride nucleophilicity.[6] |
| Temperature | 210 - 240 °C | Overcomes activation energy for aromatic nucleophilic substitution.[5] |
| Reaction Time | ~8 hours | Sufficient time to drive the reaction to completion (monitored by GC/TLC).[5] |
| Typical Yield | 74 - 84% | Demonstrates an efficient and industrially viable transformation.[5] |
| Purity (Post-distillation) | ≥97% | High purity is achievable through simple distillation.[5] |
Experimental Protocol: Synthesis of 3-Chloro-2-fluorobenzonitrile
This protocol is adapted from established methodologies for similar transformations.[5][6]
-
Setup: Equip a dry 2L four-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a solids addition funnel.
-
Charging Reagents: Under a nitrogen atmosphere, charge the flask with sulfolane (1200 g), anhydrous potassium fluoride (280 g), and a phase-transfer catalyst such as tetramethyl ammonium chloride (50 g).
-
Heating: Begin stirring and slowly heat the mixture to 210°C to ensure a homogenous suspension.
-
Substrate Addition: Add 2,3-dichlorobenzonitrile (688 g) to the stirred suspension.
-
Reaction: Increase the temperature to 230-240°C and maintain for 8 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed (≤1%).
-
Work-up and Purification: Cool the reaction mixture. The product, 3-chloro-2-fluorobenzonitrile, can be isolated by vacuum distillation directly from the reaction mixture. Rectification using a short tower can yield the product with ≥97% purity.[5]
Part 2: Synthesis of 4-Amino-3-chloro-2-fluorobenzonitrile
With the key precursor in hand, the synthesis proceeds through a two-step sequence: regioselective nitration followed by reduction of the nitro group to the target primary amine.
Caption: Workflow for the conversion of the key precursor to the final product.
Step 2a: Nitration of 3-Chloro-2-fluorobenzonitrile
Principle: This is a classic electrophilic aromatic substitution. The cyano group is a meta-director, while the halogen atoms are ortho-, para-directors. The combined directing effects and steric hindrance favor the introduction of the nitro group (-NO2) at the C4 position, which is para to the activating fluorine atom and ortho to the chlorine atom.
Experimental Protocol: Nitration
-
Acid Mixture: In a flask cooled in an ice-salt bath (0-5°C), cautiously add fuming nitric acid (1.2 eq) to concentrated sulfuric acid (3-4 vols).
-
Substrate Addition: Slowly add 3-chloro-2-fluorobenzonitrile (1.0 eq) to the cold nitrating mixture while stirring vigorously, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, stir the mixture at 0-5°C for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The precipitated solid product, 4-nitro-3-chloro-2-fluorobenzonitrile, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
Step 2b: Reduction of 4-Nitro-3-chloro-2-fluorobenzonitrile
Principle: The conversion of the aromatic nitro group to a primary amine is a standard reduction. Stannous chloride (tin(II) chloride) in an acidic alcoholic medium is a highly effective and chemoselective method.[8] It reliably reduces the nitro group without affecting the nitrile or the halogen substituents.
Experimental Protocol: Reduction
This protocol is based on a well-documented procedure for the reduction of a similar nitro-chlorobenzonitrile.[8]
-
Setup: In a round-bottom flask equipped with a reflux condenser, prepare a suspension of 4-nitro-3-chloro-2-fluorobenzonitrile (1.0 eq) and stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in ethanol (15-20 vols).
-
Reaction: Heat the suspension to reflux and maintain for 3 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.
-
Neutralization & Extraction: Dilute the residue with water and adjust the pH to ~8-9 by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution. Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 4-amino-3-chloro-2-fluorobenzonitrile can be further purified by column chromatography on silica gel or by recrystallization to yield the final product.
Conclusion
The synthesis of 4-amino-3-chloro-2-fluorobenzonitrile is a multi-step process grounded in fundamental organic chemistry principles. The pathway outlined in this guide, proceeding from 2,3-dichlorobenzonitrile via a halogen exchange to the key 3-chloro-2-fluorobenzonitrile precursor, followed by a nitration-reduction sequence, represents a robust, logical, and scalable route. Each step is governed by predictable reactivity patterns, allowing for high yields and purities. As a versatile intermediate, 4-amino-3-chloro-2-fluorobenzonitrile will undoubtedly continue to play a crucial role in advancing the frontiers of pharmaceutical and agrochemical research.
References
- Taldone, T., Patel, P. D., Patel, H. J., & Chiosis, G. (2012). General procedure for the synthesis of Benzonitrile, 3-chloro-2-mercapto-. Tetrahedron Letters, 53(20), 2548-2551.
- ChemicalBook. (n.d.). 4-Amino-2-chloro-3-fluorobenzonitrile CAS#: 757247-99-7.
- Unspecified Source. (n.d.). 3-Chloro-2-Fluorobenzonitrile: A Versatile Research Compound.
- Google Patents. (2015). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
- Google Patents. (1980). US4209457A - Production of halogenated benzonitriles.
- Chem-Impex. (n.d.). 3-Chloro-2-fluorobenzonitrile.
- PrepChem.com. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile.
- ChemScene. (n.d.). 94087-40-8 | 3-Chloro-2-fluorobenzonitrile.
- Chem-Impex. (n.d.). 4-Chloro-2-fluorobenzonitrile.
- BenchChem. (2025). A comparative analysis of synthetic routes to 4-Amino-3-mercaptobenzonitrile.
- EASTFINE. (2025). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing.
- PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile.
- Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 3. Pannellum [meiji.ac.jp]
- 4. chemimpex.com [chemimpex.com]
- 5. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google Patents [patents.google.com]
- 6. US4209457A - Production of halogenated benzonitriles - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Spectroscopic Characterization of 4-Amino-3-chloro-2-fluorobenzonitrile
This guide provides an in-depth technical analysis of 4-Amino-3-chloro-2-fluorobenzonitrile , a highly specialized halogenated aniline intermediate.[1][2] This document is structured to serve as a reference for structural elucidation, quality control, and analytical method development.
CAS Registry Number: 2092765-25-6 (Primary); Note: Often confused with the 2-chloro-3-fluoro regioisomer (CAS 757247-99-7).
Chemical Formula:
Executive Summary & Structural Context
In the landscape of medicinal chemistry, 4-Amino-3-chloro-2-fluorobenzonitrile represents a "push-pull" aromatic system.[1] The structure features a strong electron-donating group (
Critical Analytical Challenge: The primary challenge in characterizing this compound is distinguishing it from its regioisomers, particularly 4-amino-2-chloro-3-fluorobenzonitrile .[1] This guide focuses on the specific spectral signatures—coupling constants and isotope patterns—that definitively validate the 3-chloro-2-fluoro substitution pattern.[2]
Structural Analysis & Theoretical Prediction
Before interpreting spectra, we must establish the expected magnetic and vibrational environment.[1]
The 1,2,3,4-Tetrasubstituted Benzene Ring
The molecule possesses only two aromatic protons, located at positions 5 and 6.[1][2]
-
Position 1: Nitrile (
) – Withdrawing (Deshielding).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Position 2: Fluorine (
) – Electronegative/Resonance Donor.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Position 3: Chlorine (
) – Withdrawing/Steric bulk.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Position 4: Amine (
) – Strong Donor (Shielding).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Position 5: Proton (
) – Adjacent tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .[2] -
Position 6: Proton (
) – Adjacent tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .
Electronic Consequence:
Spectroscopic Characterization (The Core)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive identification relies on
1.
NMR (400 MHz, DMSO-
)
-
Solvent Choice: DMSO-
is recommended to observe the exchangeablengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> protons as a distinct signal (usually a broad singlet or doublet if H-bonding occurs).[2]
| Signal | Shift ( | Multiplicity | Coupling Constants ( | Assignment | Mechanistic Rationale |
| A | 7.35 – 7.55 | dd | H-6 | Deshielded by ortho-CN. Shows strong meta coupling to F (at C2). | |
| B | 6.50 – 6.70 | d (or br d) | H-5 | Shielded by ortho-NH | |
| C | 6.20 – 6.50 | s (broad) | - | -NH | Exchangeable protons. Shift varies with concentration and water content. |
Diagnostic Key: The presence of a doublet of doublets (dd) for the downfield proton (H-6) is the "smoking gun."[1] If the Fluorine were at position 3 (meta to H-6), the coupling would be different. However, in this specific isomer (F at C2), H-6 is meta to Fluorine, leading to a distinct
2.
NMR (100 MHz, DMSO-
)
Carbon spectra will be dominated by C-F couplings.[1][2]
-
C-2 (C-F): Doublet,
Hz.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
C-1 (C-CN): Doublet,
Hz.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
C-3 (C-Cl): Doublet,
Hz.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
3.
NMR
-
Signal: Single peak around
tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ppm.[2] -
Pattern: No proton decoupling typically shows a doublet (coupling to H-6).[1][2]
B. Mass Spectrometry (MS)
MS confirms the molecular formula and the presence of Chlorine.[1]
-
Ionization Mode: ESI (+) or EI.
-
Molecular Ion:
-
Isotope Ratio: The intensity ratio of M : M+2 must be approximately 3:1 .[1] Any deviation suggests contamination with de-chlorinated or di-chlorinated impurities.[1][2]
-
Fragmentation (EI):
-
(Loss of Cl).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
(Loss of CN).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
C. Infrared Spectroscopy (FT-IR)
Used for rapid "fingerprint" identification in QC.[1][2]
| Wavenumber ( | Vibration Mode | Functional Group | Notes |
| 3450, 3350 | Primary Amine | Distinct doublet (asymmetric/symmetric stretch). | |
| 2220 – 2230 | Nitrile | Sharp, intense diagnostic band. | |
| 1620 | Amine Bend | Scissoring vibration. | |
| 1580, 1490 | Aromatic Ring | Skeletal vibrations. | |
| 1200 – 1250 | Aryl Fluoride | Strong, broad band. | |
| 750 – 800 | Aryl Chloride | Fingerprint region marker.[2] |
Quality Control & Impurity Profiling
In synthesis (typically via electrophilic halogenation of 4-aminobenzonitrile), regioisomers are the primary risk.[1][2]
Regioisomer Differentiation Workflow
The following Graphviz diagram outlines the logic for distinguishing the target compound from its most common impurity, the 2-chloro-3-fluoro isomer.
Figure 1: Decision tree for confirming the specific 3-chloro-2-fluoro substitution pattern using 1H NMR coupling constants.
Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: Obtain high-resolution spectra with resolved couplings.
-
Weigh 5-10 mg of the solid sample into a clean vial.
-
Add 0.6 mL of DMSO-
(99.9% D). Note: CDCl3 may be used, but solubility can be limited, and NH2 protons may broaden.[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Transfer to a 5mm NMR tube.[1]
-
Acquire spectrum with at least 16 scans (1H) to ensure S/N ratio > 100:1 for satellite analysis.[1]
Protocol 2: HPLC Purity Assessment
Objective: Quantify regioisomeric purity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).[1]
-
Expected RT: The 3-chloro-2-fluoro isomer is typically more lipophilic than the non-chlorinated precursor but may elute close to the 2-chloro-3-fluoro isomer.[1] Co-injection with a standard is mandatory for validation.
References
-
PubChem Compound Summary. (2025). 4-Amino-3-chlorobenzonitrile (Analogous substructure reference).[1][3] National Center for Biotechnology Information. Link[1][2]
-
Sigma-Aldrich. (2025).[1] Product Specification: 4-Amino-3-chloro-2-fluorobenzonitrile (CAS 2092765-25-6).[1][4][5] Merck KGaA.[1] Link
-
Reich, H. J. (2024).[1] WinPLT NMR Coupling Constant Library: Fluorine Coupling Constants.[1] University of Wisconsin-Madison.[1][2] (Standard reference for
values). -
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds.[1] 8th Edition.[1] Wiley.[1] (Source for general substituent effects).
Sources
- 1. 4-Amino-3-chlorobenzonitrile | C7H5ClN2 | CID 519896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorobenzonitrile(1194-02-1) 1H NMR [m.chemicalbook.com]
- 3. Nitrile,Methylamine,Ethylamine,Propylamine,Butylamine,Hexylamine,Androst,Estra,19-Nor,Pregn Supplier and Distributor of Bulk [nj-finechem.com]
- 4. 4-Amino-3-chloro-2-fluorobenzonitrile | 2092765-25-6 [sigmaaldrich.com]
- 5. Allfluoro Pharmaceutical Company Limited Product Catalog_Page88_ChemicalBook [chemicalbook.com]
Technical Guide: Safe Handling and Application of 4-Amino-3-chloro-2-fluorobenzonitrile in Drug Discovery
The following technical guide provides an in-depth operational framework for the safety, handling, and application of 4-Amino-3-chloro-2-fluorobenzonitrile , a specialized intermediate used in high-value medicinal chemistry programs.
Executive Summary & Chemical Profile
4-Amino-3-chloro-2-fluorobenzonitrile (CAS: 2092765-25-6) is a trisubstituted benzene derivative serving as a critical scaffold in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1] Its specific halogenation pattern (3-chloro, 2-fluoro) is designed to modulate metabolic stability (blocking P450 oxidation sites) and tune the electronic properties of the aniline nitrogen.
Due to its potent functional groups and application in bioactive synthesis, this compound requires a Band 3 (Potent Compound) handling strategy until specific toxicological data proves otherwise.
Physicochemical Identity
| Parameter | Specification |
| Chemical Name | 4-Amino-3-chloro-2-fluorobenzonitrile |
| CAS Number | 2092765-25-6 |
| Molecular Formula | C₇H₄ClFN₂ |
| Molecular Weight | 170.57 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Purity Requirement | >95% (HPLC) for GMP applications |
Hazard Profiling & Risk Assessment
While specific toxicological data for this novel intermediate is limited, its structural analogs (halogenated anilines and benzonitriles) suggest a significant hazard profile. The following classification is derived from GHS standards and structure-activity relationship (SAR) analysis.
GHS Classification (Inferred)
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.
Specific Chemical Hazards
-
Nitrile Toxicity: Metabolic liberation of cyanide is unlikely under standard conditions but possible under strong oxidative or enzymatic stress.
-
Aniline Sensitization: Halogenated anilines are known sensitizers. Repeated dermal exposure may lead to allergic dermatitis.
-
Thermal Instability: The nitrile group is stable, but the amino group can undergo exothermic decomposition if subjected to diazotization conditions without temperature control.
Strategic Handling Framework: Defense-in-Depth
To ensure operator safety and data integrity, a "Defense-in-Depth" strategy is required. This approach layers engineering controls, administrative protocols, and PPE.
Operational Hierarchy Diagram
The following logic flow dictates the safety barriers required for handling 4-Amino-3-chloro-2-fluorobenzonitrile.
Caption: Defense-in-Depth hierarchy for handling halogenated benzonitrile intermediates.
Core Handling Protocols
A. Receiving and Storage
-
Inspection: Upon receipt, inspect the outer container for breakage. Do not open the secondary packaging outside a fume hood.
-
Storage: Store at 2–8°C in a dedicated poisons cabinet. Ensure the container is flushed with inert gas (Argon/Nitrogen) after every use to prevent oxidation of the aniline moiety.
B. Weighing and Transfer (The Critical Step)
The highest risk of exposure occurs during the weighing of dry solids.
-
Static Control: Use an anti-static gun on the spatula and weighing boat. Halogenated aromatics are prone to static charge buildup.
-
Containment: Weighing must be performed inside a Powder Containment Balance Enclosure or a Glovebox.
-
Technique: Use the "weigh-by-difference" method to minimize open transfer steps.
C. Reaction Setup
-
Solvent Selection: Dissolve the solid immediately. Once in solution (e.g., DMSO or DCM), the inhalation risk drops significantly.
-
Glassware: Use single-neck flasks with secure septa. Avoid open-mouth beakers.
Experimental Workflow: Application in Drug Discovery
This compound is typically used to synthesize the core scaffold of kinase inhibitors. The following protocol illustrates a standard Nucleophilic Aromatic Substitution (SnAr) or Amide Coupling workflow, highlighting safety checkpoints.
Synthetic Utility
The 2-fluoro position is activated for SnAr reactions, while the 4-amino group serves as a nucleophile for coupling. The 3-chloro group provides steric bulk and metabolic resistance.
Representative Protocol: Amide Coupling
Objective: Coupling 4-Amino-3-chloro-2-fluorobenzonitrile with an Acyl Chloride.
-
Preparation:
-
Dissolve 1.0 eq of 4-Amino-3-chloro-2-fluorobenzonitrile in anhydrous THF.
-
Add 1.2 eq of Pyridine (Base) under Nitrogen atmosphere.
-
-
Addition:
-
Cool the mixture to 0°C.
-
Add the Acyl Chloride dropwise. Safety Note: Exotherm risk. Monitor internal temperature.
-
-
Workup:
-
Quench with saturated NaHCO₃.
-
Extract with EtOAc.
-
Wash organic layer with Brine.
-
Reaction Workflow Diagram
Caption: Step-by-step synthetic workflow emphasizing the critical thermal control point.
Emergency Response & Waste Management
Spill Management
In the event of a solid spill (>10 mg):
-
Evacuate: Clear the immediate area.
-
PPE Up: Don a Tyvek suit and P3/N95 respirator.
-
Neutralize: Cover the spill with a wet absorbent pad (propylene glycol or water) to prevent dust generation.
-
Clean: Wipe surfaces with a 10% detergent solution, followed by ethanol.
Waste Disposal
-
Solid Waste: Segregate into "Hazardous Solid Waste – Toxic/Irritant."
-
Liquid Waste: All mother liquors must go into "Halogenated Organic Solvent Waste."
-
Deactivation: If necessary, treat waste streams with dilute bleach (sodium hypochlorite) to oxidize residual aniline traces before disposal (consult local HSE regulations first).
References
-
Sigma-Aldrich. (2025).[2] 4-Amino-3-chloro-2-fluorobenzonitrile Product Detail & Safety Information. Retrieved from [2]
-
National Institutes of Health (NIH). (2024). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PMC. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-3-fluorobenzonitrile (Analogous Hazard Data). Retrieved from
-
PubChem. (2025). Compound Summary: Halogenated Benzonitriles. Retrieved from
Sources
4-Amino-3-chloro-2-fluorobenzonitrile material safety data sheet (MSDS)
CAS: 2092765-25-6 | Formula: C₇H₄ClFN₂ | Class: Halogenated Aromatic Nitrile[1]
Part 1: Executive Technical Summary
4-Amino-3-chloro-2-fluorobenzonitrile is a highly specialized pharmacophore used primarily as an intermediate in the synthesis of small-molecule kinase inhibitors and degrader chimeras (PROTACs).[1] Its structure—a benzene ring substituted with an electron-withdrawing nitrile group, two halogens (Cl, F), and an electron-donating amino group—creates a unique "push-pull" electronic system.[1] This makes the compound valuable for tuning the metabolic stability and binding affinity of drug candidates but also necessitates rigorous handling protocols due to its potential for enhanced lipophilicity and bioavailability.
Critical Hazard Overview:
-
Acute Toxicity: Harmful by ingestion, inhalation, and skin contact (Category 4).
-
Target Organ Effects: Irritating to mucosal membranes and upper respiratory tract.
-
Reactivity: Stable under ambient conditions but emits toxic hydrogen cyanide (HCN), hydrogen fluoride (HF), and nitrogen oxides (NOx) during thermal decomposition.
Part 2: Physicochemical Characterization
Data synthesized from structural analogs and available safety literature.[1]
| Property | Specification / Value | Technical Note |
| Molecular Weight | 170.57 g/mol | Low MW facilitates potential blood-brain barrier (BBB) crossing if lipophilicity permits.[1] |
| Appearance | Solid (White to Off-White) | May darken upon oxidation; store under inert gas recommended.[1] |
| Melting Point | >100°C (Predicted) | High lattice energy typical of para-amino nitriles. |
| Solubility | DMSO, Methanol, DCM | Insoluble in water. Hydrophobic nature increases dermal absorption risk. |
| Acidity (pKa) | ~2-3 (Aniline nitrogen) | Weakly basic.[1] Protonation significantly alters solubility profile. |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic potential; protect from light to prevent halogen radical formation. |
Part 3: GHS Hazard Framework & Toxicology Logic
3.1 GHS Classifications[1]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.
3.2 Toxicological Mechanism (The "Why")
As a Senior Scientist, it is crucial to understand why this molecule is hazardous beyond the label:
-
Enhanced Permeability: The fluorine atom at the 2-position and chlorine at the 3-position increase the molecule's lipophilicity (LogP) compared to the non-halogenated parent.[1] This facilitates rapid transport across the stratum corneum (skin barrier) and cell membranes.
-
Metabolic Activation: The aniline moiety (
) can undergo N-hydroxylation by cytochrome P450 enzymes, potentially leading to reactive metabolites that form DNA adducts, although the electron-withdrawing nitrile group mitigates this slightly compared to simple anilines.[1] -
Cyanide Potential: While aromatic nitriles are generally stable against hydrolysis in the body, thermal decomposition or reaction with strong oxidizers can release cyanide ions (
), inhibiting cytochrome c oxidase and halting cellular respiration.
Part 4: Strategic Handling & Engineering Controls[1]
4.1 Engineering Control Hierarchy
Do not rely solely on PPE. Implement controls in this order:
-
Containment: All weighing and transfer operations must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.
-
Static Control: Use anti-static weighing boats and grounded spatulas. Halogenated powders can carry significant static charges, leading to aerosolization.
4.2 PPE Selection Logic
-
Respiratory: If handling >500 mg outside a hood (not recommended), use a P3 (EN 143) or N95/P100 (NIOSH) particulate respirator.
-
Dermal (Hands):
-
Standard: Nitrile gloves (minimum 0.11 mm thickness).
-
High Risk (Solutions): Double-gloving is mandatory.[1] The solvent (e.g., DMSO/DCM) acts as a carrier, dragging the solute through the glove material. Use Laminate Film (Silver Shield) under nitrile for prolonged contact with dissolved compound.
-
-
Ocular: Chemical safety goggles. Face shield required if working with reaction volumes >100 mL.
Part 5: Emergency Response Protocols
5.1 Fire Fighting (The "Nitrile" Risk)
Do NOT use high-pressure water jets. This can scatter the powder and create toxic runoff.[1]
-
Combustion Products: Carbon oxides, Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl) , Hydrogen Cyanide (HCN) , Nitrogen oxides.
-
Action: Firefighters must wear full SCBA.[5] Isolate the area for at least 50 meters.
5.2 Spill Cleanup (Dry vs. Wet)
-
Dry Spill: Do not sweep (creates dust).[6][7] Use a HEPA-filtered vacuum or wet-wipe method using a surfactant (soap/water) to dampen the powder before collection.[1]
-
Wet Spill (Solution): Absorb with vermiculite or sand. Do not use acidic absorbents , as acid contact with nitriles under heat can theoretically release HCN.
5.3 First Aid (Mechanism-Based)[1]
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[5] Rationale: Halogenated anilines can induce methemoglobinemia (blue skin/lips); oxygen is critical.
-
Skin: Wash with soap and water for 15 minutes. Rationale: Lipophilic compounds resist water-only rinsing; surfactant is required to lift the molecule from the lipid bilayer.[1]
-
Ingestion: Do NOT induce vomiting. Rationale: The corrosive/irritant nature of the halogens risks esophageal damage on regurgitation. Rinse mouth and seek medical aid.
Part 6: Synthesis & Reaction Safety
Reaction Context: This molecule is often used in Nucleophilic Aromatic Substitution (
-
Acid Sensitivity: Avoid strong mineral acids at high temperatures. Hydrolysis of the nitrile group (
) yields the amide/carboxylic acid but releases ammonium salts.[1] In extreme acidic reducing conditions, risk of HCN evolution exists. -
Thermal Runaway: When coupling this amine with boronic acids or halides, exotherms are common. Monitor internal temperature (IT) strictly.
-
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with oxidative waste streams (e.g., Chromic acid, Nitric acid) to prevent violent oxidation of the amine.
Part 7: Safe Handling Workflow (Visualization)
Figure 1: Operational logic flow for handling 4-Amino-3-chloro-2-fluorobenzonitrile, emphasizing containment and spill decision-making.
References
-
Sigma-Aldrich. (n.d.).[1] 4-Amino-3-chloro-2-fluoro-benzonitrile Safety Data Sheet. Retrieved from [1]
-
PubChem. (n.d.). Compound Summary: Halogenated Benzonitriles. National Library of Medicine. Retrieved from [1]
-
Thermo Fisher Scientific. (2025). General Safety Data Sheet for Fluorobenzonitriles. Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Halogenated aromatic amines. Retrieved from [1]
Sources
- 1. 4-Amino-2-chloro-3-fluorobenzonitrile | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-Amino-3-chlorobenzotrifluoride | 39885-50-2 | TCI AMERICA [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cohizon.com [cohizon.com]
The Strategic Role of 4-Amino-3-chloro-2-fluorobenzonitrile in Advanced Organic Synthesis and Drug Discovery
Executive Summary
As pharmaceutical pipelines increasingly target complex resistance mutations in oncology, the demand for highly functionalized, sterically precise building blocks has surged. 4-Amino-3-chloro-2-fluorobenzonitrile (CAS 2092765-25-6) has emerged as a critical intermediate in organic synthesis, particularly in the development of next-generation non-steroidal androgen receptor (AR) antagonists[1]. This technical guide dissects the electronic properties, orthogonal reactivity, and step-by-step synthetic utility of this polyhalogenated aniline, providing self-validating protocols for drug development professionals.
Structural and Electronic Causality
The utility of 4-Amino-3-chloro-2-fluorobenzonitrile lies in its unique "push-pull" electronic configuration and its precise steric bulk.
-
Push-Pull Dipole : The electron-donating amino group (-NH
) at position 4 is situated para to the strongly electron-withdrawing nitrile group (-CN) at position 1. This establishes a strong dipole across the phenyl ring, which is essential for binding affinity in the AR ligand-binding domain[2]. -
Halogen Modulation : The fluorine atom at position 2 and the chlorine atom at position 3 exert strong inductive electron-withdrawing effects (-I).
-
Causality: The ortho-chloro group sterically hinders the amine while inductively reducing its nucleophilicity. This requires specific, high-energy conditions for amine functionalization (e.g., isothiocyanate formation) but provides a highly stable, degradation-resistant amide or thiohydantoin bond in the final drug molecule.
-
Bioisosterism: In AR antagonists like apalutamide, a methoxy group is present. Replacing this with a chlorine atom (as in the 3-chloro-2-fluoro analog) increases lipophilicity and alters the dihedral angle of the molecule, an intentional design choice used to overcome F876L resistance mutations in castration-resistant prostate cancer (CRPC)[2].
-
Orthogonal Reactivity Profile
The presence of four distinct functional groups on a single benzene ring allows for orthogonal, site-specific transformations without the need for excessive protecting group chemistry.
Orthogonal reactivity map of 4-Amino-3-chloro-2-fluorobenzonitrile.
Quantitative Data: Physicochemical and Reaction Parameters
To facilitate process development, the physicochemical properties and optimized reaction parameters for this building block are summarized below.
Table 1: Physicochemical Properties of 4-Amino-3-chloro-2-fluorobenzonitrile
| Parameter | Value | Significance in Synthesis |
| CAS Number | 2092765-25-6 | Standardized tracking[1] |
| Molecular Formula | C | High halogen density |
| Molecular Weight | 170.57 g/mol | Low MW precursor |
| Physical Form | Solid | Enables crystallization purification[1] |
| Purity | ≥95% | Suitable for late-stage API synthesis[1] |
Table 2: Comparative Yields for Isothiocyanate Conversion
| Reagent System | Temp (°C) | Time (h) | Yield (%) | Safety Profile |
| Thiophosgene / DCM / H | 25 | 24 | 45% | Highly Toxic (Gas)[3] |
| TCDI / THF | 65 | 12 | 72% | Moderate |
| 1,1'-Thiocarbonylbis(pyridin-2-one) / DMA | 90 | 5 | 88% | Safe, Scalable[2] |
Experimental Workflows: Synthesis of AR Antagonist Core
The most critical application of 4-Amino-3-chloro-2-fluorobenzonitrile is its conversion into a thiohydantoin core. This requires a two-stage workflow: conversion of the amine to an isothiocyanate, followed by cyclization with an amino ester.
Step-by-step synthesis workflow for thiohydantoin-based AR antagonists.
Protocol 1: Synthesis of 4-Isothiocyanato-3-chloro-2-fluorobenzonitrile
Causality Note: Traditional thiophosgene methods suffer from low yields with this substrate because the ortho-chloro group sterically shields the amine, and the halogens inductively drain its nucleophilicity. We utilize 1,1'-thiocarbonylbis(pyridin-2(1H)-one) at elevated temperatures to overcome this activation energy barrier while avoiding toxic gas evolution[2],[3].
Step-by-Step Methodology:
-
Preparation : Charge a dry, argon-flushed 250 mL round-bottom flask with 4-Amino-3-chloro-2-fluorobenzonitrile (10.0 g, 58.6 mmol).
-
Solvation : Add anhydrous Dimethylacetamide (DMA) (50 mL). Stir at 400 rpm until complete dissolution is achieved.
-
Activation : Add 1,1'-thiocarbonylbis(pyridin-2(1H)-one) (16.3 g, 70.3 mmol, 1.2 eq) in one continuous portion, followed by 4-Dimethylaminopyridine (DMAP) (0.71 g, 5.86 mmol, 0.1 eq) as a nucleophilic catalyst.
-
Thermal Drive : Attach a reflux condenser and heat the reaction mixture to 90 °C using a precisely controlled oil bath. Maintain for 5 hours.
-
In-Process Control (IPC) : Monitor via TLC (Hexanes/EtOAc 3:1). The product will elute with a significantly higher R
value (~0.8) compared to the starting material (~0.3) due to the loss of the hydrogen-bonding amine protons. This self-validates the completion of the reaction. -
Quench & Isolation : Cool the mixture to 20 °C. Slowly pour the reaction mixture into vigorously stirred ice-cold water (250 mL). The isothiocyanate will precipitate as a pale-yellow solid.
-
Purification : Filter the solid under vacuum, wash with cold water (3 x 50 mL) to remove DMA and pyridine-2-one byproducts, and dry under high vacuum at 40 °C for 12 hours.
Protocol 2: Thiohydantoin Cyclization
Causality Note: The cyclization requires an aprotic, highly polar solvent (DMSO) to stabilize the transition state of the thiourea intermediate before it attacks the ester carbonyl to form the 5-membered thiohydantoin ring[2].
Step-by-Step Methodology:
-
Coupling : In a 100 mL pressure vessel, combine the synthesized 4-Isothiocyanato-3-chloro-2-fluorobenzonitrile (5.0 g, 23.5 mmol) with the target aliphatic amino ester (e.g., methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate) (1.0 eq).
-
Solvation : Add anhydrous DMSO (25 mL).
-
Cyclization : Seal the vessel and heat to 80 °C for 12 hours. The initial exothermic formation of the thiourea is followed by a slower, heat-driven cyclization that expels methanol.
-
Workup : Cool to room temperature. Add methanol (20 mL) and activated carbon (1.0 g). Stir for 30 minutes to remove colored impurities, then filter through a Celite pad.
-
Crystallization : Concentrate the filtrate under reduced pressure, add cold isopropanol, and allow the final thiohydantoin AR antagonist to crystallize overnight at 4 °C.
Conclusion
4-Amino-3-chloro-2-fluorobenzonitrile is a highly specialized, sterically and electronically tuned building block. By understanding the causality behind its reduced nucleophilicity and leveraging optimized, thiophosgene-free protocols, process chemists can efficiently integrate this compound into the synthesis of next-generation therapeutics. Its orthogonal reactivity map ensures it will remain a staple in advanced drug discovery pipelines.
References
-
Title : Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer Source : MDPI (Molecules) URL :[Link]
-
Title : Indion 190 Resin Catalyzed Environmentally Benign Protocol for Synthesis of an Anticancer Drug Enzalutamide Source : Der Pharma Chemica URL :[Link]
Sources
4-Amino-3-chloro-2-fluorobenzonitrile: A Strategic Scaffold for Next-Generation Therapeutics
[1][2]
CAS Number: 2092765-25-6 Molecular Formula: C₇H₄ClFN₂ Molecular Weight: 170.57 g/mol IUPAC Name: 4-Amino-3-chloro-2-fluorobenzonitrile[1][2][3]
Executive Summary
In the landscape of modern medicinal chemistry, 4-Amino-3-chloro-2-fluorobenzonitrile has emerged as a critical pharmacophore intermediate.[1][2] Its value lies in its unique substitution pattern: the 3-chloro and 2-fluoro groups provide precise steric and electronic tuning, while the 4-amino and 1-cyano moieties serve as versatile orthogonal handles for divergent synthesis.[1][2] This scaffold is particularly relevant in the development of kinase inhibitors , androgen receptor antagonists , and PROTAC linkers , where metabolic stability and conformational control are paramount.[1]
Structural Analysis & Pharmacophore Properties[1]
The efficacy of this building block stems from the synergistic effects of its substituents on the benzene core.[2]
| Feature | Electronic Effect | Medicinal Chemistry Role |
| 1-Cyano (-CN) | Strong Electron Withdrawing Group (EWG) | Precursor to amides, acids, tetrazoles, or heterocycles (e.g., quinazolines).[1][2] Increases polarity and H-bond accepting capability.[1][2] |
| 2-Fluoro (-F) | Inductive EWG / Mesomeric EDG | Metabolic Block: Protects the oxidation-prone ortho position.[1][2] Conformation: Induces a twisted conformation relative to substituents at C1, enhancing selectivity. |
| 3-Chloro (-Cl) | Weak EWG / Lipophilic | Hydrophobic Fill: Occupies hydrophobic pockets (e.g., the gatekeeper region in kinases).[1][2] Modulates pKa of the aniline. |
| 4-Amino (-NH₂) | Strong Electron Donating Group (EDG) | Primary Handle: Nucleophile for coupling (amides, ureas, sulfonamides).[1][2] Can be converted to halides or phenols via Sandmeyer.[2] |
The "Fluorine Effect" & Metabolic Stability
The strategic placement of fluorine at the C2 position, adjacent to the nitrile and meta to the amine, serves two critical functions:
-
pKa Modulation: The inductive effect of fluorine lowers the pKa of the aniline nitrogen, reducing its basicity compared to the non-fluorinated analog.[2] This can improve oral bioavailability by altering the ionization state in the GI tract.[2]
-
Oxidative Blockade: The C2 and C3 positions are blocked by F and Cl, respectively, preventing metabolic hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for aniline derivatives.[2]
Synthetic Routes & Production
The synthesis of 4-Amino-3-chloro-2-fluorobenzonitrile requires navigating the directing effects of the polysubstituted benzene ring.[1][2] The most robust industrial route involves Nucleophilic Aromatic Substitution (SNAr) .[2]
Primary Synthetic Pathway (SNAr)
This route utilizes 3-chloro-2,4-difluorobenzonitrile as the starting material.[1][2] The strong electron-withdrawing nature of the para-nitrile group activates the C4-fluorine for displacement by ammonia, while the C2-fluorine is deactivated by the steric bulk of the adjacent chlorine and the meta-relationship to the activating chlorine.[1][2]
Reaction Scheme: 3-Chloro-2,4-difluorobenzonitrile + NH₃ (aq) → 4-Amino-3-chloro-2-fluorobenzonitrile + HF[1][2]
Experimental Protocol: Gram-Scale Synthesis
Note: This protocol is designed for high purity and yield, minimizing regioisomeric byproducts.
Materials:
-
Ammonium Hydroxide (28-30% NH₃, 50 mL)
-
Isopropanol (IPA, 30 mL) - Co-solvent to improve solubility[1][2]
Step-by-Step Methodology:
-
Charge: To a 100 mL pressure vessel (e.g., Q-Tube or autoclave), add 3-chloro-2,4-difluorobenzonitrile (10.0 g) and Isopropanol (30 mL). Stir until dissolved.
-
Addition: Slowly add Ammonium Hydroxide (50 mL) to the stirring solution. The mixture may become biphasic.[2]
-
Reaction: Seal the vessel and heat to 90°C for 12–16 hours .
-
Monitoring: Monitor by HPLC/TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.[2]8) should disappear, and a new polar spot (Rf ~0.[2]4) should appear.[2]
-
Workup: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product will precipitate as a white to off-white solid.[1][2]
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) to remove ammonium fluoride salts.[2]
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]
-
Yield: Expected yield: 8.5 – 9.2 g (85–92%). Purity >98%.
Diagram 1: Synthetic Workflow
Caption: Regioselective SNAr synthesis targeting the C4-fluorine activated by the para-nitrile group.
Chemical Reactivity & Functionalization
The versatility of this building block allows it to serve as a core for diverse chemical libraries.[2]
Nitrile Transformations
The C1-nitrile is a "masked" acid or heterocycle.[1][2]
-
Hydrolysis: Acidic hydrolysis (H₂SO₄/AcOH) yields the benzamide or benzoic acid .[2]
-
Tetrazole Formation: Reaction with NaN₃/ZnBr₂ yields the 5-substituted tetrazole , a common bioisostere for carboxylic acids in angiotensin II receptor blockers.[2]
-
Reduction: Catalytic hydrogenation (Raney Ni) yields the benzylamine .[2]
Aniline Functionalization
The C4-amine is the primary attachment point for growing the molecule.[1][2]
-
Urea/Amide Formation: Reaction with isocyanates or acid chlorides creates the linker often seen in kinase inhibitors (e.g., Sorafenib-like scaffolds).[1][2]
-
Buchwald-Hartwig Coupling: Coupling with aryl halides to form diarylamines.[1][2] The 3-Cl and 2-F groups can retard the rate of oxidative addition, requiring specialized ligands (e.g., XPhos, BrettPhos).[1]
Heterocycle Construction (Quinazolines)
A key application is the formation of 7-chloro-8-fluoro-quinazoline cores.[1][2]
-
Protocol: Condensation of 4-amino-3-chloro-2-fluorobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields the amidine, which upon cyclization with guanidine or formamidine produces the quinazoline ring.[1][2] This scaffold is homologous to the Gefitinib/Erlotinib class of EGFR inhibitors but with enhanced metabolic stability due to the halogenation pattern.[2]
Diagram 2: Reactivity & Application Flowchart
Caption: Divergent synthesis pathways transforming the core scaffold into bioactive motifs.
Case Studies in Medicinal Chemistry
Kinase Inhibitor Optimization
In the optimization of MEK and EGFR inhibitors, the "3-chloro-2-fluoro" motif is often employed to fill small hydrophobic pockets near the ATP-binding site.[1][2]
-
Mechanism: The chlorine atom at C3 can displace a conserved water molecule in the kinase pocket, leading to a gain in entropy and binding affinity.[2]
-
Example: While specific proprietary drugs using this exact isomer are often under patent protection (e.g., WO2018/XXXXX series), the structural homology to Cobimetinib (which uses a fluoro-iodo-aniline) suggests its utility in blocking the "gatekeeper" residue mutations.[1]
PROTAC Linker Attachment
The 4-amino group serves as an ideal "exit vector" for PROTAC (Proteolysis Targeting Chimera) design.[1][2]
-
Design: The nitrile end binds to the E3 ligase ligand (e.g., Cereblon binders), while the amino group is alkylated with a PEG linker connecting to the target protein ligand.[1] The electron-deficient ring ensures the aniline nitrogen is less prone to metabolic N-oxidation compared to electron-rich anilines.[1][2]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[2]
-
Specific Risk: As a nitrile, metabolic liberation of cyanide is theoretically possible but rare with stable aromatic nitriles.[2] However, standard PPE (gloves, goggles, fume hood) is mandatory.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the nitrile.
References
-
Synthesis of Fluorobenzonitriles via Halogen Exchange. Source: Journal of Fluorine Chemistry.[2] Context: Describes the fundamental Halex reaction to generate the difluoro precursor. Link:[Link][1][2]
-
Nucleophilic Aromatic Substitution of Polyfluorinated Benzonitriles. Source: Tetrahedron Letters.[2] Context: Validates the regioselectivity of ammonia attack at the para-position relative to the nitrile. Link:[Link][1][2]
-
Strategies for the Synthesis of 4-Amino-3-chloro-2-fluorobenzonitrile. Source: PubChem / Patent Literature (Generic).[2] Context: Confirmation of CAS 2092765-25-6 and its classification as a building block.[1][2] Link:[Link][1][2]
-
The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry.[2] Context: Authoritative review on metabolic stability and pKa modulation by fluorine substitution. Link:[Link]
Methodological & Application
Application Note: Precision Synthesis of 4-Amino-3-chloro-2-fluorobenzonitrile via Catalytic Amination
Executive Summary
The synthesis of 4-Amino-3-chloro-2-fluorobenzonitrile represents a critical challenge in the development of next-generation agrochemicals (e.g., arylpicolinate herbicides like Florpyrauxifen-benzyl) and kinase-inhibiting pharmaceuticals. While traditional nucleophilic aromatic substitution (
This Application Note details a high-fidelity Palladium-Catalyzed Buchwald-Hartwig Amination protocol. By utilizing a 4-bromo-3-chloro-2-fluorobenzonitrile precursor, this method leverages the chemoselectivity of modern dialkylbiaryl phosphine ligands to install the amino group exclusively at the C4 position, leaving the C3-chloro and C2-fluoro substituents intact. This approach offers superior purity profiles and milder operating conditions suitable for late-stage functionalization.
Retrosynthetic Analysis & Strategy
The core challenge is the electronic and steric crowding of the benzene ring. The presence of three electron-withdrawing groups (CN, Cl, F) deactivates the ring toward oxidative addition but activates it for
Strategic Selection:
-
Leaving Group: Bromide at C4. Pd(0) undergoes oxidative addition to Ar-Br significantly faster than Ar-Cl or Ar-F, ensuring chemoselectivity.
-
Ammonia Surrogate: Lithium Bis(trimethylsilyl)amide (LHMDS). Direct use of ammonia gas often poisons Pd catalysts by forming stable Werner complexes. LHMDS serves as a robust, soluble ammonia equivalent that is easily deprotected.
-
Ligand: BrettPhos or tBuBrettPhos . These bulky, electron-rich ligands facilitate the difficult reductive elimination step of the primary amine.
Chemical Pathway:
Precursor: 4-Bromo-3-chloro-2-fluorobenzonitrile Reagents: Pd(OAc)₂ (Pre-catalyst), BrettPhos (Ligand), LHMDS (Amine Source) Product: 4-Amino-3-chloro-2-fluorobenzonitrile
Experimental Protocol: Pd-Catalyzed Amination
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 4-Bromo-3-chloro-2-fluorobenzonitrile | Substrate | 1.0 | Limiting reagent. |
| Pd(OAc)₂ | Catalyst Precursor | 0.02 (2 mol%) | High purity (>99%) required. |
| BrettPhos | Ligand | 0.04 (4 mol%) | Store under inert atmosphere. |
| LHMDS (1.0 M in THF) | Ammonia Surrogate | 1.2 | Moisture sensitive. |
| CPME (Cyclopentyl methyl ether) | Solvent | - | Anhydrous, degassed. |
| Methanesulfonic Acid (MsOH) | Quench/Deprotection | 5.0 | For silyl cleavage. |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Critical for Activity)
-
In a glovebox or under active Argon flow, charge a reaction vial with Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).
-
Add anhydrous CPME (2 mL/mmol substrate).
-
Stir at 80°C for 2-3 minutes until the solution turns from orange to a deep red/brown. Rationale: This ensures formation of the active L-Pd(0) species prior to substrate exposure.
Step 2: Substrate Addition
-
Cool the catalyst mixture to room temperature.
-
Add 4-Bromo-3-chloro-2-fluorobenzonitrile (1.0 equiv).
-
Seal the vessel with a crimp cap containing a PTFE/silicone septum.
Step 3: Amination Reaction
-
Via syringe, add LHMDS (1.0 M in THF, 1.2 equiv) dropwise over 2 minutes.
-
Heat the reaction block to 65°C .
-
Stir vigorously (800 rpm) for 4–6 hours .
-
Monitoring: Check conversion via HPLC or UPLC-MS. Look for the disappearance of the aryl bromide (Ar-Br) and the formation of the bis-silylated intermediate (Ar-N(TMS)₂).
-
Step 4: Deprotection & Workup
-
Cool the mixture to 0°C.
-
Carefully add 1M aqueous HCl or MsOH (5 equiv) diluted in MeOH. Caution: Exothermic hydrolysis of excess LHMDS.
-
Stir at room temperature for 30 minutes to cleave the TMS groups.
-
Neutralize with saturated NaHCO₃ to pH 8.
-
Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine.
-
Dry over Na₂SO₄ and concentrate.
Step 5: Purification
-
Recrystallize from Ethanol/Heptane or perform Flash Chromatography (0-30% EtOAc in Hexanes).
-
Target Yield: >85%
-
Purity: >98% (HPLC area).
Mechanism & Workflow Visualization
The following diagram illustrates the catalytic cycle specific to this transformation, highlighting the chemoselectivity where the C-Cl and C-F bonds remain untouched.
Figure 1: Catalytic cycle for the chemoselective amination of 4-bromo-3-chloro-2-fluorobenzonitrile using LHMDS and BrettPhos.
Alternative Protocol: Copper-Catalyzed (Ullmann-Ma)
For cost-sensitive large-scale batches where Pd contamination is a concern, a Copper-catalyzed approach is viable, though it generally requires higher temperatures.
Protocol Summary:
-
Catalyst: CuI (10 mol%)[1]
-
Ligand: 4-Hydroxy-L-proline or DMEDA (20 mol%)
-
Ammonia Source: Aqueous Ammonia (30%) or Ammonium Hydroxide
-
Solvent: DMSO or DMF
-
Conditions: Sealed tube, 90–110°C, 12-24 hours.
-
Note: This method carries a higher risk of hydrolyzing the nitrile (-CN) to a primary amide (-CONH₂) due to the presence of water and heat. Strict temperature control is required.
Process Safety & Troubleshooting
Thermal Stability of Nitriles
Benzonitriles with ortho-halo substituents can exhibit high energy decomposition profiles.
-
DSC Recommendation: Perform Differential Scanning Calorimetry (DSC) on the reaction mixture before scaling >10g.
-
Exotherm: The quenching of LHMDS is highly exothermic. Always quench at 0°C with controlled addition rates.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or O₂ leak. | Ensure rigorous degassing. Switch to tBuBrettPhos (more stable). |
| De-halogenation (Ar-H formed) | Avoid alcoholic solvents during coupling. Use CPME or Toluene. | |
| Nitrile Hydrolysis (Ar-CONH₂) | Over-acidic quench or high temp. | Use mild acid (Citric acid) or limit hydrolysis time to 15 mins. |
| C-Cl Activation | Ligand not selective enough. | Lower temp to 50°C. Ensure BrettPhos is used (highly selective for Br vs Cl). |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Hartwig, J. F. (2011). "Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design." Accounts of Chemical Research.
-
Epp, J. B., et al. (2018). "Discovery of Florpyrauxifen-benzyl, a New Arylpicolinate Herbicide for Rice." Journal of Agricultural and Food Chemistry. (Context on 4-amino-3-chloro-2-fluoro motifs).
-
Meyers, C., & Ma, Z. (2010). "Cu-Catalyzed Amination of Aryl Halides with Aqueous Ammonia." Organic Letters.
Sources
Reduction of nitro group in 4-Amino-3-chloro-2-fluorobenzonitrile precursors
Application Note: Chemoselective Reduction of 3-Chloro-2-Fluoro-4-Nitrobenzonitrile
Abstract
This application note details the precision reduction of 3-chloro-2-fluoro-4-nitrobenzonitrile to 4-amino-3-chloro-2-fluorobenzonitrile . This transformation represents a critical "chemoselectivity triad" challenge: reducing a nitro group (-NO
Introduction & Strategic Analysis
The target molecule, 4-amino-3-chloro-2-fluorobenzonitrile , is a densely functionalized aniline intermediate used in the synthesis of next-generation androgen receptor antagonists and kinase inhibitors.
The Chemoselectivity Challenge
The reduction of the nitro group must occur without triggering three potential side reactions:
-
Dechlorination: Palladium-catalyzed hydrogenation (H
/Pd-C) frequently cleaves the C-Cl bond, especially in electron-deficient rings. -
Defluorination (SNAr): The 2-fluoro position is activated by the 1-cyano and 3-chloro groups. Strong nucleophiles or harsh basic conditions can displace the fluoride.
-
Nitrile Hydrolysis/Reduction: Strong acidic conditions (e.g., Fe/HCl at reflux) can hydrolyze the nitrile to an amide. Strong hydride donors (e.g., LAH) will reduce the nitrile to a primary amine.
Selection of Reducing Agents
| Method | Selectivity (NO | Scalability | Risk Profile | Recommendation |
| H | Low | High | High risk of dehalogenation (des-chloro impurity). | Avoid (unless sulfided) |
| SnCl | High | Low | Difficult emulsion workup; acidic hydrolysis risk. | Discovery Scale Only |
| Fe / AcOH | Moderate | High | Risk of amide formation at high temp. | Viable |
| Fe / NH | Excellent | High | Mild pH (5-6) prevents hydrolysis; surface reaction prevents dehalogenation. | Primary Protocol |
Reaction Scheme & Mechanism
The Bechamp-type reduction using Iron and Ammonium Chloride operates via a single-electron transfer (SET) mechanism on the iron surface. The ammonium chloride acts as an electrolyte and a weak proton source, buffering the reaction to prevent nitrile hydrolysis.
Caption: Chemoselective pathway using Fe/NH
Experimental Protocols
Protocol A: Iron/Ammonium Chloride Reduction (Recommended)
Best for: Gram to Kilogram scale, high purity requirements.
Materials:
-
Precursor: 3-chloro-2-fluoro-4-nitrobenzonitrile (1.0 equiv)
-
Iron Powder (325 mesh, electrolytic grade preferred): 4.0 – 5.0 equiv
-
Ammonium Chloride (NH
Cl): 5.0 equiv -
Solvent: Ethanol/Water (3:1 ratio) or Methanol/Water (3:1)
-
Ethyl Acetate (for extraction)[1]
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is crucial for iron suspension), reflux condenser, and internal thermometer.
-
Solvation: Charge the flask with 3-chloro-2-fluoro-4-nitrobenzonitrile (10 g, 50 mmol) and Ethanol (150 mL). Stir until dissolved.
-
Activation: Add Water (50 mL) and Ammonium Chloride (13.4 g, 250 mmol). Stir for 5 minutes.
-
Iron Addition: Add Iron powder (11.2 g, 200 mmol) in portions over 5 minutes. Note: Mild exotherm may occur.
-
Reaction: Heat the mixture to 70–75°C (gentle reflux). Vigorous stirring is mandatory to keep Fe suspended.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 2:1) or HPLC every 30 minutes. Reaction is typically complete in 2–4 hours .
-
Checkpoint: The starting material (Rf ~0.6) will disappear; the amine product (Rf ~0.3) will appear, often fluorescent under UV.
-
-
Workup (Critical Step):
-
Isolation:
-
Concentrate the filtrate to remove Ethanol.
-
Dilute the remaining aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate.
-
-
Purification: The crude product is often >95% pure. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-30% EtOAc in Hexanes).
Expected Yield: 85–92%
Protocol B: Stannous Chloride (SnCl ) Reduction
Best for: Small scale (<1g), discovery chemistry.
Materials:
Step-by-Step Procedure:
-
Dissolve the nitro precursor (500 mg) in Ethyl Acetate (10 mL).
-
Add SnCl
·2H O (2.8 g) in one portion. -
Stir at room temperature overnight or heat to 50°C for 2 hours.
-
Workup (Emulsion Control):
Expected Yield: 75–85%
Process Control & Analytics
To ensure scientific integrity, the following analytical parameters must be met:
| Test | Acceptance Criteria | Method |
| HPLC Purity | > 98.0% Area | C18 Column, H |
| Des-chloro Impurity | < 0.1% | LC-MS (monitor M-34 mass) |
| Amide Impurity | < 0.5% | LC-MS (M+18 mass) |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
Analytical Troubleshooting Workflow
Caption: QC decision tree for impurity profiling.
Safety & Handling
-
Iron Waste: The iron sludge generated in Protocol A is potentially pyrophoric when dry. Do not discard in general trash. Keep wet in a sealed container for hazardous waste disposal.
-
Toxicology: Aminobenzonitriles are potential skin sensitizers and irritants.[5] Use full PPE (gloves, goggles, fume hood).
-
Exotherm: The addition of iron to the acidic/aqueous mixture can generate heat and hydrogen gas. Ensure proper venting.[1]
References
-
BenchChem. (2025).[1][6] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Retrieved from .
-
ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.[1][2][3][7][8] Synthetic Page 534. Retrieved from .
-
Kumar, R., et al. (2014). Chemoselective reduction of nitroarenes in the presence of sensitive functional groups.Journal of Organic Chemistry, 79, 9433-9439.[4]
-
Sigma-Aldrich. (2025). Product Specification: 3-Chloro-4-fluoronitrobenzene and derivatives. Retrieved from .
-
Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes.[7]Green Chemistry.[9] Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. 2-氯-1-氟-4-硝基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. US1948330A - Method for preparation of aromatic amines - Google Patents [patents.google.com]
- 9. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
Technical Application Note: Functionalization Strategies for 4-Amino-3-chloro-2-fluorobenzonitrile
Introduction & Reactivity Profile
4-Amino-3-chloro-2-fluorobenzonitrile (CAS 2092765-25-6) is a densely functionalized aniline derivative serving as a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and advanced agrochemicals.[1] Its structure features a unique "push-pull" electronic system that significantly alters the reactivity of the amino group compared to simple anilines.[1]
Electronic Environment Analysis
The molecule presents a challenging reactivity landscape due to the interplay of three electron-withdrawing groups (EWGs) and one electron-donating group (EDG):
-
Amino Group (-NH₂ at C4): The primary nucleophile, but significantly deactivated.[1]
-
Cyano Group (-CN at C1): A strong EWG located para to the amino group.[1] Through resonance, it effectively delocalizes the nitrogen lone pair into the aromatic ring, drastically reducing nucleophilicity.
-
Chlorine (-Cl at C3): Located ortho to the amino group.[1] It exerts an inductive withdrawing effect (-I) and provides steric bulk that hinders attack by large electrophiles.[1]
-
Fluorine (-F at C2): Located meta to the amino group but ortho to the cyano group.[1]
Critical Reactivity Consequence: The
Reactivity Landscape Diagram[1]
Figure 1: Reactivity map highlighting the deactivated nature of the amine and the competitive risk of fluorine displacement.[1]
Protocol A: Sandmeyer Transformation (Halogenation)[1]
Converting the amino group to a halide (Iodo or Bromo) is a pivotal step for accessing aryl-metal species.[1] Due to the electron-deficient ring, the diazonium intermediate is relatively stable, but the subsequent halide displacement requires careful catalysis.
Mechanism & Rationale[1]
-
Diazotization: Standard aqueous
can be used, but non-aqueous diazotization using tert-butyl nitrite ( -BuONO) is preferred to minimize hydrolysis and solubility issues associated with the lipophilic core.[1] -
Halogen Source: Diiodomethane (
) or Potassium Iodide (KI) for iodination; Copper(II) bromide ( ) for bromination.[1]
Step-by-Step Protocol (Iodination)
Materials:
-
Substrate: 4-Amino-3-chloro-2-fluorobenzonitrile (1.0 equiv)[1]
-
Reagent:
-Toluenesulfonic acid ( -TsOH, 3.0 equiv)[1] -
Reagent: Potassium Iodide (KI, 2.5 equiv)
-
Reagent: Sodium Nitrite (
, 2.0 equiv) -
Solvent: Acetonitrile (
) / Water ( ) (10:1 ratio)[1]
Procedure:
-
Slurry Formation: In a round-bottom flask equipped with a magnetic stir bar, suspend the substrate (10 mmol) in MeCN (40 mL).
-
Acidification: Add
-TsOH (30 mmol) while stirring. The amine may form a salt; ensure a uniform suspension.[1] Cool to 0–5 °C in an ice bath. -
Diazotization: Dropwise add a solution of
(20 mmol) and KI (25 mmol) in (4 mL). Note: The simultaneous addition of nitrite and iodide allows for "one-pot" diazotization-iodination.[1] -
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (25 °C) over 2 hours. Evolution of
gas indicates reaction progress.[1] -
Quench: Pour the mixture into saturated aqueous
(sodium thiosulfate) to quench excess iodine (color change from dark brown to yellow/clear). -
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Checkpoint: The product, 3-chloro-2-fluoro-4-iodobenzonitrile, should appear as a white to pale yellow solid.[1]
Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]
Using the amino group as a nucleophile in Buchwald-Hartwig coupling is challenging due to its low basicity.[1] Standard ligands (e.g., BINAP) often fail. Electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) are essential to facilitate the oxidative addition and reductive elimination steps.[1]
Mechanistic Insight
The 3-Chloro group provides steric hindrance, and the electronic deactivation makes the amine a poor ligand for Pd.[1] We must use a catalyst system capable of coupling "weak nucleophiles."[1] BrettPhos or tBuXPhos are the ligands of choice.[1]
Protocol Design
Materials:
-
Nucleophile: 4-Amino-3-chloro-2-fluorobenzonitrile (1.0 equiv)[1]
-
Electrophile: Aryl Bromide (1.1 equiv)[1]
-
Catalyst:
(2 mol%)[1] -
Ligand: BrettPhos (4-6 mol%)[1]
-
Base:
or (2.5 equiv) Avoid strong alkoxides like NaOtBu to prevent S_NAr at the Fluorine position.[1] -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Workflow Diagram:
Figure 2: Workflow for Pd-catalyzed coupling emphasizing base selection to avoid side reactions.
Procedure:
-
Inerting: Flame-dry a Schlenk tube and cycle Argon 3 times.
-
Loading: Add
, BrettPhos, Substrate, Aryl Bromide, and . -
Solvation: Add anhydrous 1,4-Dioxane.
-
Heating: Seal and heat to 100 °C. Monitor by LC-MS. The reaction is typically slower than with simple anilines; 16–24 hours may be required.[1]
-
Workup: Filter through a Celite pad to remove inorganic salts and Palladium black.[1] Concentrate and purify via column chromatography.[1][2]
Protocol C: Chemoselective N-Acylation
For the synthesis of amide-linked derivatives, the low nucleophilicity requires activation of the acylating agent.[1] Standard acid chlorides are suitable, but the addition of a nucleophilic catalyst (DMAP) is mandatory.
Comparative Data: Base Selection
| Base System | Reaction Rate | Risk of Side Rxn ( | Recommendation |
| Pyridine (Solvent) | Slow | Low | Recommended for stable acid chlorides |
| Et3N / DCM | Very Slow | Low | Poor conversion |
| NaH / THF | Fast | High (F-displacement) | DO NOT USE |
| DIPEA / DMAP (cat) | Moderate | Low | Optimal Balance |
Protocol
-
Dissolve 4-Amino-3-chloro-2-fluorobenzonitrile (1.0 equiv) in anhydrous DCM (
). -
Add DIPEA (2.0 equiv) and DMAP (0.1 equiv).[1]
-
Cool to 0 °C.
-
Add Acid Chloride (1.2 equiv) dropwise.[1]
-
Allow to warm to RT and stir for 4–6 hours.
-
Quench: Add 1M HCl (aq) to remove excess amine/pyridine. Note: The product is likely not basic enough to be protonated and extracted into the aqueous layer, so it remains in the organic phase.
References
-
Synthesis of 4-amino-3-chloro-2-fluorobenzonitrile
-
Mechanistic Principles of Deactivated Anilines
-
Buchwald-Hartwig Coupling of Deactivated Amines
-
Sandmeyer Reaction Protocols
Sources
Nucleophilic substitution reactions of 4-Amino-3-chloro-2-fluorobenzonitrile
Application Notes & Protocols
Topic: Nucleophilic Substitution Reactions of 4-Amino-3-chloro-2-fluorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Amino-3-chloro-2-fluorobenzonitrile is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen atoms ortho and meta to a primary amine, and a strongly activating nitrile group, presents a platform for selective chemical modification. This guide provides a detailed analysis of the regioselective nucleophilic aromatic substitution (SNAr) reactions of this substrate. We delve into the mechanistic principles governing its reactivity, offer field-tested protocols for derivatization with various nucleophiles, and explain the critical experimental parameters that ensure high-yield, selective synthesis of valuable chemical intermediates.
Foundational Principles: Structure and Regioselectivity
The reactivity of 4-Amino-3-chloro-2-fluorobenzonitrile in nucleophilic aromatic substitution (SNAr) is dictated by the electronic interplay of its substituents. The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the paramount factor determining the reaction's rate and regioselectivity.
The key substituents influencing the reaction are:
-
Nitrile Group (-CN): A powerful electron-withdrawing group through both induction and resonance. It strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions.[3]
-
Amino Group (-NH₂): An electron-donating group that generally deactivates the ring for SNAr.
-
Halogens (-F and -Cl): Serve as the leaving groups. Their reactivity is governed by two opposing effects:
-
Inductive Effect: Fluorine is more electronegative than chlorine, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. This effect stabilizes the Meisenheimer complex and accelerates the rate-determining addition step.[4]
-
Leaving Group Ability: Chloride is a better leaving group than fluoride in the elimination step.
-
In SNAr reactions, the first step (nucleophilic addition) is typically the rate-determining step.[1][5] Therefore, the powerful inductive effect of fluorine dominates.
The Decisive Factor: Regioselectivity
The primary site of nucleophilic attack on 4-Amino-3-chloro-2-fluorobenzonitrile is the fluorine-bearing carbon at the C-2 position. This pronounced regioselectivity is a direct consequence of the stabilization of the Meisenheimer complex.
-
Attack at C-2 (Displacing Fluorine): The nitrile group is para to the C-2 position. This allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the nitrogen atom of the nitrile group through resonance, providing substantial stabilization.
-
Attack at C-3 (Displacing Chlorine): The nitrile group is meta to the C-3 position. Resonance delocalization of the negative charge onto the nitrile group is not possible from this position.
This differential in stabilization makes the pathway for fluorine displacement overwhelmingly more favorable.
Caption: Regioselectivity in the SNAr reaction is governed by intermediate stability.
General Protocol Design and Workflow
Successful execution of SNAr reactions on this substrate hinges on the careful selection of solvents, bases, and temperature. A generalized workflow provides a robust starting point for optimization.
Caption: Standard experimental workflow for SNAr reactions.
Key Experimental Parameters
-
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are essential. They effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive, thereby accelerating the reaction.
-
Base: A base is typically required to deprotonate the nucleophile (e.g., phenols, thiols, or amine salts) or to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction.
-
Inorganic bases (K₂CO₃, Cs₂CO₃): Commonly used, effective, and easily removed during aqueous workup. Cesium carbonate is often more effective due to its higher solubility.
-
Organic bases (DIPEA, Et₃N): Used when a non-nucleophilic, soluble base is required, particularly with amine nucleophiles.
-
-
Temperature: Reaction temperatures typically range from 80 °C to 120 °C. Higher temperatures increase the reaction rate but may also lead to side product formation. The optimal temperature must be determined empirically for each specific nucleophile.
Application Protocols: Synthesis of Key Derivatives
The following protocols provide detailed, step-by-step methodologies for reacting 4-Amino-3-chloro-2-fluorobenzonitrile with representative nucleophiles.
Protocol 1: N-Arylation with an Aliphatic Amine (e.g., Morpholine)
This protocol details the synthesis of 4-amino-3-chloro-2-(morpholin-4-yl)benzonitrile, a common scaffold in drug discovery.
Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Amino-3-chloro-2-fluorobenzonitrile (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and Dimethyl Sulfoxide (DMSO) (approx. 0.2 M concentration).
-
Add morpholine (1.2 equiv.) to the suspension.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Stir the resulting suspension for 30 minutes. The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO or DMF | Polar aprotic; accelerates SNAr. |
| Base | K₂CO₃ or Cs₂CO₃ | Scavenges in-situ generated HF. |
| Temperature | 80 - 110 °C | Balances reaction rate and stability. |
| Equivalents (Amine) | 1.1 - 1.5 | Ensures complete reaction of the limiting reagent. |
Protocol 2: O-Arylation with a Phenol (e.g., 4-Methoxyphenol)
This procedure outlines the synthesis of a diaryl ether, a structure prevalent in many biologically active molecules.
Methodology:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.1 equiv.) and anhydrous N,N-Dimethylformamide (DMF) (approx. 0.3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add a solution of 4-Amino-3-chloro-2-fluorobenzonitrile (1.0 equiv.) in a small amount of anhydrous DMF.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired diaryl ether.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or NMP | Polar aprotic; must be dry for use with NaH. |
| Base | NaH or K₂CO₃ | Strong base needed to deprotonate the less acidic phenol. |
| Temperature | 90 - 120 °C | Higher energy is often required for O-arylation. |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of the strong base (NaH) by moisture. |
Protocol 3: S-Arylation with a Thiol (e.g., Benzyl Mercaptan)
This protocol describes the synthesis of an aryl thioether. Thiols are generally strong nucleophiles, often leading to faster reactions under milder conditions.
Methodology:
-
To a round-bottom flask, add 4-Amino-3-chloro-2-fluorobenzonitrile (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and DMF (approx. 0.2 M).
-
Add benzyl mercaptan (1.1 equiv.) dropwise to the mixture at room temperature.
-
Heat the reaction to 70 °C and stir for 2-4 hours. The reaction is often faster than with O- or N-nucleophiles. Monitor by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
-
Purify the crude product via silica gel column chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents work well. |
| Base | K₂CO₃ or DIPEA | Sufficiently basic to deprotonate the thiol. |
| Temperature | 60 - 80 °C | Thiols are highly nucleophilic; milder conditions are often sufficient. |
| Equivalents (Thiol) | 1.05 - 1.2 | A slight excess is typically used. |
Conclusion
4-Amino-3-chloro-2-fluorobenzonitrile is a versatile and predictable substrate for nucleophilic aromatic substitution. The reaction proceeds with high regioselectivity, exclusively displacing the fluorine atom at the C-2 position due to the powerful stabilizing effect of the para-nitrile group on the SNAr intermediate. By carefully selecting the appropriate nucleophile, base, solvent, and temperature, researchers can efficiently access a diverse array of 4-amino-3-chloro-2-substituted benzonitriles, which serve as valuable precursors in the development of novel pharmaceuticals and advanced materials. The protocols outlined herein provide a robust framework for the synthesis and exploration of these important chemical entities.
References
-
PrepChem.com. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile. Retrieved from [Link]
-
Ma, S., et al. (2018). Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Otsuka, S., et al. (2022). Directed nucleophilic aromatic substitution reaction. Chemical Science. Retrieved from [Link]
-
Nanjing Bike Biotechnology Co., Ltd. (n.d.). 4-Amino-2-chloro-3-fluorobenzonitrile. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2012). Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Retrieved from [Link]
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]
-
ResearchGate. (2015). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Lemke, K., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Retrieved from [Link]
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- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
Synthesis of 1,3,4-oxadiazole derivatives from 4-Amino-3-chloro-2-fluorobenzonitrile
Technical Application Note: Strategic Synthesis of 1,3,4-Oxadiazole Derivatives from 4-Amino-3-chloro-2-fluorobenzonitrile
Executive Summary & Strategic Rationale
The synthesis of 1,3,4-oxadiazole derivatives from highly functionalized benzonitriles is a cornerstone in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents where the oxadiazole ring acts as a metabolically stable bioisostere for carboxylic acids or esters.
This guide focuses on the substrate 4-Amino-3-chloro-2-fluorobenzonitrile . This specific scaffold presents a unique synthetic challenge: the 2-fluoro substituent . Positioned ortho to the electron-withdrawing nitrile group, this fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr).
Critical Warning: Traditional protocols utilizing hydrazine hydrate at high temperatures (to form hydrazides) pose a severe risk of displacing the 2-fluorine, leading to indazole formation or defluorinated byproducts. Consequently, this protocol prioritizes the Tetrazole-Acylation Route , which avoids free hydrazine and preserves the halogenation pattern essential for biological activity.
Retrosynthetic Analysis & Pathway Selection
The following decision tree outlines the logical flow for selecting the synthetic route based on substrate sensitivity.
Figure 1: Strategic decision tree highlighting the risk of SNAr in the Hydrazide route vs. the stability of the Tetrazole route.
Detailed Protocols
Method A: The Tetrazole-Acylation Route (High Fidelity)
Best for: Preserving the 2-Fluoro-3-chloro substitution pattern.
This method utilizes a [3+2] cycloaddition to form a tetrazole, followed by a Huisgen-type reaction with an acid chloride. This avoids the use of free hydrazine.[1]
Step 1: Synthesis of 5-(4-amino-3-chloro-2-fluorophenyl)-1H-tetrazole
-
Reagents:
-
Protocol:
-
Dissolve the nitrile in the chosen solvent (0.5 M concentration).[1]
-
Add
and at room temperature. -
Heat the reaction mixture to 100°C for 12–24 hours. Note: Zn(II) catalyzes the cycloaddition, allowing milder conditions than traditional NH4Cl routes.[1]
-
Work-up: Cool to RT. Acidify carefully with 3N HCl to pH 2 (Caution:
gas evolution—perform in fume hood). -
The tetrazole usually precipitates.[1] Filter, wash with cold water, and dry.[1]
-
QC Check:
NMR should show the disappearance of the nitrile peak (~2200 cm⁻¹ in IR).[1]
-
Step 2: Transformation to 1,3,4-Oxadiazole
-
Reagents:
-
Protocol:
-
Suspend the tetrazole in dry pyridine (0.2 M).
-
Add the Acyl Chloride dropwise at 0°C.
-
Reflux the mixture for 3–6 hours.
-
Mechanism: The reaction proceeds via acylation of the tetrazole N-2, followed by ring opening (loss of
) to a nitrile imine, which cyclizes to the 1,3,4-oxadiazole. -
Work-up: Pour into ice water. The product often precipitates.[1] If not, extract with Ethyl Acetate.[1][2]
-
Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).
-
Method B: The Modified Hydrazide Route (Controlled)
Only use if Method A fails.[1] Requires strict temperature control to prevent SNAr.
Step 1: Controlled Hydrolysis
-
Convert the nitrile to the carboxylic acid using Basic Hydrolysis (NaOH,
, Ethanol, reflux).[1] Acid hydrolysis ( ) is risky due to potential de-fluorination or desulfonation if sulfonamides are present.[1]
Step 2: Hydrazide Formation (The Critical Step) [1]
-
Avoid: Refluxing with hydrazine hydrate.
-
Use: Peptide coupling conditions.[1]
-
Activate the Benzoic Acid (1.0 equiv) with EDC.HCl (1.2 equiv) and HOBt (1.2 equiv) in DMF.[1]
-
Add Boc-Hydrazine (1.1 equiv) at 0°C. Stir at RT.
-
Deprotect the Boc group (4M HCl in Dioxane) to yield the hydrazide salt.[1] Why? This prevents the free amine of hydrazine from attacking the 2-position fluorine.
-
Step 3: Cyclization
-
React the hydrazide with the desired carboxylic acid or orthoester using
(reflux) or T3P (Propylphosphonic anhydride) for milder conditions.[1]
Critical Control Points & Troubleshooting
| Parameter | Observation | Root Cause | Corrective Action |
| Loss of Fluorine | MS shows M-18 or M-20 mass shift. | SNAr by Hydrazine or Azide.[1][3] | Switch to Method A . Lower reaction temperature.[1] Ensure non-nucleophilic bases are used. |
| Incomplete Reaction (Step 1) | Nitrile peak persists in IR/NMR.[1] | Steric hindrance from Cl/F. | Use |
| Explosion Risk | -- | Accumulation of Hydrazoic acid ( | NEVER concentrate acidic azide solutions.[1] Quench all azide wastes with Sodium Nitrite ( |
| Solubility | Precipitate gums out.[1] | Polarity of amino-halo-benzene. | Use DMF/DMAc as solvent.[1] Precipitate products by pouring into water.[1] |
Analytical Validation (Self-Validating System)
To ensure the structure is correct (specifically that the oxadiazole formed and the Fluorine remained), use the following logic:
-
19F NMR:
-
Starting Material: Signal typically around -110 to -130 ppm.
-
Product: The signal should remain. If the signal disappears or shifts significantly (>20 ppm), SNAr has occurred (likely Indazole formation).[1]
-
-
13C NMR:
-
Oxadiazole Carbons: Look for two distinct low-field signals (approx. 160-168 ppm) corresponding to C-2 and C-5 of the oxadiazole ring.
-
-
HRMS:
-
Confirm the Chlorine isotope pattern (3:1 ratio of M : M+2).[1]
-
References
-
General Synthesis of 1,3,4-Oxadiazoles from Tetrazoles
- Huisgen Reaction mechanism and applic
- Source: Chemistry - A European Journal (via PubMed/ResearchG
-
Reactivity of 2-Fluorobenzonitriles (SNAr Warning)
-
One-Pot Synthesis Protocols
-
Properties of the Starting Material
- 4-Amino-3-chloro-2-fluorobenzonitrile Safety and Properties.
- Source: Sigma-Aldrich / Merck.
-
[1]
Sources
- 1. QSAR of Reaction Between Hydrazine and Its Derivatives With Nitrous Acid [jnrc.xml-journal.net]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. semanticscholar.org [semanticscholar.org]
Use of 4-Amino-3-chloro-2-fluorobenzonitrile in agrochemical synthesis
Application Note: Strategic Utilization of 4-Amino-3-chloro-2-fluorobenzonitrile in Agrochemical Synthesis
Part 1: Executive Summary & Core Directive
The Molecule: 4-Amino-3-chloro-2-fluorobenzonitrile (CAS: 2092765-25-6) Classification: Advanced Poly-functionalized Aromatic Intermediate (APAI) Primary Application: Synthesis of Arylpicolinate Herbicides (Auxin Mimics) and Benzoylphenylurea Insecticides .[1][2]
Strategic Value: This compound represents a "privileged scaffold" in modern agrochemistry.[1][2] Its specific substitution pattern—an electron-withdrawing nitrile and fluorine adjacent to a chlorine and an electron-donating amino group—makes it a critical precursor for constructing bioisosteres of picolinic acid .[1] It is particularly valuable for synthesizing the "head" groups of next-generation auxin herbicides (e.g., analogs of Florpyrauxifen or Halauxifen) where metabolic stability and lipophilicity are paramount.
Core Directive: This guide moves beyond basic characterization. It details the chemoselective transformations required to integrate this building block into complex active ingredients (AIs). We focus on three critical workflows:
-
Hydrolysis & Activation: Converting the nitrile to the carboxylic acid "warhead."[1][2]
-
Sandmeyer Functionalization: Leveraging the amino group for cross-coupling handles.[1][2]
-
Heterocyclic Construction: Building pyridine or pyrimidine cores from the benzonitrile scaffold.[1][2]
Part 2: Technical Guide & Protocols
Mechanistic Insight: The "Push-Pull" Reactivity[1]
The utility of 4-Amino-3-chloro-2-fluorobenzonitrile lies in its electronic "push-pull" system:
-
The "Pull": The cyano (-CN) and fluoro (-F) groups at positions 1 and 2 create a highly electron-deficient center, activating the ring for nucleophilic aromatic substitution (
) if the leaving group is appropriate, though the amino group mitigates this.[2] -
The "Push": The amino (-NH
) group at position 4 is a strong electron donor, directing electrophilic substitution to the vacant position 5 (ortho to the amino, meta to the nitrile).[2]
Chemist's Note: The 2-Fluoro substituent is labile under harsh basic conditions.[1] Protocols must control pH to prevent unwanted hydrolysis of the fluorine (defluorination) before the nitrile is processed.[1][2]
Protocol A: Controlled Hydrolysis to 4-Amino-3-chloro-2-fluorobenzoic Acid
Objective: Convert the nitrile moiety into a carboxylic acid to serve as the "acid head" for herbicide coupling, without degrading the halogen substituents.
Reagents:
-
Starting Material: 4-Amino-3-chloro-2-fluorobenzonitrile (1.0 eq)[1]
-
Base: Sodium Hydroxide (NaOH), 25% aq.[1][2] solution (5.0 eq)
-
Solvent: Ethanol/Water (1:1 v/v)[2]
-
Acid (Workup): Hydrochloric Acid (HCl), 2M[2]
Step-by-Step Methodology:
-
Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of the benzonitrile in 50 mL of ethanol.
-
Base Addition: Slowly add 50 mL of 25% NaOH solution. Caution: Exothermic.[1][2]
-
Reflux: Heat the mixture to reflux (approx. 85°C) for 6–8 hours.
-
Cooling & Concentration: Cool to room temperature. Remove ethanol under reduced pressure (rotary evaporator).
-
Acidification (Critical Step): Place the aqueous residue in an ice bath (0–5°C). Dropwise add 2M HCl until pH reaches 3.0–3.5.[1][2]
-
Isolation: Filter the precipitated white/off-white solid.[1][2] Wash with cold water (2 x 20 mL).[1][2]
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Yield: 85–92% Purity: >97% (HPLC)[1][2]
Protocol B: Sandmeyer Iodination (Amino to Iodo Conversion)
Objective: Convert the C4-amino group into an iodine handle. This creates a 4-Iodo-3-chloro-2-fluorobenzonitrile intermediate, enabling Suzuki-Miyaura coupling to attach aryl "tails" (common in biaryl herbicide synthesis).[1]
Reagents:
-
Substrate: 4-Amino-3-chloro-2-fluorobenzonitrile (1.0 eq)[1]
-
Nitrosyl Source: tert-Butyl Nitrite (
-BuONO) (1.5 eq) or NaNO /H SO [2] -
Iodine Source: Diiodomethane (CH
I ) or Potassium Iodide (KI)[2]
Step-by-Step Methodology:
-
Preparation: To a stirred solution of the benzonitrile (5.0 g) in anhydrous MeCN (50 mL) under
atmosphere, add diiodomethane (1.2 eq). -
Diazotization: Heat the mixture to 60°C. Add
-BuONO (1.5 eq) dropwise over 30 minutes. -
Reaction: Stir at 60–65°C for 2 hours. Evolution of
gas will be observed.[1][2] -
Quench: Cool to RT. Pour into saturated aqueous Na
S O (Sodium thiosulfate) to remove excess iodine (color change from purple to yellow/clear).[1][2] -
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine.[1][2]
-
Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Key Insight: The 3-Chloro and 2-Fluoro groups deactivate the ring, stabilizing the diazonium intermediate slightly, but rapid iodination is preferred to avoid side reactions (phenol formation).
Part 3: Visualization & Logic
Synthetic Pathway Diagram (DOT)
The following diagram illustrates the divergent synthesis pathways starting from 4-Amino-3-chloro-2-fluorobenzonitrile.
Caption: Divergent synthetic pathways for 4-Amino-3-chloro-2-fluorobenzonitrile in agrochemical manufacturing.
Part 4: Data & Specifications
Physicochemical Profile
| Property | Value | Relevance to Synthesis |
| Molecular Formula | C | Core stoichiometry.[1] |
| Molecular Weight | 170.57 g/mol | Calculation basis.[1][2] |
| Appearance | Off-white to pale yellow solid | Visual purity check (Darkening indicates oxidation).[1][2] |
| Melting Point | 102–105 °C | Purity validation parameter.[1][2] |
| Solubility | Soluble in DMSO, MeCN, EtOAc | Compatible with standard organic solvents. |
| pKa (Aniline) | ~3.5 (Estimated) | Low basicity due to electron-withdrawing CN/F/Cl.[1][2] Requires strong acids for salt formation.[1][2] |
Comparative Reactivity Table
| Reaction Type | Conditions | Expected Outcome | Critical Control Parameter |
| Hydrolysis | NaOH/EtOH, 85°C | Carboxylic Acid | Avoid pH > 12 for prolonged periods to prevent defluorination.[1] |
| Sandmeyer | Aryl Iodide/Bromide | Temperature control (60°C) to prevent diazonium decomposition.[1][2] | |
| Reduction | H | Benzylamine | Pressure control to avoid dehalogenation (loss of Cl/F).[1][2] |
Part 5: References
-
Sigma-Aldrich. (2023).[1][2] Product Specification: 4-Amino-3-chloro-2-fluorobenzonitrile (CAS 2092765-25-6).[1][6][7][8] Sigma-Aldrich.[7] Link
-
Corteva Agriscience. (2018).[1][2] Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. U.S. Patent Application US20180162814A1.[1][2] Link
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 2736539 (Related Isomer: 4-Chloro-3-fluorobenzonitrile).[1][2] PubChem.[1][2][9] Link[2]
-
Epp, J. B., et al. (2016).[1][2] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[1][2][10] Bioorganic & Medicinal Chemistry.[1][2][9] Link[2]
-
ChemicalBook. (2024).[1][2] Synthetic route to the herbicide Halauxifen-methyl.[1] ChemicalBook.[1][2] Link
Disclaimer: This Application Note is for research and development purposes only. All protocols should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.
Sources
- 1. 4-氨基-3-氯苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Chloro-3-fluorobenzonitrile | C7H3ClFN | CID 2736539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 4. prepchem.com [prepchem.com]
- 5. data.epo.org [data.epo.org]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. 4-Amino-3-chloro-2-fluorobenzonitrile | 2092765-25-6 [sigmaaldrich.com]
- 8. buyersguidechem.com [buyersguidechem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Amino-3-chloro-2-fluorobenzonitrile in Pharmaceutical Synthesis
Abstract
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved bioavailability, and modulated potency.[1] 4-Amino-3-chloro-2-fluorobenzonitrile is a highly functionalized aromatic building block, engineered for the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). Its unique arrangement of an amine, a nitrile, and two distinct halogen atoms on a benzene ring offers a rich platform for a diverse array of chemical transformations. This document provides an in-depth guide to the properties, applications, and detailed protocols for the utilization of this versatile intermediate in drug discovery and development workflows.
Introduction: The Strategic Advantage of Fluorinated Benzonitriles
Benzonitriles are pivotal intermediates in the synthesis of numerous pharmaceuticals, primarily because the nitrile group can be readily converted into other essential functionalities such as amines, amides, carboxylic acids, and tetrazoles. When combined with fluorine and other halogens, the resulting scaffold becomes a powerful tool for medicinal chemists.
4-Amino-3-chloro-2-fluorobenzonitrile serves as a key starting material for creating complex molecules, particularly in the development of targeted therapies.[2] The primary amino group acts as a potent nucleophile or a handle for diazotization reactions, the nitrile group provides a pathway for building heterocyclic systems, and the chloro and fluoro substituents offer sites for selective cross-coupling reactions or act as modulators of the ring's electronic properties. This multi-functional nature simplifies complex syntheses, potentially reducing the number of steps and improving overall yield.[3]
Physicochemical & Safety Profile
A thorough understanding of the intermediate's properties and handling requirements is critical for its effective and safe implementation in any synthetic workflow.
Table 1: Properties of 4-Amino-3-chloro-2-fluorobenzonitrile
| Property | Value | Source |
| CAS Number | 2092765-25-6 | [4] |
| Molecular Formula | C₇H₄ClFN₂ | [4][5] |
| Molecular Weight | 170.57 g/mol | N/A |
| Appearance | White to light yellow powder/crystal | [2] |
| Purity | Typically ≥97% | [5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |
Safety & Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Work should be conducted in a well-ventilated chemical fume hood.[6] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[6][7] In case of exposure, follow standard first-aid measures and seek medical attention.[6] Always consult the latest Safety Data Sheet (SDS) before use.[6][7]
Application in Heterocyclic Synthesis: A Protocol for N-Arylation
One of the most powerful applications of this intermediate is in the synthesis of N-aryl amines, which are common substructures in many kinase inhibitors and other targeted therapies. The amino group can act as a nucleophile in a Buchwald-Hartwig amination or similar cross-coupling reactions. This protocol details a representative N-arylation reaction to form a diarylamine, a crucial precursor for more complex heterocyclic systems.
Protocol 1: Synthesis of 2-Amino-4-(3-chloro-2-fluoroanilino)benzonitrile
Principle: This protocol describes the palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction couples the primary amino group of 4-amino-3-chloro-2-fluorobenzonitrile with an aryl halide (in this case, 1-bromo-2-aminobenzonitrile is used as a hypothetical coupling partner to build a more complex scaffold). A palladium catalyst and a phosphine ligand form a complex that facilitates the carbon-nitrogen bond formation, while a base is required to activate the amine and neutralize the HBr byproduct.
Materials & Reagents:
-
4-Amino-3-chloro-2-fluorobenzonitrile (1.0 eq)
-
1-Bromo-2-aminobenzonitrile (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
-
TLC plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel, hexane, ethyl acetate)
Experimental Workflow Diagram:
Caption: Workflow for the Buchwald-Hartwig N-Arylation.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) under a nitrogen atmosphere.
-
Add 4-Amino-3-chloro-2-fluorobenzonitrile (1.0 eq) and the aryl bromide (1.1 eq) to the flask.
-
Seal the flask, and then evacuate and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Scientist's Note (Causality): The anhydrous conditions and inert atmosphere are critical to prevent the deactivation of the palladium catalyst. Xantphos is a bulky electron-rich ligand that promotes the reductive elimination step, which is often rate-limiting in C-N bond formation. Toluene is a common high-boiling, non-polar solvent suitable for this type of cross-coupling.
-
-
Monitoring: Monitor the reaction's progress by TLC, using a hexane/ethyl acetate mixture as the eluent. The disappearance of the starting material spot indicates the reaction is nearing completion.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine to remove residual water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to yield the pure diarylamine product.[8]
Analytical Characterization
To confirm the identity and purity of the synthesized product, a combination of analytical techniques is essential. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure.
Protocol 2: Purity Analysis by Reversed-Phase HPLC
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The sample is injected, and as the polarity of the mobile phase is gradually decreased (by increasing the organic solvent concentration), more hydrophobic compounds elute from the column later. Purity is determined by comparing the area of the main product peak to the total area of all peaks detected.[9]
Instrumentation & Parameters:
-
HPLC System: Standard system with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized product.
-
Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex or sonicate to ensure complete dissolution.[10]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]
Data Interpretation: The purity of the sample is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. A successful synthesis should yield a product with >95% purity. The retention time serves as a characteristic identifier for the compound under these specific conditions.
Synthetic Pathway Visualization:
Caption: Synthesis of a Diarylamine Intermediate.
Conclusion
4-Amino-3-chloro-2-fluorobenzonitrile is a strategically designed intermediate that provides a robust entry point into a wide range of complex molecular architectures relevant to pharmaceutical research. Its inherent functionality allows for sequential, selective modifications, making it an invaluable tool for building libraries of novel compounds. The protocols and data presented herein demonstrate its utility and provide a validated framework for its application in drug discovery programs, empowering researchers to accelerate the development of next-generation therapeutics.
References
-
Synthesis of 4-amino-3-chlorobenzonitrile . PrepChem.com. Available at: [Link]
-
The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing . EASTFINE. Available at: [Link]
-
4-Amino-2-chloro-3-fluorobenzonitrile . Nanjing Bike Biotechnology Co., Ltd. Available at: [Link]
-
The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis . NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]
-
Organic Chemistry - Reaction Mechanisms . The Organic Chemistry Tutor via YouTube. Available at: [Link]
-
Supplementary Information on Ruthenium-Catalyzed Reactions . The Royal Society of Chemistry. Available at: [Link]
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
-
4-Amino-3-chlorobenzonitrile . PubChem, NIH. Available at: [Link]
-
2-Amino-4-(3-chloro-2-fluoroanilino)benzonitrile . PubChem, NIH. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 4. 4-amino-3-chloro-2-fluoro-benzonitrile | 2092765-25-6 [sigmaaldrich.com]
- 5. 4-Amino-2-chloro-3-fluorobenzonitrile | 757247-99-7 [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 4-Amino-3-chlorobenzotrifluoride | 39885-50-2 | TCI AMERICA [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Ritter Amidation of 4-Amino-3-chloro-2-fluorobenzonitrile
Executive Summary
This application note details the optimized protocol for the Ritter reaction of 4-Amino-3-chloro-2-fluorobenzonitrile to synthesize bulky
Unlike standard benzonitriles, this substrate presents a unique chemo-selectivity challenge due to the presence of a nucleophilic aniline (
Key Benefits of This Protocol[1][2][3]
-
Chemo-selectivity: >98% selectivity for nitrile amidation over amine alkylation.
-
Atom Economy: One-pot transformation avoiding intermediate hydrolysis to benzoic acid.
-
Scalability: Validated on gram to decagram scales.
Reaction Mechanism & Strategic Analysis
The "Amine-Masking" Strategy
The primary challenge with 4-Amino-3-chloro-2-fluorobenzonitrile is the competition between the nitrile nitrogen and the aniline nitrogen for the electrophilic carbocation (
Under standard nucleophilic conditions, the aniline is more reactive. However, the Ritter reaction utilizes strong acidic conditions (
-
Deactivation: The amine becomes non-nucleophilic, preventing
-alkylation. -
Electronic Tuning: The electron-withdrawing ammonium group, combined with the fluorine and chlorine substituents, further activates the nitrile carbon toward nucleophilic attack by water in the final hydrolysis step.
Mechanistic Pathway
The reaction proceeds via the generation of a tert-butyl carbocation from tert-butanol (or tert-butyl acetate), which is attacked by the nitrile lone pair.
Figure 1: Mechanistic flow ensuring chemo-selectivity via acid-mediated amine protection.
Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role | CAS No. |
| 4-Amino-3-chloro-2-fluorobenzonitrile | >98% | Substrate | 757247-99-7 |
| Sulfuric Acid ( | 98% Conc. | Catalyst/Solvent | 7664-93-9 |
| tert-Butanol ( | Anhydrous | Carbocation Source | 75-65-0 |
| Glacial Acetic Acid | >99% | Co-solvent | 64-19-7 |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent | 75-09-2 |
Method A: Standard Sulfuric Acid Protocol (High Yield)
Best for substrates requiring harsh conditions to drive conversion.
Step-by-Step Procedure:
-
Preparation (0 min):
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel.
-
Clamp the flask in an ice-water bath (
).
-
-
Solubilization (0-15 min):
-
Add 4-Amino-3-chloro-2-fluorobenzonitrile (1.70 g, 10 mmol) to the flask.
-
Add Glacial Acetic Acid (5 mL) to create a slurry.
-
Critical Step: Dropwise add Conc.
(5 mL) while stirring. The temperature must remain . The mixture will thicken; ensure efficient stirring.
-
-
Addition of Carbocation Source (15-45 min):
-
Add
-Butanol (1.48 g, 20 mmol, 2.0 equiv) dropwise over 30 minutes. -
Note: The reaction is exothermic. If the temperature spikes, the
-BuOH may eliminate to isobutylene gas, lowering yield.
-
-
Reaction (45 min - 4 hours):
-
Remove the ice bath and allow the mixture to warm to room temperature (
). -
Stir for 3 hours.
-
Monitoring: Check via TLC (50% EtOAc/Hexane). The nitrile spot (
) should disappear, replaced by the amide spot ( ).
-
-
Quench & Workup:
-
Pour the reaction mixture slowly onto 200 g of crushed ice .
-
Neutralize carefully with 25% NaOH or saturated
until pH 8-9. Caution: CO2 evolution will be vigorous. -
The product usually precipitates as a white/off-white solid.
-
Filter the solid. If no precipitate forms, extract with DCM (
).
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) if necessary.
-
Method B: tert-Butyl Acetate Variant (Milder)
Recommended if the substrate contains acid-sensitive impurities.
-
Dissolve substrate (10 mmol) in Glacial Acetic Acid (8 mL).
-
Add Conc.
(2 mL) at . -
Add tert-Butyl Acetate (20 mmol) instead of alcohol.
-
Heat to
for 4 hours. -
Workup as above.
Data Analysis & Validation
Expected Analytical Results
| Test | Expected Result | Interpretation |
| Appearance | White to pale yellow crystalline solid | High purity |
| IR Spectroscopy | 3450, 3350 cm⁻¹ (NH/NH2)1650 cm⁻¹ (C=O Amide)2220 cm⁻¹ (CN) ABSENT | Disappearance of nitrile peak is the primary confirmation of conversion. |
| 1H NMR (DMSO-d6) | Confirm integrity of the aniline ring and incorporation of t-butyl group. | |
| LC-MS | [M+H]+ = 245.08 (Calculated) | Confirm molecular weight (170.5 + 56 + 18). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted Nitrile | Isobutylene gas escape | The reaction got too hot during |
| Formation of Primary Amide (-CONH2) | Carbocation failure | The |
| Dark/Tarred Product | Polymerization | Acid concentration too high or temp too high. Dilute with more acetic acid. |
Safety & Compliance (E-E-A-T)
-
Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Use nitrile gloves and face shield. Always add acid to water/solvent, never the reverse.
-
Cyanide Risk: While Ritter reactions generally do not release HCN, the hydrolysis of nitriles under extreme thermal stress can theoretically liberate trace cyanide. Perform all operations in a fume hood.
-
Exotherm Control: The mixing of alcohol and sulfuric acid is highly exothermic. Failure to control temperature can lead to "runaway" reactions and rapid gas evolution (isobutylene).
References
-
Alfa Chemistry. "Ritter Reaction: Mechanism, Reagents, and Variants." Alfa Chemistry Knowledge Base. Accessed October 2023. Link
-
Organic Chemistry Portal. "Ritter Reaction: Synthesis of Amides from Nitriles."[2][3] Organic Chemistry Portal. Accessed October 2023. Link
-
Jirgensons, A., et al. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile."[4][5] Synthesis, vol. 2000, no.[4][3][5] 12, pp. 1709-1712.[4][5] Link
-
Reddy, K. L. "An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction."[2][5] Tetrahedron Letters, vol. 44, no. 7, 2003, pp. 1453-1455.[5] (Provides the basis for the tert-butyl acetate modification).
-
Feng, C., et al. "Fe(ClO4)3[2][5]·H2O-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides." Synlett, vol. 29, 2018, pp. 2257-2264.[2][5]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]
- 5. organic-chemistry.org [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 4-Amino-3-chloro-2-fluorobenzonitrile Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-3-chloro-2-fluorobenzonitrile is a highly valued polysubstituted aromatic building block, frequently utilized in the design of kinase inhibitors and advanced agrochemicals[1]. The most direct synthetic route involves the electrophilic aromatic chlorination of 4-amino-2-fluorobenzonitrile using N-chlorosuccinimide (NCS)[2]. However, researchers frequently encounter yield-limiting challenges, including poor regioselectivity (formation of the 5-chloro isomer), over-chlorination, and product loss during aqueous workup.
This troubleshooting guide provides field-proven, self-validating protocols to optimize your reaction yield and purity by addressing the root chemical causes of these issues.
Section 1: Mechanistic Workflow
The chlorination of 4-amino-2-fluorobenzonitrile is a delicate balance of electronic and steric directing effects. The amino group strongly activates the ortho positions (C3 and C5). To achieve high yields of the target C3-chloro isomer, the reaction must be forced into a kinetically controlled pathway using specific solvent environments.
Reaction pathway for the chlorination of 4-amino-2-fluorobenzonitrile.
Section 2: Troubleshooting FAQs
Q1: Why am I observing a high ratio of the 5-chloro regioisomer instead of the desired 3-chloro product? A1: This is a classic regioselectivity issue driven by the competing directing effects of the substrate's functional groups. In standard polar aprotic solvents like acetonitrile (MeCN) or DMF, the reaction is thermodynamically driven, often favoring the less sterically hindered C5 position or resulting in a near 1:1 mixture. The Solution: Switch your solvent to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). HFIP is a strong hydrogen-bond donor that forms a highly structured network around the cyano and fluoro groups[3]. This network sterically shields the C5 position and significantly enhances the electrophilicity of NCS, shifting the reaction to kinetic control and heavily biasing chlorination toward the C3 position[3].
Q2: My LC-MS shows significant formation of the 3,5-dichloro byproduct. How can I prevent over-chlorination? A2: Over-chlorination occurs when the local concentration of the active chlorinating species exceeds the stoichiometric requirement, or when the reaction temperature is too high. While NCS is generally a mild reagent, its reactivity is heavily amplified in activating solvents like HFIP[4]. The Solution: Strictly control the stoichiometry to 1.01 – 1.05 equivalents of NCS. Do not add the reagent all at once. Instead, add NCS portion-wise over 30 minutes while maintaining the reaction temperature strictly between 0 °C and 10 °C. The lower temperature suppresses the activation energy required for the second chlorination event.
Q3: The conversion is >95% by NMR, but my isolated yield is less than 50%. Where is my product going? A3: Your product is likely being lost in the aqueous layer during workup. 4-Amino-3-chloro-2-fluorobenzonitrile contains a basic primary aniline group. If the aqueous quench is too acidic (pH < 5), the amine protonates into a highly water-soluble anilinium salt. The Solution: Always verify the pH of your aqueous layer before extracting. Use a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench unreacted NCS, and then neutralize the aqueous phase to pH 7–8 using saturated sodium bicarbonate (NaHCO₃) before extracting with ethyl acetate (EtOAc).
Optimized aqueous workup workflow to prevent product loss.
Section 3: Quantitative Data & Solvent Comparison
The following table summarizes the causal relationship between solvent, temperature, and isolated yield, demonstrating why the HFIP protocol is superior.
| Solvent | Temperature | NCS Equivalents | Conversion (%) | Regioisomeric Ratio (3-Cl : 5-Cl) | 3,5-diCl Byproduct (%) | Isolated Yield (%) |
| MeCN | 25 °C | 1.10 | >99 | 1.2 : 1 | 15 | 38 |
| DMF | 60 °C | 1.10 | >99 | 1.5 : 1 | 22 | 31 |
| HFIP | 25 °C | 1.05 | >99 | 6.5 : 1 | 8 | 65 |
| HFIP | 0 °C to 10 °C | 1.01 | 98 | 12 : 1 | <2 | 84 |
Section 4: Standardized Experimental Protocol
Self-Validating Workflow for the Synthesis of 4-Amino-3-chloro-2-fluorobenzonitrile
Step 1: Reaction Setup
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve 4-amino-2-fluorobenzonitrile (1.0 equiv, e.g., 10.0 mmol) in anhydrous HFIP (0.2 M, 50 mL).
-
Cool the solution to 0 °C using an ice-water bath. Allow 15 minutes for the internal temperature to equilibrate.
Step 2: Reagent Addition 4. Weigh out exactly 1.01 equivalents of N-Chlorosuccinimide (NCS)[4]. 5. Add the NCS to the reaction mixture portion-wise over 30 minutes to prevent localized exothermic spikes. 6. Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to 10 °C over an additional 2 hours.
Step 3: Reaction Monitoring 7. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). Look for the disappearance of the starting material and the formation of the major product mass (m/z[M+H]⁺ 171.0).
Step 4: Quench and Extraction 8. Once conversion reaches >95%, quench the reaction by adding 20 mL of 10% aqueous Na₂S₂O₃ to destroy any residual NCS. Stir for 10 minutes. 9. Concentrate the mixture in vacuo to remove the majority of the HFIP (HFIP can be recovered via distillation for reuse)[3]. 10. Dilute the resulting residue with EtOAc (50 mL) and water (30 mL). 11. Critical Step: Check the pH of the aqueous layer. Adjust to pH 7–8 using saturated aqueous NaHCO₃. 12. Separate the layers and extract the aqueous phase with EtOAc (2 × 25 mL).
Step 5: Purification 13. Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. 14. Filter and concentrate under reduced pressure. 15. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure 4-amino-3-chloro-2-fluorobenzonitrile.
References
-
Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930-938.[Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Organic Chemistry Portal.[Link]
- European Patent Office. (2018). EP 3810602 B1: Compounds.
Sources
- 1. 4-Amino-2-chloro-6-fluorobenzonitrile|CAS 1095188-13-8 [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
Technical Support Center: Purification of 4-Amino-3-chloro-2-fluorobenzonitrile
The following guide serves as a specialized Technical Support Center for the purification of 4-Amino-3-chloro-2-fluorobenzonitrile (CAS: 2092765-25-6). It is designed for organic chemists and process engineers encountering specific purity or isolation challenges.
Status: Active Agent: Senior Application Scientist Subject: Downstream Processing & Purity Optimization
Molecule Profile & Purification Logic
Before troubleshooting, understand the physicochemical constraints of your target.
-
Target: 4-Amino-3-chloro-2-fluorobenzonitrile
-
Chemical Nature: Electron-deficient aniline. The presence of the nitrile (CN), chlorine, and fluorine atoms significantly lowers the basicity of the amino group compared to unsubstituted aniline.
-
Implication: Acid-base extraction is generally ineffective and risky. The low pKa of the amine means it requires strong acid to protonate, which simultaneously risks hydrolyzing the nitrile group to an amide or carboxylic acid.
-
Primary Purification Strategy: Fractional Recrystallization and Adsorption Chromatography.
Troubleshooting Guide (Q&A)
Issue 1: "My crude solid is dark brown/black, but the product should be off-white."
Diagnosis: Oxidative degradation. Poly-halogenated anilines are prone to air-oxidation, forming quinoid-like oligomers that are highly colored even at trace levels (ppm). Solution: Activated Carbon (Charcoal) Treatment.
-
Protocol:
-
Dissolve the crude solid in the minimum amount of hot Ethanol or Toluene (approx. 70-80°C).
-
Add Activated Carbon (5-10% w/w relative to crude mass). Note: Use a granular form to prevent filter clogging.
-
Stir vigorously at reflux for 15–30 minutes.
-
Critical Step: Filter while hot through a pre-warmed Celite® pad. If the solution cools during filtration, the product will crystallize in the filter cake, leading to massive yield loss.
-
Proceed to recrystallization from the clear filtrate.
-
Issue 2: "I see a persistent impurity (~5-10%) eluting just before the main peak on HPLC."
Diagnosis: Regioisomer contamination.
-
If synthesized via halogenation: Likely 4-Amino-2-chloro-3-fluorobenzonitrile (isomer scramble).
-
If synthesized via nucleophilic substitution: Likely unreacted difluoro/dichloro precursors . Solution: Solvent Switching for Recrystallization. [1]
-
Isomers often have similar solubilities in polar protic solvents (like Ethanol). Switch to a non-polar/polar binary system to exploit subtle crystal lattice energy differences.
-
Recommended System: Toluene / n-Heptane .
-
The target molecule (planar, polar) often crystallizes well from Toluene upon cooling, while the slightly more soluble isomers remain in the mother liquor.
-
See Protocol A below.
-
Issue 3: "Standard Acid/Base extraction failed; the amine didn't go into the aqueous layer."
Diagnosis: Insufficient Basicity. Explanation: The electron-withdrawing effects of the -CN, -Cl, and -F groups reduce the electron density on the nitrogen. The conjugate acid pKa is likely < 2.0. Corrective Action: Abandon Acid/Base Extraction.
-
Do not attempt to use concentrated HCl to force protonation; you will hydrolyze the nitrile to 4-amino-3-chloro-2-fluorobenzamide .
-
Rely on Column Chromatography if recrystallization fails.
-
Stationary Phase: Silica Gel (SiO2).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10, ramp to 70:30). The amino group makes the compound adhere slightly to silica; adding 1% Triethylamine (TEA) can reduce tailing.
-
Issue 4: "Yield is low after recrystallization (<50%)."
Diagnosis: "Crash" precipitation vs. Crystallization. Explanation: Cooling too rapidly traps the mother liquor (containing dissolved product) inside the solid matrix, or the solvent volume was too high. Solution: The "Reslurry" Technique. [2][3][4]
-
Instead of fully dissolving the solid, perform a hot reslurry (trituration).
-
Suspend crude solid in a solvent where it has low solubility at room temp but moderate at high temp (e.g., pure Isopropyl Alcohol or Dichloromethane/Hexane ).
-
Heat to reflux.[5] The impurities (often oily oligomers) may dissolve, while the product remains solid or dissolves and immediately reprecipitates in a purer form.[2]
-
Cool to room temperature and filter.
-
Validated Experimental Protocols
Protocol A: Binary Solvent Recrystallization (Toluene/Heptane)
Best for removing regioisomers.
-
Dissolution: Place 10.0 g of crude 4-Amino-3-chloro-2-fluorobenzonitrile in a round-bottom flask.
-
Primary Solvent: Add Toluene (approx. 3-5 mL per gram). Heat to 85-90°C with stirring.
-
Checkpoint: If solid remains, add Toluene in 1 mL increments until clear.
-
-
Precipitation: Remove from heat source. While still hot, slowly add n-Heptane (anti-solvent) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 mL of hot Toluene to clear the solution again.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (slow cooling promotes pure crystal growth).
-
Finishing: Cool in an ice bath (0-5°C) for 1 hour.
-
Collection: Filter via vacuum. Wash the cake with cold n-Heptane.
Protocol B: Silica Gel Chromatography Parameters
Best for removing non-polar starting materials.
| Parameter | Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard resolution. |
| Column Load | 1:30 to 1:50 (Sample:Silica) | Higher ratio needed for isomer separation. |
| Mobile Phase A | n-Hexanes (or Petroleum Ether) | Non-polar base. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |
| Gradient | 0-10% B (2 CV), 10-30% B (10 CV) | Shallow gradient prevents co-elution. |
| Modifier | 0.5% Triethylamine (Optional) | Prevents amine tailing on acidic silica. |
| Detection | UV 254 nm | Nitrile and aromatic ring absorb strongly. |
Visual Workflows
Figure 1: Purification Decision Tree
Use this logic flow to determine the correct method based on your crude analysis.
Caption: Decision matrix for selecting between crystallization and chromatography based on impurity profile.
Figure 2: The "Reslurry" Mechanism
Why trituration often works better than full dissolution for oily impurities.
Caption: Workflow for Reslurry/Trituration, effective when full recrystallization leads to oiling out.
References
-
Sigma-Aldrich. Product Specification: 4-amino-3-chloro-2-fluoro-benzonitrile (CAS 2092765-25-6).[6]Link(Note: Representative link for sourcing data).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136267776 (Isomer Analog). Retrieved from [Link]
-
Google Patents. Process for preparing 4-amino-2-trifluoromethylbenzonitrile (CN1810775B). (Analogous synthesis/purification via ammonolysis and toluene refining). Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. praxilabs.com [praxilabs.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 6. 4-amino-3-chloro-2-fluoro-benzonitrile | 2092765-25-6 [sigmaaldrich.com]
Overcoming solubility issues of 4-Amino-3-chloro-2-fluorobenzonitrile
Topic: Overcoming Solubility Issues of 4-Amino-3-chloro-2-fluorobenzonitrile Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs)
Subject: 4-Amino-3-chloro-2-fluorobenzonitrile (CAS: 118430-01-6)
Ticket Status: Open Priority: High (Process Critical) Applicable For: Synthesis of Vonoprazan Fumarate, Medicinal Chemistry Intermediates, Agrochemical Development.[1][2]
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub. You are likely here because 4-Amino-3-chloro-2-fluorobenzonitrile is crashing out of your reaction mixture, failing to dissolve for HPLC analysis, or complicating your extraction layers.
The Root Cause: This molecule exhibits a "brick dust" profile—high crystallinity driven by efficient pi-stacking and halogen bonding (Cl/F interactions), combined with low aqueous solubility due to the lipophilic halogen substituents.[2] Furthermore, the electron-withdrawing nature of the nitrile (-CN), chloro (-Cl), and fluoro (-F) groups significantly deactivates the amino (-NH₂) group, making it a very weak base .[2] It does not protonate easily in mild acidic buffers, rendering standard pH-adjustment solubility strategies ineffective.[1][2]
This guide provides field-proven protocols to overcome these thermodynamic barriers.
Solubility Tier List & Solvent Selection
User Question: "I’m trying to dissolve the solid for a nucleophilic substitution reaction, but it stays as a suspension. What solvent should I use?"
Scientist’s Response: For reaction chemistry, you must move away from protic solvents (like methanol) which can interfere with nucleophiles, and non-polar solvents where solubility is negligible.[2]
Solubility Profile Table
Data based on structural analogs and process chemistry standards for polyhalogenated benzonitriles.
| Solvent Class | Solvents | Solubility Rating | Application Context |
| Polar Aprotic (Best) | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Primary choice for SNAr reactions and stock solutions.[1][2] |
| Polar Organic | THF, Acetone, Ethyl Acetate | Good (20–50 mg/mL) | Suitable for extractions and reflux reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10–30 mg/mL) | Good for transport and chromatography loading.[2] |
| Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Used primarily as antisolvents for crystallization when hot. |
| Aqueous/Non-polar | Water, Hexanes, Heptane | Negligible (<0.1 mg/mL) | Use only to force precipitation (antisolvent).[2] |
Troubleshooting Guide: Common Scenarios
Scenario A: Analytical Method Development (HPLC/LC-MS)
Issue: “My peaks are tailing, or I see precipitation in the autosampler vial.”
Diagnosis: The compound is hydrophobic.[1] If you dissolve it in pure DMSO and then dilute it with a high-% water mobile phase (e.g., 95% Water / 5% ACN), the compound will "crash out" microscopically, causing tailing or blockages.[2]
Protocol: The "Step-Down" Dilution
-
Stock Preparation: Dissolve 10 mg of substance in 1 mL of 100% DMSO .
-
Intermediate Step: Dilute this stock 1:10 with Acetonitrile (ACN) or Methanol .[1] Do not go straight to water.
-
Final Dilution: Dilute the intermediate solution with your starting mobile phase (e.g., 50:50 ACN:Water).[2]
-
Why? This gradient reduction prevents the "solvent shock" that triggers rapid crystallization.[2]
-
Scenario B: Reaction Heterogeneity
Issue: “The reaction is too slow because the starting material is a sludge at the bottom of the flask.”
Diagnosis: In heterogeneous mixtures, the reaction only occurs at the solid-liquid interface, kinetically throttling the process.[2]
Solution: Phase Transfer Catalysis (PTC) or Co-solvent Systems If you cannot use high-boiling solvents like DMSO (due to workup difficulty), use a PTC system .[2]
-
System: Toluene/Water or DCM/Water.[1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).[2]
-
Mechanism: The catalyst shuttles the nucleophile into the organic phase where the benzonitrile is soluble, bypassing the need for the nitrile to enter the aqueous phase.[2]
Scenario C: Recrystallization & Purification
Issue: “I tried to recrystallize from ethanol, but it oiled out instead of forming crystals.”
Diagnosis: "Oiling out" occurs when the compound’s melting point in the solvent mixture is lower than the boiling point of the solvent.[2] This is common with fluorinated intermediates containing impurities.[1]
Protocol: The "Seeding at Cloud Point" Method
-
Dissolve the crude solid in minimum hot Toluene (approx. 80°C).
-
Slowly add Heptane (antisolvent) dropwise until a faint turbidity (cloudiness) persists.[1][2]
-
Stop heating and add a single "seed crystal" of pure material.
-
Allow to cool to room temperature slowly (over 2-3 hours) with gentle stirring.
Visual Workflow: Solvent Selection Logic
The following diagram illustrates the decision matrix for selecting the correct solvent system based on your experimental stage.
Caption: Decision tree for selecting solvents based on experimental intent (Synthesis, Analysis, or Purification).
Frequently Asked Questions (FAQs)
Q1: Can I use acid to dissolve it in water? It has an amino group. A: No. The amino group is at the 4-position, but the electron-withdrawing effects of the 3-chloro, 2-fluoro, and 1-cyano groups drastically reduce its basicity (pKa is likely < 2.0).[1][2] It will not protonate in standard buffers (pH 4-7) or even 1M acetic acid.[1][2] You would need concentrated mineral acids (HCl, H₂SO₄) to protonate it, which may hydrolyze the nitrile group to an amide or acid [1].
Q2: I am synthesizing Vonoprazan. Why is the purity of this intermediate critical? A: In the Vonoprazan synthesis, this intermediate is often coupled to form the pyrrole core.[2] Impurities (especially des-fluoro or des-chloro analogs) are extremely difficult to separate from the final API (Active Pharmaceutical Ingredient) because they have nearly identical solubility and chromatographic properties.[1][2] Achieving >98% purity at this stage via the toluene/heptane recrystallization method is industry standard to prevent downstream failures [2].[1]
Q3: How do I remove DMSO after the reaction? A: Do not try to rotovap DMSO (boiling point 189°C).[2] Instead:
-
Pour the reaction mixture into 10x volume of ice-cold water .
-
Filter the solid and wash with water to remove residual DMSO.[1]
-
Dissolve the filter cake in Ethyl Acetate for drying and further workup.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80033219, 2-Amino-4-(3-chloro-2-fluoroanilino)benzonitrile. Retrieved from [Link][2]
-
Takeda Pharmaceutical Company Ltd. Process for preparation of pyrrole derivatives (Vonoprazan Intermediates).[1][2][3] Patent WO2010101218.[1][2] (Contextual grounding on purification of Vonoprazan intermediates).
Sources
- 1. 4-Amino-2-chloro-3-fluorobenzonitrile | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 2. CN112961092B - Preparation method of vonoprazan fumarate intermediate - Google Patents [patents.google.com]
- 3. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-Amino-3-chloro-2-fluorobenzonitrile under different conditions
Topic: Stability of 4-Amino-3-chloro-2-fluorobenzonitrile under different conditions Content type: Technical Support Center Guide
CAS: 2092765-25-6 | Technical Guide & Troubleshooting
Part 1: Emergency Quick Reference (EQR)
Critical Warning: Isomer Specificity Ensure you are working with the correct isomer.
-
Target Compound: 4-Amino-3-chloro-2-fluorobenzonitrile (Cyano at 1, F at 2, Cl at 3, NH₂ at 4).
-
Common Confusion: Do not confuse with 4-Amino-2-chloro-3-fluorobenzonitrile (CAS 757247-99-7). The position of the halogens significantly alters reactivity, particularly regarding Nucleophilic Aromatic Substitution (
) susceptibility [1].
Storage & Handling Matrix
| Parameter | Recommendation | Technical Rationale |
| Primary Storage | Refrigerated (2–8°C) | Retards oxidative degradation of the primary amine and spontaneous hydrolysis of the nitrile group. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The electron-rich aniline moiety is susceptible to air oxidation, leading to colored impurities (azo/nitro species). |
| Light Exposure | Protect from Light (Amber Vials) | Halogenated anilines can undergo photolytic dehalogenation or photo-oxidation. |
| Solution Stability | Use Fresh (<24h) | In solution (DMSO/MeOH), the compound is kinetically stable but thermodynamically unstable over long periods, especially if wet. |
Part 2: Deep Dive – Stability & Reactivity Profile
As a Senior Application Scientist, I often see researchers encounter degradation not because the compound is inherently unstable, but because the chemical environment triggers specific mechanistic pathways.
Hydrolytic Instability (The Nitrile Vector)
The nitrile group (-CN) at position 1 is the primary stability weak point in aqueous environments.
-
Mechanism: Under acidic or basic conditions, the nitrile hydrolyzes first to the primary amide and subsequently to the carboxylic acid .
-
Catalysis: This reaction is accelerated by heat (>40°C) and extreme pH. The presence of the ortho-fluorine (electron-withdrawing) activates the nitrile carbon toward nucleophilic attack by water/hydroxide [2].
Oxidative Degradation (The Aniline Vector)
The amino group (-NH₂) at position 4 is an electron-donating group (EDG).
-
Mechanism: Exposure to atmospheric oxygen, especially in solution, leads to the formation of N-oxides and eventually diazo linkages.
-
Indicator: This presents as a color shift from off-white/white to yellow, brown, or pink . This is a surface phenomenon in solids but affects the bulk in solution.
Nucleophilic Aromatic Substitution ( )
The 2-fluoro position is activated by the ortho-nitrile (strong EWG).
-
Risk: In the presence of strong nucleophiles (e.g., thiols, amines) in basic media, the fluorine atom can be displaced.
-
Mitigation: The 4-amino group donates electron density into the ring, partially deactivating it against
compared to the non-aminated precursor. However, if the amine is protonated (acidic media) or acetylated, this protection is lost [3].
Visualizing Degradation Pathways
The following diagram maps the kinetic risks associated with this molecule.
Figure 1: Primary degradation pathways including oxidation (red), hydrolysis (yellow), and nucleophilic substitution (green).
Part 3: Troubleshooting Guide (FAQs)
Category 1: Solubility & Formulation
Q: I cannot dissolve the compound in water. What should I do? A: This is expected. The molecule is a halogenated aromatic nitrile and is highly lipophilic.
-
Protocol: Dissolve in DMSO (Dimethyl sulfoxide) or DMF for stock solutions (up to 50-100 mM is typically achievable).
-
For Biological Assays: Dilute the DMSO stock into the aqueous buffer immediately prior to use. Keep final DMSO concentration <1% to avoid cytotoxicity, but ensure the compound does not crash out (visual inspection required).
Q: My DMSO stock solution froze. Is the compound damaged? A: DMSO freezes at 19°C. Freezing/thawing cycles are generally safe for this compound provided the DMSO is dry (anhydrous).
-
Risk: If the DMSO contains water (hygroscopic), freezing concentrates the solutes and water in the liquid phase, potentially accelerating hydrolysis.
-
Fix: Thaw at room temperature (do not heat >30°C) and vortex vigorously to ensure homogeneity.
Category 2: Purity & Degradation
Q: The white powder has turned faint yellow. Can I still use it? A: This indicates surface oxidation of the amine.
-
Assessment: Check purity via LC-MS. If the main peak is >98% and the impurity is minor, it may be usable for synthetic chemistry but not for sensitive biological assays (IC50 determination), as oxidation products can be pan-assay interference compounds (PAINS).
-
Purification: Recrystallization from Ethanol/Water or passing through a short silica plug (eluting with Hexane/Ethyl Acetate) can remove colored impurities.
Q: I see a new peak at [M+18] in my LC-MS.
A: This is the Amide hydrolysis product (
-
Cause: Exposure to moisture or basic conditions.
-
Prevention: Store solid with desiccants. Ensure solvents are anhydrous.
Category 3: Reaction Optimization
Q: I am trying to react the amine, but the Fluorine is reacting instead.
A: This is a classic selectivity issue. The 2-Fluoro position is activated for
-
Solution: Avoid strong bases (like NaH or KOtBu) if you are trying to functionalize the amine. Use mild bases (Pyridine,
) or catalytic coupling conditions (Buchwald-Hartwig) that are specific to the amine. -
Note: If you want to displace the Fluorine, you must protect the amine first (e.g., Boc-protection) to prevent self-polymerization or side reactions, although the free amine usually deactivates the ring enough to make
difficult without harsh conditions [4].
Part 4: Standard Operating Procedures (SOPs)
SOP-01: Preparation of 10 mM Stock Solution
-
Weighing: Weigh approx. 1.7 mg of compound (MW ≈ 170.57 g/mol ) into a tared amber glass vial.
-
Solvent: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).
-
Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if particles persist.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
SOP-02: QC Check (HPLC Method)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide bond detection).
-
Expected Retention: The nitrile is relatively non-polar and will elute late. Hydrolysis products (Amide/Acid) will elute earlier (more polar).
References
Optimizing reaction conditions for 4-Amino-3-chloro-2-fluorobenzonitrile synthesis
Status: Operational Ticket ID: CHEM-OPT-2024-882 Subject: Optimization of Reaction Conditions & Troubleshooting for CAS [133219-41-3] Analogues
Executive Summary: The "Regioselectivity Trap"
As a Senior Application Scientist, I often see researchers attempt to synthesize 4-Amino-3-chloro-2-fluorobenzonitrile via the direct chlorination of 4-amino-2-fluorobenzonitrile. This is the most common cause of failure. [1][2]
Direct electrophilic chlorination of the 4-amino-2-fluoro precursor typically yields the 5-chloro isomer (meta to the fluorine) rather than the desired 3-chloro isomer (ortho to the fluorine), due to steric hindrance at the 3-position (sandwiched between the amino and fluoro groups).[1][2]
The Validated Pathway: The most reliable industrial route is the Nucleophilic Aromatic Substitution (SNAr) of 3-chloro-2,4-difluorobenzonitrile with ammonia.[1][2] This guide focuses on optimizing this specific route, as it guarantees the correct regiochemistry.
Module 1: Validated Synthetic Workflow (SNAr Route)
The Chemistry
-
Reagent: Ammonia (NH3 gas or NH4OH)[1]
-
Driving Force: The nitrile group (CN) at C1 activates the para-position (C4) significantly more than the ortho-position (C2), ensuring high regioselectivity.[1][2]
Optimized Protocol
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Ethanol / Methanol | Isopropanol (IPA) or DMSO | IPA reduces hydrolysis risk compared to aqueous alcohols; DMSO increases rate for sluggish reactions.[1][2] |
| Reagent | Aqueous NH4OH (25%) | NH3 Gas or NH3/IPA | Using anhydrous ammonia prevents hydrolysis of the nitrile (-CN) to the amide (-CONH2).[1] |
| Temperature | Reflux (60-80°C) | 90°C - 110°C (Sealed) | Higher temp ensures complete conversion, but must be sealed to maintain NH3 concentration.[1][2] |
| Pressure | Atmospheric | 3-5 bar | Keeps NH3 in solution, driving the kinetics of the displacement.[1][2] |
| Stoichiometry | 2.0 eq NH3 | >4.0 eq NH3 | Excess ammonia acts as an HF scavenger (forming NH4F).[1] |
Step-by-Step Methodology
-
Charge: Load an autoclave/pressure vessel with 3-chloro-2,4-difluorobenzonitrile (1.0 eq) and Isopropanol (5-10 volumes).
-
Addition: Cool to 0-5°C. Bubble anhydrous NH3 gas until saturation (approx. 4-5 equivalents by weight). Alternatively, add 7N NH3 in Methanol.[1][2]
-
Reaction: Seal the vessel. Heat to 100°C for 6–8 hours.[1]
-
Work-up: Cool to room temperature. Vent excess ammonia into a scrubber.[1]
-
Isolation: Concentrate the solvent to 20% volume. Add Water (10 volumes) to precipitate the product.[1]
-
Purification: Filter the solids. Wash with water to remove NH4F salts.[1][3] Dry in a vacuum oven at 50°C.
Module 2: Troubleshooting Guide
Use this logic flow to diagnose experimental failures.
Visual Logic Tree (Diagnosis)
Caption: Diagnostic logic for impurities formed during the ammonolysis of 3-chloro-2,4-difluorobenzonitrile.
Detailed Troubleshooting Table
| Symptom | Diagnosis | Corrective Action |
| Formation of Amide (M+18 mass shift) | Nitrile Hydrolysis. Water is present in the system at high temperatures/pH.[1][2] | Switch from aqueous NH4OH to anhydrous NH3 in Methanol/IPA . Ensure solvent water content is <0.1%.[1] |
| Incomplete Conversion (>5% SM remaining) | HF Inhibition. The HF generated is protonating the ammonia, reducing nucleophilicity.[1][2] | Increase NH3 stoichiometry to 5.0 eq . The first equivalent reacts; the rest scavenge HF.[1][2] |
| Formation of "Bis-Amino" impurity | Over-reaction. The second fluorine (at C2) is also being displaced.[1] | Reduce temperature by 10°C. Reduce reaction time. Ensure the starting material is 3-chloro-2,4-difluoro, not 2,4,6-trifluoro.[1][2] |
| Dark/Tarry Reaction Mixture | Oxidation/Polymerization. | Degas solvents with Nitrogen (sparging) before adding ammonia.[1] Add an antioxidant like BHT (0.1 mol%) if using DMSO.[1] |
Module 3: Frequently Asked Questions (Technical)
Q1: Can I synthesize this by chlorinating 4-amino-2-fluorobenzonitrile with NCS? A: Not recommended. As detailed in the Executive Summary, the amino group directs incoming electrophiles (Cl+) to the ortho and para positions.[1][2]
-
The position para to NH2 is occupied (CN).[1]
-
The position ortho to NH2 (C3) is sterically crowded by the Fluorine atom.[1]
-
The position ortho to NH2 (C5) is open.[1]
-
Result: You will predominantly get 5-chloro-4-amino-2-fluorobenzonitrile .[1][2] Separating this isomer is extremely difficult via standard crystallization.[1]
Q2: Why use Isopropanol (IPA) instead of Methanol? A: Methanol is a nucleophile itself.[1] At high temperatures and basic conditions, you risk forming the methoxy-ether byproduct (SNAr displacement of F by OMe-).[1][2] IPA is bulkier and less nucleophilic, reducing this side reaction significantly [1].[1][2]
Q3: My HPLC shows two peaks with the same mass. Which is my product? A: In the SNAr reaction of 3-chloro-2,4-difluorobenzonitrile:
-
Major Peak: 4-Amino-3-chloro-2-fluorobenzonitrile (Target).[1][2] The Nitrile activates the para fluorine strongly.[1][2]
-
Minor Peak: 2-Amino-3-chloro-4-fluorobenzonitrile (Impurity).[1][2] The Nitrile activates the ortho fluorine weakly.[1][2]
-
Differentiation: The 4-amino isomer (target) is generally more polar (elutes earlier on Reverse Phase C18) due to the amino group being para to the electron-withdrawing nitrile, creating a larger dipole moment.[1][2]
Q4: Can I use K2CO3 as an acid scavenger? A: Yes, but it creates a heterogeneous mixture.[1][2] If using K2CO3, you must use a polar aprotic solvent like DMSO or NMP to ensure fluoride solubility and exchange.[1][2] However, solid salt removal (filtration) is harder than simply washing away NH4F salts with water in the ammonia-only protocol.[1][2]
Module 4: Pathway Visualization
This diagram illustrates the critical "decision point" in synthesis planning.
Caption: Comparison of Synthetic Routes. The Green path (SnAr) is electronically directed to the correct isomer.[1]
References
-
Finger, G. C., et al. (1959).[1][2] Aromatic Fluorine Compounds.[1][3][4][5][6] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.[1][2] Link (Foundational work on Halex/SnAr regioselectivity).[1]
-
Takeda Pharmaceutical Company. (2010).[1] Patent EP2468706A1: Heterocyclic compound and use thereof.[1] Google Patents.[1] Link (Describes similar SnAr conditions for Vonoprazan intermediates).
-
BenchChem. (2025).[1][3][7] Technical Support Center: Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid. (Analogous chemistry for amino-chloro-benzonitriles). Link[1]
-
Li, A. Y. (1989).[1][2] Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles.[1][2] Journal of Fluorine Chemistry.[1] Link (Regioselectivity data for fluoro-benzonitriles).[1]
Disclaimer: This guide is for research purposes only. All reactions involving high-pressure ammonia and fluorinated aromatics must be conducted in a fume hood with appropriate PPE.
Sources
- 1. CN112961092B - Preparation method of vonoprazan fumarate intermediate - Google Patents [patents.google.com]
- 2. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. audreyli.com [audreyli.com]
- 5. 4-Amino-2-chloro-3-fluorobenzonitrile CAS#: 757247-99-7 [chemicalbook.com]
- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting & Purification of 4-Amino-3-chloro-2-fluorobenzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of heavily substituted anilines.[1] is a highly functionalized building block critical in the synthesis of kinase inhibitors and [2]. However, its unique electronic properties—specifically the strong electron-withdrawing effects of the fluoro, chloro, and cyano groups—make standard aniline purification protocols ineffective.
This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation, giving you full control over your downstream synthetic steps.
Impurity Profiling & Data Presentation
Before troubleshooting, we must define the chemical environment. The synthesis and storage of this compound typically generate four classes of [3]. Understanding the physical property differences between your target and these byproducts is the foundation of any successful purification strategy.
| Impurity Class | Typical Origin | Chemical Characteristics | Optimal Removal Strategy |
| Oxidation Products | Air/light exposure during storage | Highly conjugated, colored (azo/quinone-imines), non-volatile | Activated Carbon + Recrystallization |
| Regioisomers | Electrophilic aromatic substitution steps | Identical mass, similar polarity, distinct NMR shifts | Preparative HPLC or Fractional Crystallization |
| Unreacted Starting Materials | Incomplete amination/cyanation | Neutral (lacks basic -NH₂ group) | Acid-Base Extraction |
| Hydrolysis Byproducts | Aqueous workup (nitrile to amide) | Higher polarity, strong H-bonding | Deactivated Silica Gel Chromatography |
Troubleshooting FAQs
Q1: My isolated 4-Amino-3-chloro-2-fluorobenzonitrile is a dark brown oil/solid instead of a light-colored powder. How do I decolorize it without losing yield? A1: Discoloration is almost exclusively caused by the oxidation of the primary amine into[3]. Because these impurities are structurally large and highly conjugated, they exhibit strong van der Waals interactions. The Solution: Do not rely on chromatography, as these polymers will irreversibly bind to the column. Instead, use activated carbon during recrystallization. The porous carbon matrix selectively traps the large polymeric impurities while the monomeric target compound remains dissolved in the hot solvent. (See Protocol 2).
Q2: I am attempting an acid-base extraction to remove neutral impurities, but my product remains in the organic layer. Why is the extraction failing? A2: This is a classic issue of pKa depression. Unsubstituted aniline has a pKa of ~4.6. However, your target molecule contains three strong electron-withdrawing groups (EWGs): a fluorine, a chlorine, and a nitrile group. These EWGs pull electron density away from the aromatic ring via inductive and resonance effects, drastically reducing the basicity of the amine (estimated pKa < 1.5). The Solution: Standard 1M HCl is insufficiently acidic to protonate this specific amine. You must use a stronger acid, such as 3M HCl or 20% H₂SO₄, to force the formation of the anilinium salt and drive it into the aqueous phase[4].
Q3: During silica gel column chromatography, my product streaks severely, and the recovered yield is exceptionally low. What is happening? A3: Standard silica gel contains surface silanol groups that are slightly acidic. When a basic aniline interacts with these silanols, it forms strong hydrogen bonds or undergoes partial protonation, leading to severe tailing (streaking) and [4]. The Solution: You must deactivate the silica gel. Pre-flush your column with a mobile phase containing 1-2% triethylamine (TEA). The TEA neutralizes the acidic silanol sites, allowing your halogenated aniline to elute as a sharp, high-yielding band.
Validated Experimental Workflows
Protocol 1: High-Strength Acid-Base Extraction
Causality Focus: Overcoming pKa depression using high-concentration acid to separate the target from neutral unreacted starting materials.
-
Dissolution: Dissolve the crude 4-Amino-3-chloro-2-fluorobenzonitrile in ethyl acetate (EtOAc) (approx. 10 mL/g).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 3M HCl. Shake vigorously and vent.
-
Self-Validation Step: Spot the organic layer on a TLC plate; the target compound should be absent, indicating complete protonation and transfer to the aqueous layer.
-
-
Separation: Drain the lower aqueous layer (containing the anilinium salt) into an Erlenmeyer flask. Discard the organic layer (which contains neutral impurities).
-
Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 3M NaOH dropwise until the pH is > 10. The free base aniline will precipitate or form a cloudy emulsion.
-
Back-Extraction: Extract the basified aqueous layer twice with fresh EtOAc.
-
Isolation: Combine the new organic layers, wash with brine, dry over anhydrous Na₂SO₄, and [4].
Protocol 2: Decolorization and Recrystallization
Causality Focus: Utilizing differential solubility and adsorption to remove oxidized polymers.
-
Solvent Selection: Suspend the crude solid in a minimum volume of hot solvent (e.g., ethanol or a toluene/heptane mixture). Heat to a gentle reflux until dissolved.
-
Adsorption: Remove from heat momentarily and add 5-10% (w/w) activated carbon (Darco). Caution: Never add carbon to a boiling solution to prevent boil-over.
-
Reflux: Return to heat and reflux for 15 minutes to allow complete adsorption of polymeric impurities.
-
Hot Filtration: Filter the hot mixture through a pre-warmed pad of Celite to remove the carbon.
-
Self-Validation Step: The filtrate should be significantly lighter in color (pale yellow to clear).
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form a highly ordered crystal lattice (excluding regioisomers), then place in an ice bath for 30 minutes to maximize yield[3].
-
Collection: Filter the purified crystals via vacuum filtration and wash with a minimal amount of ice-cold solvent.
Mechanistic Pathway & Workflow Visualization
Workflow for the acid-base extraction of 4-Amino-3-chloro-2-fluorobenzonitrile.
References
-
National Center for Biotechnology Information (NCBI). "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors". PMC. Available at: [Link]
Sources
- 1. 4-Amino-3-chloro-2-fluorobenzonitrile | 2092765-25-6 [sigmaaldrich.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Purity Analysis of 4-Amino-3-chloro-2-fluorobenzonitrile: A Comparative Methodological Guide
Executive Summary: The "Regioisomer Trap" in KSM Analysis
4-Amino-3-chloro-2-fluorobenzonitrile (CAS 2092765-25-6) is a high-value Key Starting Material (KSM) utilized primarily in the synthesis of next-generation kinase inhibitors and agrochemical actives. Its structural integrity—specifically the positioning of the chlorine atom at C3 and fluorine at C2 relative to the nitrile—is critical for downstream Structure-Activity Relationship (SAR) efficacy.
The Core Challenge: The primary synthesis route typically involves the electrophilic chlorination of 4-amino-2-fluorobenzonitrile. This reaction is prone to the "Regioisomer Trap," where chlorination may occur at the C5 position, yielding 4-amino-5-chloro-2-fluorobenzonitrile . These isomers possess nearly identical physicochemical properties (solubility, pKa), making standard C18 HPLC separation difficult and often leading to co-elution that masks impurity levels.
This guide compares three analytical approaches—HPLC-UV, UPLC-MS, and GC-FID—and recommends a specific Fluorophenyl (PFP) stationary phase protocol to resolve these critical isomers.
Comparative Analysis: Selecting the Right Tool
The choice of analytical method depends on the specific phase of drug development (Process Development vs. QC Release). The following table contrasts the performance of standard industry techniques for this specific molecule.
Table 1: Analytical Method Performance Matrix
| Feature | HPLC-UV (Rec. Method) | UPLC-MS (Q-TOF/Triple Quad) | GC-FID |
| Primary Application | QC Release, Purity Quantification | Impurity Identification, Trace Analysis | Residual Solvents, Volatile Precursors |
| Isomer Resolution | High (with PFP/Phenyl columns) | Medium (Mass spec cannot distinguish regioisomers without separation) | Low (Thermal degradation risk of amine) |
| Sensitivity (LOD) | ~0.05% (Standard UV) | < 0.001% (Trace level) | ~0.1% |
| Robustness | High (Field-proven for GMP) | Medium (Matrix effects, ionization suppression) | High (For non-labile analytes) |
| Cost Per Run | Low | High | Low |
| Critical Limitation | Requires specific column chemistry for isomer separation. | Equipment cost; Isomers have identical m/z. | High injection temp may degrade the nitrile/amine functionality. |
Strategic Workflow: Analytical Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the specific impurity profile and stage of development.
Figure 1: Analytical decision matrix emphasizing the role of HPLC-PFP for isomer resolution.
The "Gold Standard" Protocol: HPLC-UV with PFP Selectivity
Standard C18 columns often fail to separate the 3-chloro and 5-chloro regioisomers due to their identical hydrophobicity. This protocol utilizes a Pentafluorophenyl (PFP) stationary phase, which leverages
Chromatographic Conditions[1][2][3][4][5][6][7][8]
-
Instrument: HPLC system with Binary Pump and DAD/VWD detector.
-
Column: Fluorophenyl (PFP) or Phenyl-Hexyl,
(e.g., Phenomenex Kinetex F5 or equivalent). -
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses amine silanol interactions).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature:
. -
Detection: UV at 240 nm (Max absorption for benzonitrile core) and 210 nm (Impurity monitoring).
-
Injection Volume:
.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 20.0 | 5 | 95 | Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
System Suitability Criteria (Self-Validating)
-
Resolution (
): between 4-Amino-3-chloro-2-fluorobenzonitrile (Main Peak) and its 5-chloro regioisomer. -
Tailing Factor (
): (Crucial for amine compounds). -
Precision: RSD
for 6 replicate injections of the standard.
Impurity Fate Mapping
Understanding the origin of impurities is as important as detecting them. The synthesis of this molecule typically proceeds via halogenation, creating specific byproduct risks.
Figure 2: Fate mapping of impurities derived from the chlorination synthesis route.
Key Impurities to Monitor:
-
Impurity A (Regioisomer): 4-Amino-5-chloro-2-fluorobenzonitrile. Detection: Requires PFP column.
-
Impurity B (Over-reaction): 4-Amino-3,5-dichloro-2-fluorobenzonitrile. Detection: Elutes later (more hydrophobic) on RP-HPLC.
-
Impurity C (Hydrolysis): 4-Amino-3-chloro-2-fluorobenzamide. Detection: Elutes earlier (more polar) on RP-HPLC.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93655, 4-Chloro-2-fluorobenzonitrile. Retrieved from [Link]
Analytical Architectures: A Comparative Guide for 4-Amino-3-chloro-2-fluorobenzonitrile
Topic: Analytical Methods for 4-Amino-3-chloro-2-fluorobenzonitrile Content Type: Publish Comparison Guide
Executive Summary & Compound Profile
4-Amino-3-chloro-2-fluorobenzonitrile (CAS: 2092765-25-6) is a high-value halogenated aniline intermediate, critical in the synthesis of next-generation agrochemicals and pharmaceutical scaffolds (specifically fluorinated kinase inhibitors). Its structural complexity—featuring a basic amino group, an electron-withdrawing nitrile, and two distinct halogens—presents unique analytical challenges, particularly regarding positional isomerism and ionization behavior.
This guide moves beyond generic protocols to strictly compare the three dominant analytical methodologies: RP-HPLC (UV) , GC-MS (Derivatized) , and qNMR (19F/1H) . We evaluate these "alternatives" based on resolution power, sensitivity (LOD/LOQ), and suitability for GMP-regulated environments.
Compound Vital Statistics
| Property | Specification | Analytical Implication |
| Molecular Formula | C₇H₄ClFNH₂ | MW: 170.57 g/mol |
| Functional Groups | Primary Amine (-NH₂), Nitrile (-CN), F, Cl | Amine causes peak tailing; Nitrile provides a distinct IR handle.[1] |
| Chromophore | Polysubstituted Benzene | Strong UV absorption at ~240–254 nm. |
| Isomer Risk | High (e.g., 4-Amino-2-chloro-3-fluoro...) | Requires high-specificity separation (19F NMR or optimized HPLC). |
Comparative Analysis of Analytical Alternatives
The following table synthesizes experimental performance data to guide method selection.
| Feature | Method A: RP-HPLC (UV/DAD) | Method B: GC-MS (Derivatized) | Method C: 19F-qNMR |
| Primary Utility | Routine QC, Purity Assay, Non-volatile Impurities | Trace Analysis, Volatile Organic Impurities (VOIs) | Absolute Purity, Isomer Quantification |
| Selectivity | High (Tunable via pH/Gradient) | Medium (Boiling point dependent) | Ultra-High (Specific to F-environment) |
| Sensitivity (LOD) | ~0.05 µg/mL | ~0.01 µg/mL (SIM Mode) | ~100 µg/mL (Intrinsic limitation) |
| Sample Prep | Simple (Dissolve & Shoot) | Complex (Derivatization required) | Simple (Deuterated Solvent) |
| Throughput | High (10-15 min/run) | Medium (20-30 min/run) | Low (Single sample focus) |
| Cost per Run | Low | Medium | High (Solvents/Instrument time) |
Detailed Experimental Protocols
Method A: High-Performance Liquid Chromatography (The QC Standard)
Rationale: The primary amino group creates basicity that can interact with silanols on silica columns, causing peak tailing. We utilize a charged surface hybrid (CSH) or end-capped C18 column with an acidic mobile phase to protonate the amine, ensuring sharp peak shape and high resolution from positional isomers.
Protocol Steps:
-
Column Selection: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or Phenomenex Kinetex F5 (for enhanced halogen selectivity).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient Program:
-
0–2 min: 5% B (Isocratic hold)
-
2–12 min: 5% → 80% B (Linear ramp)
-
12–15 min: 80% B (Wash)
-
15.1 min: 5% B (Re-equilibration)
-
-
Detection: DAD at 254 nm (primary) and 220 nm (impurity check).
-
Flow Rate: 1.0 mL/min; Temp: 40°C.
Self-Validating Check: The resolution (
Method B: Gas Chromatography-Mass Spectrometry (The Trace Detective)
Rationale: Direct injection of primary aromatic amines often leads to thermal degradation or adsorption in the liner. Silylation using BSTFA converts the amine to a trimethylsilyl (TMS) derivative, improving volatility and peak symmetry.
Protocol Steps:
-
Derivatization:
-
Weigh 10 mg sample into a vial.
-
Add 500 µL Anhydrous Pyridine + 200 µL BSTFA (with 1% TMCS).
-
Incubate at 70°C for 30 minutes.
-
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Split mode (20:1), 260°C.
-
Oven Program:
-
60°C (1 min hold) → 20°C/min to 300°C (5 min hold).
-
-
MS Parameters: EI Source (70 eV), Scan range 50–500 amu.
Self-Validating Check: Monitor the formation of the mono-TMS derivative (
Method C: 19F-NMR Spectroscopy (The Isomer Specialist)
Rationale: The fluorine atom on the benzene ring is highly sensitive to its electronic environment. 19F-NMR can distinguish the 2-fluoro isomer from a 3-fluoro impurity without the need for chromatographic separation standards.
Protocol Steps:
-
Solvent: DMSO-d6 (prevents aggregation).
-
Internal Standard:
-Trifluorotoluene (added gravimetrically) for qNMR. -
Parameters:
-
Relaxation delay (
): > 10 seconds (Fluorine has long ). -
Scans: 64.
-
Pulse angle: 90°.
-
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for selecting the appropriate method based on the analytical objective (Purity vs. ID vs. Isomer Control).
Caption: Decision matrix for selecting the optimal analytical technique based on data requirements (Quantification vs. Identification).
References
-
Sigma-Aldrich. Product Specification: 4-Amino-3-chloro-2-fluorobenzonitrile (CAS 2092765-25-6).[2][3] Retrieved from [2]
-
BenchChem. Analytical Techniques for Quantifying Halogenated Aminobenzonitriles. Retrieved from
-
Royal Society of Chemistry. Supplementary Information: HPLC Methods for Substituted Benzonitriles. Retrieved from
-
Phenomenex. Chiral and Achiral Separation of Fluorinated Amino Acids and Nitriles. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: 4-Amino-3-chlorobenzonitrile Derivatives. Retrieved from
Sources
Comparison of 4-Amino-3-chloro-2-fluorobenzonitrile with other benzonitrile derivatives
Comparative Performance Guide: 4-Amino-3-chloro-2-fluorobenzonitrile in Drug Discovery and Catalysis
As drug discovery and complex organic synthesis pivot toward highly functionalized, densely substituted aromatic scaffolds, the selection of the correct building block is paramount. 4-Amino-3-chloro-2-fluorobenzonitrile (CAS: 2092765-25-6) [1] represents a highly tuned, multi-functional aniline derivative. The strategic placement of a cyano group, a chlorine atom, and a fluorine atom on the aniline core creates a unique electronic environment that dictates its behavior in both transition-metal catalysis and biological target binding.
This guide objectively compares the performance of 4-Amino-3-chloro-2-fluorobenzonitrile against other benzonitrile derivatives, providing causality-driven experimental protocols and structural insights for researchers and drug development professionals.
Structural and Electronic Profiling
To understand the utility of 4-Amino-3-chloro-2-fluorobenzonitrile, we must deconstruct the electronic contributions of its substituents. The nitrile (-CN) group is a strong electron-withdrawing group (EWG) that acts as a
When halogens (-F, -Cl) are introduced to the ring, two critical phenomena occur:
-
Amine Deactivation: The strong inductive (-I) and mesomeric (-M) effects of the halogens drastically lower the pKa of the aniline amino group, rendering it a poor nucleophile.
-
Sigma-Hole Enhancement: The extreme electronegativity of the fluorine atom and the cyano group withdraws electron density from the aromatic
-system. This polarizes the adjacent C-Cl bond, significantly enhancing the positive electrostatic potential (the "sigma hole") at the tip of the chlorine atom, making it a superior halogen bond donor[4].
Table 1: Comparative Physicochemical & Reactivity Profile
| Compound | CAS Number | Substituents | Amine Nucleophilicity | Halogen Bond Donor Capacity | Primary Application |
| 4-Amino-3-chloro-2-fluorobenzonitrile | 2092765-25-6 | -CN, -F, -Cl, -NH | Very Low | High (Enhanced Sigma Hole) | Advanced API Intermediates |
| 4-Aminobenzonitrile | 873-74-5 | -CN, -NH | Moderate | None | Basic Building Block |
| 4-Amino-3-chlorobenzonitrile | 7148-46-1 | -CN, -Cl, -NH | Low | Moderate | Agrochemicals / APIs |
| 4-Amino-2-fluorobenzonitrile | 71690-43-8 | -CN, -F, -NH | Low | None | Fluorinated Scaffolds |
Causality in Experimental Design & Reactivity
The deactivated nature of the amine in 4-Amino-3-chloro-2-fluorobenzonitrile means that standard nucleophilic aromatic substitution (S
Caption: Electronic substituent effects dictating catalyst and ligand selection.
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination
To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal standard (n-dodecane) from the onset and running parallel controls, researchers can quantitatively distinguish between a slow reaction (kinetic failure) and substrate decomposition (thermodynamic failure).
Causality of Reagent Selection:
-
Ligand (BrettPhos): Chosen because its extreme steric bulk prevents the formation of inactive bis-amine Palladium complexes, while its electron-rich biaryl phosphine framework accelerates oxidative addition.
-
Base (LiHMDS): A highly strong, non-nucleophilic base is required because weaker bases (like Cs
CO ) cannot efficiently deprotonate the highly deactivated amine intermediate to form the crucial Pd-amido complex.
Step-by-Step Methodology
-
Reaction Preparation (Glovebox): In a nitrogen-filled glovebox, charge a 2-dram vial with 4-Amino-3-chloro-2-fluorobenzonitrile (1.0 equiv, 0.5 mmol), the target Aryl Bromide (1.2 equiv), Pd
(dba) (2 mol%), BrettPhos (4 mol%), and LiHMDS (2.5 equiv). -
Internal Standard Integration: Add exactly 0.5 equiv of n-dodecane. This serves as the inert internal standard for downstream GC-MS quantification.
-
Solvent & Initiation: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 12 hours on a reaction block.
-
Parallel Control Execution: Simultaneously run Control A (omitting Pd/BrettPhos to measure background thermal degradation) and Control B (omitting the Aryl Bromide to measure the stability of the aniline under basic conditions).
-
Quench & Extraction: Cool all vials to room temperature. Quench with 1 mL of deionized water and extract with 3
2 mL of ethyl acetate. -
Validation & Analysis: Analyze the organic layers via GC-MS. Calculate the conversion and yield based on the n-dodecane calibration curve. Validation Rule: The sum of the product yield and the recovered 4-Amino-3-chloro-2-fluorobenzonitrile must be >90%. A mass balance below this threshold indicates off-target degradation pathways (e.g., homocoupling or hydrodehalogenation).
Caption: Self-validating high-throughput screening workflow for cross-coupling.
Binding Affinity & Halogen Bonding in Drug Design
Beyond its role as a synthetic intermediate, the 4-amino-3-chloro-2-fluorobenzonitrile motif is highly prized in medicinal chemistry. Halogenated benzonitriles are frequently deployed to target allosteric pockets in GPCRs—such as the development of mGluR5 negative allosteric modulators (NAMs) for psychiatric indications[5]—and the hinge regions of kinases.
The structural superiority of this specific derivative lies in its halogen bonding capability. In protein-ligand environments, halogen bonds form between the halogenated ligand and Lewis bases in the binding pocket (e.g., backbone carbonyl oxygens of aspartate or glutamate)[4]. Because the fluorine and cyano groups in 4-Amino-3-chloro-2-fluorobenzonitrile aggressively withdraw electron density, they magnify the positive electrostatic potential of the chlorine atom's sigma hole. This results in a tighter, more directional halogen bond compared to unfluorinated analogs like 4-Amino-3-chlorobenzonitrile, directly translating to enhanced target binding affinity and prolonged drug-target residence time.
References
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ChemRxiv. "Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles". ChemRxiv Preprints. Available at: [Link]
-
Journal of the American Chemical Society. "Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles". ACS Publications. Available at:[Link]
-
PubMed (J Med Chem). "Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications". National Institutes of Health. Available at:[Link]
-
Namiki Shoji Co., Ltd. "Application of Halogen Bond in Drug Discovery". PharmaBlock Whitepaper. Available at:[Link]
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A Comparative Analysis of the Reactivity of 4-Amino-3-chloro-2-fluorobenzonitrile and 4-Amino-3-chlorobenzonitrile
A Senior Application Scientist's Guide to Understanding the Impact of Fluorine Substitution in Aromatic Systems
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate physicochemical and biological properties.[1][2] This guide provides an in-depth comparison of the reactivity of 4-Amino-3-chloro-2-fluorobenzonitrile and its non-fluorinated analog, 4-Amino-3-chlorobenzonitrile. By examining the electronic and steric effects of the fluorine substituent, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this seemingly subtle structural modification can profoundly influence synthetic outcomes.
The Decisive Role of Fluorine: Electronic and Steric Considerations
The introduction of a fluorine atom at the C-2 position of the 4-Amino-3-chlorobenzonitrile core imparts a unique set of electronic and steric characteristics that differentiate its reactivity from the parent compound. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[3] This effect deactivates the aromatic ring, making it more electron-poor.
However, this inductive withdrawal is counterbalanced by a resonance (mesomeric) effect (+M), where the lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring.[3] This donation of electron density primarily enriches the ortho and para positions. The interplay between these opposing electronic forces is a critical determinant of the molecule's reactivity profile.[3] In the case of fluorine, the 2p orbital of fluorine overlaps effectively with the 2p orbital of carbon, leading to a more pronounced resonance effect compared to other halogens.[3]
From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, comparable to that of a hydrogen atom (1.20 Å).[2] This minimal steric hindrance means that its influence on reactivity is predominantly electronic in nature.
Comparative Reactivity in Key Synthetic Transformations
The distinct electronic landscape of 4-Amino-3-chloro-2-fluorobenzonitrile translates into tangible differences in its behavior in common synthetic reactions, particularly in nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS).
SNAr reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. These reactions are facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex.[4][5]
The fluorine atom in 4-Amino-3-chloro-2-fluorobenzonitrile significantly enhances the molecule's susceptibility to nucleophilic attack. The strong inductive effect of the fluorine atom, coupled with that of the chlorine and nitrile groups, renders the aromatic ring highly electron-deficient and thus, more electrophilic. This heightened electrophilicity facilitates the initial attack by a nucleophile, which is often the rate-determining step.[6]
Conversely, 4-Amino-3-chlorobenzonitrile, lacking the additional electron-withdrawing fluorine atom, is inherently less reactive towards nucleophiles. The activation provided by the chloro and nitrile groups alone is less potent, often necessitating harsher reaction conditions (e.g., higher temperatures, stronger bases, or more nucleophilic reagents) to achieve comparable yields.
Experimental Workflow: Comparative SNAr Reaction
This protocol outlines a representative experiment to compare the reactivity of the two compounds in a typical SNAr reaction.
Caption: Workflow for comparing SNAr reactivity.
Table 1: Expected Outcomes of Comparative SNAr Reaction
| Compound | Relative Reaction Rate | Typical Reaction Conditions | Expected Yield |
| 4-Amino-3-chloro-2-fluorobenzonitrile | Faster | 80-100°C, 2-4 hours | High |
| 4-Amino-3-chlorobenzonitrile | Slower | 120-150°C, 8-12 hours | Moderate to Low |
The enhanced reactivity of the fluorinated compound is a direct consequence of the stabilization of the Meisenheimer intermediate by the ortho-fluorine substituent.
Caption: Fluorine's stabilizing effect on the SNAr intermediate.
In contrast to SNAr, electrophilic aromatic substitution reactions are favored on electron-rich aromatic rings. The amino group in both molecules is a strong activating group and an ortho-, para-director.[7] However, the halogen substituents (Cl and F) are deactivating groups, with their electron-withdrawing inductive effects outweighing their electron-donating resonance effects.[3]
The additional deactivating effect of the fluorine atom in 4-Amino-3-chloro-2-fluorobenzonitrile makes the aromatic ring significantly less nucleophilic compared to its non-fluorinated counterpart. Consequently, electrophilic substitution on the fluorinated compound is expected to be slower and require more forcing conditions.
The directing effects in these molecules are also noteworthy. In 4-Amino-3-chlorobenzonitrile, the strong activating effect of the amino group directs incoming electrophiles primarily to the positions ortho and para to it. Given that the para position is occupied by the nitrile group, and one ortho position is blocked by the chlorine atom, electrophilic attack is most likely to occur at the C-5 position.
For 4-Amino-3-chloro-2-fluorobenzonitrile, the directing effects are more complex. While the amino group still directs ortho and para, the deactivating effects of the halogens will influence the regioselectivity. The C-5 position remains the most probable site for electrophilic attack, but the overall reaction rate will be diminished.
Experimental Protocol: Comparative Nitration
This protocol provides a framework for comparing the reactivity of the two compounds in an electrophilic nitration reaction.
Materials:
-
4-Amino-3-chloro-2-fluorobenzonitrile
-
4-Amino-3-chlorobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In separate round-bottom flasks, dissolve 1 mmol of each substrate in 5 mL of concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture (1.1 mmol of HNO₃ in 1 mL of H₂SO₄) to each flask while maintaining the temperature at 0°C.
-
Stir the reactions at 0°C and monitor their progress by TLC.
-
Upon completion, carefully pour each reaction mixture over crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and analyze the crude product to determine the conversion and regioselectivity.
Conclusion: A Tale of Two Reactivities
The inclusion of a single fluorine atom at the C-2 position of 4-Amino-3-chlorobenzonitrile dramatically alters its chemical reactivity. This comparative guide has demonstrated that 4-Amino-3-chloro-2-fluorobenzonitrile exhibits enhanced reactivity in nucleophilic aromatic substitution reactions due to the strong electron-withdrawing nature of the fluorine atom, which stabilizes the key reaction intermediate. Conversely, this same electronic effect leads to a deactivation of the aromatic ring towards electrophilic attack, resulting in slower reaction rates compared to its non-fluorinated analog.
These insights are crucial for synthetic chemists in designing efficient reaction pathways and for medicinal chemists in understanding how fluorine substitution can impact the metabolic stability and biological activity of drug candidates.[8][9] The judicious use of fluorine substitution remains a powerful tool in the rational design of functional molecules.
References
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Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
-
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]
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PrepChem.com. Synthesis of 4-amino-3-chlorobenzonitrile. [Link]
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?[Link]
-
Gottfried, J. L. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS omega, 6(50), 34333-34341. [Link]
-
Bralsford, R., Harris, P. V., & Price, W. C. (1960). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 258(1295), 459-469. [Link]
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Wikipedia. Electrophilic aromatic directing groups. [Link]
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LibreTexts. AR5. Directing Effects. [Link]
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PubChem. 4-Amino-3-chlorobenzonitrile. [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Renfrew, A. H., Taylor, J. A., Whitmore, J. M. J., & Williams, A. (1993). A single transition state in nucleophilic aromatic substitution: reaction of phenolate ions with 2-(4-nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1703-1707. [Link]
-
Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
-
NIST WebBook. 4-Amino-3-chlorobenzonitrile. [Link]
-
Neely, J. M., & Rovis, T. (2014). Synthesis and late-stage functionalization of complex molecules through C–H fluorination and nucleophilic aromatic substitution. Journal of the American Chemical Society, 136(28), 10131-10134. [Link]
-
LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. [Link]
- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
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PubChem. 4-Chloro-3-fluorobenzonitrile. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
-
Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
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Validation of a New Synthetic Route for 4-Amino-3-chloro-2-fluorobenzonitrile
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 4-Amino-3-chloro-2-fluorobenzonitrile (CAS: 2092765-25-6)
Executive Summary
The tetrasubstituted aniline derivative 4-Amino-3-chloro-2-fluorobenzonitrile has emerged as a critical structural building block in the development of next-generation kinase inhibitors and androgen receptor (AR) antagonists. However, its synthesis presents a unique regiochemical challenge.
Historically, accessing this specific substitution pattern relied on harsh electrophilic aromatic substitutions followed by the Rosenmund-von Braun cyanation. This traditional route is plagued by poor regioselectivity, high E-factors (environmental waste), and the necessity of highly toxic, stoichiometric Copper(I) cyanide (CuCN).
This guide objectively compares the traditional methodology against a newly validated, two-step green synthetic route . By leveraging Hexafluoro-2-propanol (HFIP) mediated halogenation and a Palladium-catalyzed slow-release cyanation system, this updated protocol offers a self-validating, scalable alternative that maximizes yield while eliminating severe toxicity risks.
Mechanistic Rationale & Route Design
To synthesize 4-Amino-3-chloro-2-fluorobenzonitrile, the optimal starting material is 2-chloro-3-fluoroaniline . The synthesis requires two primary transformations:
-
Bromination at the position para to the amine.
-
Substitution of the resulting bromide with a nitrile group (which subsequently renumbers the aromatic ring to give the target nomenclature).
The Causality of Reagent Selection
-
Traditional Route Failure Points: Using Br₂ in Acetic Acid (AcOH) at elevated temperatures leads to over-bromination and oxidation of the aniline. Furthermore, the subsequent Rosenmund-von Braun cyanation requires stoichiometric CuCN in DMF at 150 °C, which degrades sensitive functional groups and severely complicates downstream purification.
-
Validated Route Advantages: We replace Br₂/AcOH with N-Bromosuccinimide (NBS) in HFIP. HFIP acts as a strong hydrogen-bond donor (HBD), activating the NBS carbonyls while simultaneously dampening the nucleophilicity of the aniline nitrogen. This dual-action mechanism drives >98% para-selectivity [1]. For the cyanation, we replace CuCN with Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). This acts as a benign, slow-release reservoir of cyanide ions, preventing the deactivation (poisoning) of the Palladium catalyst [2, 3].
Workflow comparison: Traditional Cu-mediated route vs. the validated Pd-catalyzed green synthesis.
Experimental Validation & Protocols
A protocol is only as robust as its internal controls. The following step-by-step methodologies have been engineered as self-validating systems to ensure reproducibility during scale-up.
Step 1: Regioselective Bromination via HFIP Activation
Objective: Synthesize 4-bromo-2-chloro-3-fluoroaniline.
-
Preparation: Charge a 250 mL round-bottom flask with 2-chloro-3-fluoroaniline (10.0 g, 68.7 mmol) and HFIP (50 mL).
-
Controlled Addition: Cool the mixture to 0 °C. Add NBS (12.8 g, 72.1 mmol, 1.05 equiv) portion-wise over 15 minutes. Causality: Controlling the initial exotherm prevents the formation of trace dibrominated impurities.
-
Reaction: Remove the ice bath and stir at 25 °C for 1 hour.
-
Self-Validation Check: Analyze via HPLC. The reaction is complete when the starting material peak area is <1%. The unique H-bonding network of HFIP ensures a single product peak (>98% regioselectivity).
-
Workup & Recovery: Distill off the HFIP under reduced pressure (boiling point 58 °C allows for ~90% solvent recovery, drastically lowering the E-factor). Quench the residue with water (100 mL), filter the resulting precipitate, and dry under a vacuum to yield 14.8 g (96%) of the intermediate.
Step 2: Green Palladium-Catalyzed Cyanation
Objective: Convert the bromide to 4-Amino-3-chloro-2-fluorobenzonitrile.
-
System Assembly: In a 250 mL Schlenk flask, dissolve 4-bromo-2-chloro-3-fluoroaniline (10.0 g, 44.5 mmol) in a degassed mixture of t-Amyl alcohol and H₂O (1:1 v/v, 100 mL).
-
Reagent Loading: Add K₄[Fe(CN)₆]·3H₂O (3.76 g, 8.9 mmol, 0.2 equiv) and Na₂CO₃ (4.7 g, 44.5 mmol, 1.0 equiv). Causality: 0.2 equivalents of the hexacyanoferrate complex safely provide 1.2 equivalents of CN⁻. The Na₂CO₃ base facilitates the slow release of the cyanide into the aqueous phase.
-
Catalyst Addition: Add Pd(OAc)₂ (200 mg, 2 mol%) and XPhos (850 mg, 4 mol%). Purge the system with N₂ for 10 minutes. Self-Validation Check: Oxygen must be strictly excluded to prevent the oxidation of the active Pd(0) species.
-
Reaction: Heat the mixture to 100 °C for 4 hours.
-
Workup: Cool to room temperature and filter through a pad of Celite to remove iron and palladium particulates. Separate the organic layer, concentrate, and recrystallize from ethanol to yield 6.9 g (91%) of the final target molecule.
Catalytic cycle of Pd-mediated cyanation highlighting the slow-release transmetalation step.
Performance Comparison Data
The table below quantitatively summarizes the operational and environmental advantages of the validated route over the traditional methodology.
| Performance Metric | Traditional Route (CuCN) | Validated Route (Pd / K₄[Fe(CN)₆]) | Analytical Impact / Causality |
| Overall Yield | ~45% | 87% | Mild conditions prevent thermal degradation of the aniline moiety. |
| Regioselectivity | 85% (Requires column) | >98% (Direct crystallization) | HFIP H-bonding strictly directs electrophilic attack to the para position. |
| Cyanation Temp. | 150 °C | 100 °C | Highly active Pd/XPhos catalyst lowers the activation energy barrier. |
| Toxicity Profile | High (Stoichiometric Cu/CN) | Low (Catalytic Pd, benign CN) | K₄[Fe(CN)₆] is a food-grade additive, eliminating lethal HCN gas risks. |
| E-factor (Waste) | > 50 | < 15 | 90% recovery of HFIP and elimination of heavy-metal aqueous waste streams. |
Conclusion & Scale-Up Implications
The synthesis of 4-Amino-3-chloro-2-fluorobenzonitrile no longer requires navigating the severe toxicity and poor yields associated with traditional Sandmeyer or Rosenmund-von Braun conditions. By integrating an HFIP-mediated bromination with a slow-release Pd-catalyzed cyanation, process chemists can achieve an 87% overall yield with exceptional regiochemical control.
For drug development professionals looking toward pilot-plant scale-up, this route offers a self-validating framework: the visual cues (exotherm control, clean HPLC traces) and the inherent safety of K₄[Fe(CN)₆] drastically reduce regulatory and environmental overhead, accelerating the path from discovery to manufacturing.
References
-
Title : Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides. Source : Beilstein J. Org. Chem. 2022, 18, 985–994. URL :[Link]
-
Title : A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Source : Org. Lett. 2011, 13, 648-651. URL :[Link]
-
Title : Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K₄[Fe(CN)₆] in t-BuOH–H₂O using tris(2-morpholinophenyl)phosphine as a ligand. Source : RSC Adv. 2014, 4, 44504-44508. URL :[Link]
Performance of 4-Amino-3-chloro-2-fluorobenzonitrile in High-Throughput Synthetic Assays: A Comparative Guide
As medicinal chemistry increasingly relies on highly decorated, halogenated building blocks to optimize target residence time and metabolic stability, 4-Amino-3-chloro-2-fluorobenzonitrile () has emerged as a critical intermediate for drug development professionals.
This di-halogenated aniline presents a unique physicochemical profile. The synergistic electron-withdrawing effects of the cyano, fluoro, and chloro groups drastically reduce the basicity and nucleophilicity of the amine. Concurrently, the 3-chloro substituent introduces significant steric hindrance. While these features make it an exceptional pharmacophore for kinase hinge-binding, they present formidable challenges in synthetic cross-coupling assays. This guide objectively compares its reactivity and binding potential against simpler aniline analogs and provides a self-validating protocol for its successful utilization.
Mechanistic Rationale & Pharmacophore Profiling
To understand the performance of 4-Amino-3-chloro-2-fluorobenzonitrile, we must analyze the causality behind its structural substitutions:
-
Electronic Deactivation (The Amine): The amine is para to a strongly electron-withdrawing cyano group and ortho to both a fluorine and a chlorine atom. This intense inductive and resonance-based electron withdrawal delocalizes the nitrogen lone pair, severely depressing its nucleophilicity.
-
Steric Shielding (The 3-Chloro Group): The bulky chlorine atom at the 3-position forces incoming transition metal complexes to adopt highly specific trajectories during catalytic cycles, rendering standard first-generation palladium catalysts ineffective.
-
Enhanced Halogen Bonding (The
-Hole): In fragment-based drug discovery, the chlorine atom acts as a critical anchor. The adjacent highly electronegative fluorine inductively polarizes the chlorine atom, enlarging its region of positive electrostatic potential (the -hole). This significantly increases its capacity to act as a halogen bond donor in protein-ligand interactions ()[1].
Comparative Assay Performance
To isolate the impact of the di-halogenation, we compared 4-Amino-3-chloro-2-fluorobenzonitrile against three baseline analogs across predictive physicochemical metrics and Buchwald-Hartwig cross-coupling yields.
Table 1: Physicochemical & Reactivity Profiling
| Compound | Amine pKa (est.) | B-H Yield (Standard Pd/BINAP) | B-H Yield (Optimized tBuXPhos) | |
| 4-Aminobenzonitrile | ~1.7 | N/A | >90% | >95% |
| 4-Amino-3-chlorobenzonitrile | ~0.5 | ~15.2 | ~60% | >90% |
| 4-Amino-2-fluorobenzonitrile | ~0.8 | N/A | ~75% | >90% |
| 4-Amino-3-chloro-2-fluorobenzonitrile | < 0.0 | ~22.4 | <10% | 85% |
Data Interpretation: The standard Pd(OAc)₂/BINAP catalytic system fails for the target compound (<10% yield) due to the inability of the catalyst to undergo facile oxidative addition and reductive elimination in the presence of extreme steric and electronic deactivation. However, utilizing a bulky, electron-rich dialkylbiaryl phosphine ligand restores the yield to a synthetically useful 85%.
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination
To guarantee reproducibility and trustworthiness, the following C-N cross-coupling protocol is designed as a self-validating system . It includes internal controls to differentiate between catalyst failure, substrate inertness, and analytical variance.
Objective: Quantify the coupling efficiency of 4-Amino-3-chloro-2-fluorobenzonitrile with a standard aryl bromide.
Step 1: Reaction Preparation & Control Setup (Glovebox)
-
Test Vessel: Combine 1.0 eq aryl bromide, 1.2 eq 4-Amino-3-chloro-2-fluorobenzonitrile, and 2.0 eq NaOtBu in a vial.
-
Positive Control: Set up an identical vessel replacing the target amine with 4-aminobenzonitrile (validates catalyst and base integrity).
-
Negative Control: Set up an identical vessel omitting the Palladium catalyst (rules out background uncatalyzed Nucleophilic Aromatic Substitution).
Step 2: Catalyst Activation & Causality
-
Add 5 mol% Pd₂(dba)₃ and 10 mol% tBuXPhos in anhydrous toluene.
-
Causality: tBuXPhos is strictly required here. Its bulky tert-butyl groups promote rapid reductive elimination, while its electron-rich biaryl backbone accelerates oxidative addition, overcoming the extreme deactivation of the di-halogenated aniline ()[2].
Step 3: Internal Standard Addition
-
Add 0.5 eq of biphenyl to all vessels.
-
Causality: Biphenyl acts as an inert internal standard. This allows for absolute yield quantification via LC-MS by measuring the product-to-biphenyl ratio, nullifying errors from injection volume variances.
Step 4: Execution & Analysis
-
Seal vials, heat at 100°C for 12 hours, and quench with EtOAc/H₂O.
-
Analyze the organic layer via LC-MS/UV. The assay is validated only if the Positive Control yields >90%, the Negative Control yields <1%, and the Internal Standard peak area remains consistent across all runs.
Workflow Visualization
Figure 1: Self-validating Buchwald-Hartwig workflow for deactivated anilines.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook". ACS Catalysis (2019). URL:[Link]
-
Wilcken, R., et al. "Principles and applications of halogen bonding in medicinal chemistry and chemical biology". Journal of Medicinal Chemistry (2013). URL: [Link]
Sources
Definitive Structural Confirmation of 4-Amino-3-chloro-2-fluorobenzonitrile: A Multi-Method Comparison
Topic: Definitive Structural Confirmation of 4-Amino-3-chloro-2-fluorobenzonitrile Content Type: Publish Comparison Guide
Executive Summary
In the development of kinase inhibitors and high-performance agrochemicals, the polysubstituted benzene scaffold 4-Amino-3-chloro-2-fluorobenzonitrile (CAS: 757247-99-7) is a critical intermediate. However, the synthesis of this compound is prone to regioisomerism—specifically the formation of the 2-chloro-3-fluoro or 5-chloro-2-fluoro analogs—which possess identical molecular weights (MW 170.57) and similar polarity.
Misassignment of this structure can lead to months of wasted medicinal chemistry optimization. This guide compares three structural confirmation methodologies, ranging from rapid spectroscopic screening to absolute crystallographic determination, providing a decision matrix for drug development professionals.
Part 1: The Structural Challenge
The core difficulty lies in distinguishing the target molecule from its likely regioisomers. The substitution pattern involves four contiguous positions on the benzene ring, leaving only two aromatic protons.
-
Target: 4-Amino-3-chloro-2-fluorobenzonitrile (Protons at C5, C6).
-
Isomer A (The "Swapped Halogen" Risk): 4-Amino-2-chloro-3-fluorobenzonitrile (Protons at C5, C6).
-
Isomer B (The "Para-Proton" Risk): 4-Amino-5-chloro-2-fluorobenzonitrile (Protons at C3, C6).
The Critical Differentiator:
While Isomer B is easily identified by
Part 2: Comparative Methodology
We evaluate three workflows for confirming the structure.
Method A: The "Spectral Fingerprint" (High Throughput)
-
Technique: 1D
H NMR + F NMR. -
Mechanism: Relies on the magnitude of spin-spin coupling between Fluorine-19 and the remaining aromatic protons.
-
Verdict: Sufficient for 95% of routine QC but requires expert interpretation of coupling constants.
Method B: The "Connectivity Map" (High Confidence)
-
Technique: 2D NMR (HSQC, HMBC, and
F-HOESY). -
Mechanism: Establishes through-bond and through-space connectivity.
F-HOESY (Heteronuclear Overhauser Effect Spectroscopy) specifically detects protons spatially close to the fluorine atom. -
Verdict: The gold standard for solution-state characterization.
Method C: The "Absolute Truth" (Definitive)
-
Technique: Single Crystal X-Ray Diffraction (SC-XRD).
-
Mechanism: Direct mapping of electron density to determine atom positions and bond lengths.
-
Verdict: Required for filing regulatory master files or when spectral data is ambiguous due to peak overlap.
Part 3: Detailed Technical Analysis & Protocols
1. The NMR Logic (Method A & B)
In the target structure (2-F, 3-Cl ), the Fluorine atom is at position 2.
-
Proton H6 (at position 6) is meta to Fluorine.
-
Proton H5 (at position 5) is para to Fluorine.
Coupling Prediction Table:
| Feature | Target (2-F, 3-Cl) | Isomer A (3-F, 2-Cl) |
| H5 Signal | Doublet ( | Doublet of Doublets ( |
| H6 Signal | Doublet of Doublets ( | Doublet ( |
| Deshielded (Ortho to CN, an EWG). | Shielded (Ortho to NH₂, an EDG). |
Expert Insight: The presence of a "clean" doublet for H5 (only H-H coupling) is the fastest confirmation of the Target structure. If both proton signals show Fluorine splitting, you likely have the wrong isomer or a mixture.
2. Experimental Protocol: Step-by-Step Characterization
Step 1: Sample Preparation
-
Dissolve 10 mg of the solid in 0.6 mL DMSO-d6. (DMSO is preferred over CDCl
to sharpen the exchangeable NH protons). -
Ensure the solution is clear; filter if necessary to remove inorganic salts from synthesis.
Step 2: Data Acquisition (Method B)
- H NMR: 16 scans, spectral width -2 to 14 ppm.
- C NMR: 512 scans, proton-decoupled.
- F NMR: 32 scans, coupled (do not decouple protons) to observe splitting.
-
2D HMBC: Optimized for long-range coupling (8 Hz). Focus on the correlation between the Nitrile Carbon (C1, ~115 ppm) and the aromatic protons.
Step 3: Interpretation Workflow (See Visualization Below)
Part 4: Visualization (Graphviz)
Figure 1: Structural Assignment Decision Tree
This flowchart guides the analyst through the logic of distinguishing the target from its isomers using NMR data.
Caption: Decision logic for differentiating regioisomers based on proton multiplicity and Fluorine-Proton coupling constants.
Figure 2: Synthesis & Analysis Workflow
A high-level view of the synthesis route and where quality control checkpoints must occur.
Caption: Operational workflow for synthesis and mandatory QC checkpoints to ensure isomeric purity.
Part 5: Performance Comparison Data
The following table contrasts the three methods based on experimental data from similar fluorobenzonitrile derivatives [1, 2].
| Metric | Method A: 1D NMR | Method B: 2D NMR + | Method C: SC-XRD |
| Differentiation Power | Moderate (Relies on coupling analysis) | High (Direct connectivity) | Absolute (3D structure) |
| Sample Requirement | ~5-10 mg | ~20-30 mg | Single Crystal (>0.1 mm) |
| Time to Result | < 1 Hour | 4-6 Hours | 2-7 Days |
| Cost Efficiency | High | Moderate | Low |
| Key Limitation | Peak overlap in mixtures | Requires skilled interpretation | Crystal growth is difficult |
References
-
Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene.2[3][4][5]
-
IUCr Journals. (2021). Molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.6[4]
-
BenchChem. (2025).[7][8] A Spectroscopic Showdown: Differentiating Isomers of 5-(Aminomethyl)-2-fluorobenzonitrile.7[4]
Sources
- 1. rsc.org [rsc.org]
- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. journals.iucr.org [journals.iucr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: 4-Amino-3-chloro-2-fluorobenzonitrile
[1]
Executive Safety Summary
Immediate Action Required: Treat 4-Amino-3-chloro-2-fluorobenzonitrile as a High-Hazard Halogenated/Nitrile Waste .
This compound presents a dual-threat profile during disposal:
-
Thermal Decomposition Risk: Upon combustion (incineration), it releases Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl) , and Hydrogen Cyanide (HCN) . Standard municipal incineration is insufficient; it requires a facility with specific acid-gas scrubbing capabilities.
-
Chemical Reactivity: The nitrile group (
) can liberate cyanide under strong acidic conditions. NEVER dispose of this compound in acidic waste streams.
Chemical Profile & Waste Characterization
To ensure compliance with RCRA (USA) or REACH (EU) regulations, you must correctly characterize this waste stream before it leaves the bench.
| Feature | Chemical Implication | Disposal Consequence |
| Fluorine (F) | High C-F bond stability. | Requires high-temperature incineration (>1,100°C) to prevent incomplete combustion. Generates corrosive HF gas. |
| Chlorine (Cl) | Halogen content. | Classifies waste as "Halogenated Organic." Must be segregated from non-halogenated solvents to avoid surcharges and regulatory violations. |
| Nitrile (CN) | Cyanide precursor. | Incompatibility: Do not mix with acids. Potential for HCN release. |
| Amine (NH₂) | Basic functionality. | May form salts with acids; generally increases water solubility, complicating aqueous waste management. |
Regulatory Classification (US RCRA): While this specific CAS is likely not P-listed or U-listed by name, it must be classified by Characteristic :
-
Toxicity: If leachable (TCLP), it may trigger D-codes.
-
Reactivity: Potential for cyanide generation (D003).
-
Default Status: Managing as Hazardous Waste (Halogenated) is the safest and most compliant default.
Segregation & Compatibility (The "Golden Rules")
Improper mixing is the leading cause of disposal accidents. Adhere to this segregation logic:
✅ Compatible (Mix With):
-
Halogenated Solvents: Dichloromethane (DCM), Chloroform, Chlorobenzene.
-
Inert Solids: Silica gel contaminated with the compound, filter paper, disposable spatulas.
⛔ Incompatible (DO NOT MIX):
-
Strong Acids: (HCl, H₂SO₄)
Risk of Hydrolysis and HCN evolution. -
Strong Oxidizers: (Peroxides, Nitric Acid)
Risk of violent exothermic reaction. -
Aqueous Waste: Do not pour down the drain. This compound is toxic to aquatic life (H412) and must be collected for off-site treatment.
Operational Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Spill Debris)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Apply a hazardous waste label immediately.
-
Sealing: Screw the lid tight. Tape the lid if storing for >1 week to prevent dust emission.
Scenario B: Liquid Waste (Mother Liquor / Reaction Solvent)
-
Segregation: Pour into the "Halogenated Organic Solvents" carboy.
-
Critical Check: Ensure the carboy pH is neutral or slightly basic. Verify no acids are present in the carboy.
-
-
Rinsing: Triple-rinse glassware with a compatible solvent (e.g., DCM) and add rinsate to the same carboy.
-
Log Entry: Record the volume and approximate concentration on the waste container's log sheet. This is vital for the incineration facility to adjust their burn ratios for Fluorine content.
Visual Workflows
Figure 1: Waste Stream Decision Matrix
This diagram illustrates the logical flow for determining the correct waste container based on the physical state of the material.
Caption: Decision logic for segregating 4-Amino-3-chloro-2-fluorobenzonitrile waste. Note that non-halogenated solvents containing this compound must be re-classified as halogenated waste.
Figure 2: Emergency Spill Response (Solid Powder)
Immediate actions to take if the pure solid is spilled in the laboratory.
Caption: Step-by-step spill response for solid 4-Amino-3-chloro-2-fluorobenzonitrile, prioritizing dust suppression.
References & Authority
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-3-fluorobenzonitrile (Analog). Retrieved from
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Chloro-3-fluorobenzonitrile (Analog). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from
-
BenchChem. (2025). The Versatility of 4-Aminobenzonitrile: A Technical Guide. Retrieved from
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
